Product packaging for Bimosiamose Disodium(Cat. No.:CAS No. 187269-60-9)

Bimosiamose Disodium

Cat. No.: B1667081
CAS No.: 187269-60-9
M. Wt: 906.9 g/mol
InChI Key: ZGEPTUZKSXWWAB-PNGDFCJYSA-L
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Description

selectin inhibitor;  structure in first source
See also: Bimosiamose (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H52Na2O16 B1667081 Bimosiamose Disodium CAS No. 187269-60-9

Properties

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52Na2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-60-9
Record name Bimosiamose disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIMOSIAMOSE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bimosiamose Disodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist. It was developed as a potential therapeutic agent for various inflammatory diseases by targeting the initial steps of leukocyte adhesion to the vascular endothelium. This technical guide provides an in-depth overview of the structure, chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is the disodium salt of Bimosiamose. Its structure is characterized by a central hexane linker connecting two substituted biphenyl moieties, each glycosidically linked to a mannose derivative. This structure mimics the sialyl Lewisx (sLex) motif, the natural ligand for selectins.

Table 1: Chemical and Physical Properties of Bimosiamose and this compound

PropertyBimosiamose (Free Acid)This compound
IUPAC Name 2,2'-(hexane-1,6-diylbis(6'-(((2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-3',3-diyl))diacetic aciddisodium 2-[3-[5-[6-[3-[3-(2-oxido-2-oxoethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate
Synonyms TBC-1269TBC-1269Z
CAS Number 187269-40-5187269-60-9
Chemical Formula C46H54O16C46H52Na2O16
Molecular Weight 862.92 g/mol 906.88 g/mol
Appearance Not specifiedAqueous solution for inhalation
Solubility Not specifiedSoluble in aqueous solutions
Storage Dry, dark, 0 - 4 °C (short term), -20 °C (long term)Not specified

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose acts as a competitive antagonist of E-selectin, P-selectin, and L-selectin. These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a prerequisite for their extravasation into inflamed tissues. By blocking these interactions, Bimosiamose effectively inhibits the recruitment of inflammatory cells to the site of inflammation.

Table 2: In Vitro Inhibitory Activity of Bimosiamose

TargetIC50
E-selectin88 µM
P-selectin20 µM
L-selectin86 µM
Signaling Pathway

The mechanism of action of Bimosiamose is centered on the disruption of the leukocyte adhesion cascade. The following diagram illustrates this pathway and the point of intervention by Bimosiamose.

Leukocyte Adhesion Cascade and Bimosiamose Inhibition cluster_endothelium Endothelium cluster_tissue Inflamed Tissue Leukocyte Leukocyte EndothelialCell Activated Endothelial Cell Leukocyte->EndothelialCell Tethering & Rolling (Selectin-mediated) Bimosiamose Bimosiamose Disodium Bimosiamose->Leukocyte Inflammation Inflammation EndothelialCell->Inflammation Leukocyte Extravasation

Bimosiamose inhibits the initial selectin-mediated tethering and rolling of leukocytes.

Downstream of selectin-mediated adhesion, the firm adhesion of leukocytes is mediated by integrins binding to their ligands (e.g., ICAMs) on the endothelial surface. By preventing the initial rolling and subsequent activation, Bimosiamose indirectly inhibits the entire cascade of leukocyte extravasation, thereby reducing the inflammatory response.

Experimental Protocols

In Vitro Leukocyte-Endothelial Adhesion Assay

This assay is fundamental for evaluating the efficacy of selectin inhibitors like Bimosiamose.

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells in the presence of Bimosiamose.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.

  • Activation: The HUVEC monolayer is activated with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of E-selectin and P-selectin.

  • Leukocyte Preparation: Leukocytes (e.g., neutrophils or a leukocyte cell line) are isolated and labeled with a fluorescent dye.

  • Inhibition: The labeled leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Co-culture: The treated leukocytes are then added to the activated HUVEC monolayer and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of Bimosiamose.

Clinical Trial Protocol for Inhaled Bimosiamose in COPD

Several clinical trials have been conducted to evaluate the safety and efficacy of inhaled Bimosiamose. The following is a generalized protocol based on these studies.[1]

Objective: To assess the anti-inflammatory effects and safety of inhaled Bimosiamose in patients with Chronic Obstructive Pulmonary Disease (COPD).

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Methodology:

  • Patient Recruitment: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD are recruited.

  • Treatment: Patients receive either inhaled this compound (e.g., 10 mg twice daily) or a matching placebo via a nebulizer for a defined treatment period (e.g., 28 days).[1]

  • Washout Period: A washout period is implemented before crossing over to the alternate treatment.

  • Efficacy Assessment: The primary and secondary endpoints are assessed at baseline and at the end of each treatment period. These may include:

    • Sputum Analysis: Differential cell counts (neutrophils, macrophages), and levels of inflammatory markers (e.g., interleukin-8, myeloperoxidase).[1]

    • Lung Function Tests: Forced expiratory volume in 1 second (FEV1).[2]

  • Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters are monitored throughout the study.

  • Data Analysis: Statistical analysis is performed to compare the changes in efficacy and safety parameters between the Bimosiamose and placebo treatment groups.

Experimental Workflow

The development of a novel anti-inflammatory drug like Bimosiamose follows a structured workflow from initial discovery to clinical application.

Drug Development Workflow for Bimosiamose cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target Target Identification (Selectins) Screening Compound Screening (sLex Mimetics) Target->Screening LeadOpt Lead Optimization (Bimosiamose) Screening->LeadOpt InVitro In Vitro Assays (Adhesion, IC50) LeadOpt->InVitro InVivo In Vivo Animal Models (Inflammation) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy in Patients, e.g., COPD) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

A generalized workflow for the development of an anti-inflammatory drug like Bimosiamose.

Summary of Key Findings

Clinical studies have demonstrated that inhaled this compound is generally safe and well-tolerated.[3][4] In patients with COPD, treatment with Bimosiamose has been shown to reduce airway inflammation, as evidenced by a decrease in sputum neutrophils and inflammatory markers like interleukin-8.[1] In studies on asthmatic patients, Bimosiamose attenuated the late asthmatic reaction following allergen challenge.[2]

Table 3: Summary of Pharmacokinetic Parameters of Intravenous this compound (30 mg/kg dose) [3]

ParameterValue (mean ± SD)
Cmax 675 ± 11 µg/mL
tmax 0.36 ± 0.13 h
t1/2 4.1 ± 1.0 h
AUC(0-inf) 1,360 ± 393 h*µg/mL
Clearance 22 ± 6 mL/kg/h
Volume of Distribution 40 ± 13 mL/kg/h
Mean Residence Time 1.8 ± 0.35 h

Conclusion

This compound represents a targeted therapeutic approach to inflammatory diseases by inhibiting the initial, crucial step of leukocyte adhesion. Its mechanism as a pan-selectin antagonist has been well-characterized, and it has shown promise in clinical trials for inflammatory airway diseases. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data to support further research and development in this area.

References

TBC-1269 (Bimosiamose): A Technical Guide to a Pan-Selectin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of TBC-1269, a pan-selectin inhibitor also known as Bimosiamose. TBC-1269 is a synthetic, non-oligosaccharide antagonist of E-selectin, P-selectin, and L-selectin, which has been investigated for its anti-inflammatory properties in a range of diseases, including asthma and psoriasis.

Core Concepts and Mechanism of Action

TBC-1269 functions as a structural mimic of the natural selectin ligand, sialyl Lewisx (sLex), competitively inhibiting the binding of leukocytes to the vascular endothelium. This inhibition of selectin-mediated adhesion is crucial in preventing the initial tethering and rolling of leukocytes, a critical step in the inflammatory cascade. By blocking this process, TBC-1269 effectively reduces the recruitment of inflammatory cells, such as neutrophils, to sites of inflammation.[1]

The primary mechanism of action of TBC-1269 is the disruption of the interaction between selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) and their carbohydrate ligands on opposing cells. This interference with cell-cell adhesion mitigates the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical development of TBC-1269.

Table 1: In Vitro Inhibitory Activity of TBC-1269

Selectin TargetIC50 Value (µM)
E-selectin88[1]
P-selectin20[1]
L-selectin86[1]

Table 2: Preclinical Efficacy of TBC-1269 in a Rat Model of Ischemia/Reperfusion Injury

ParameterTBC-1269 (25 mg/kg, i.v.)Control
Survival Rate 70%Not specified
Neutrophil Migration Inhibition 81%Not applicable
Liver Enzyme Levels (6h post-reperfusion) Markedly decreasedElevated
Histologic Damage Scores ImprovedSevere

Data from a study in Sprague-Dawley rats with administration 15 minutes before reperfusion.[1]

Table 3: Pharmacokinetic Parameters of TBC-1269 in Humans

Route of AdministrationDoseCmaxtmaxt1/2 (elimination)AUC(0-inf)
Intravenous Infusion 30 mg/kg675 ± 11 µg/mL0.36 ± 0.13 h4.1 ± 1.0 h1,360 ± 393 h·µg/mL
Inhalation (Multiple Dose) >50 mg twice daily64 ng/mLNot specifiedNot specified5,746 h·ng/mL (median)

Table 4: Clinical Efficacy of Inhaled TBC-1269 in Mild Allergic Asthma (Phase IIa)

EndpointBimosiamose (70 mg bid)Placebo% Attenuationp-value
Maximum Fall in FEV1 (3-8h post-allergen) -6.52 ± 3.86%-13.10 ± 2.30%50.2%0.045
Early Asthmatic Response No significant effectNo significant effect--
Post-allergen Airway Hyperresponsiveness No significant effectNo significant effect--
Exhaled Nitric Oxide No significant effectNo significant effect--

Experimental Protocols

In Vitro P-Selectin Adhesion Assay

This protocol describes the methodology to assess the inhibitory effect of TBC-1269 on the adhesion of neutrophils and eosinophils to P-selectin.

Materials:

  • Isolated human neutrophils and eosinophils

  • Recombinant human P-selectin

  • TBC-1269

  • 96-well microtiter plates

  • Fluorescent labeling dye (e.g., Calcein-AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

  • Plate Coating: Coat 96-well plates with recombinant human P-selectin overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Cell Preparation: Isolate neutrophils and eosinophils from human peripheral blood using density gradient centrifugation. Label the cells with a fluorescent dye according to the manufacturer's instructions.

  • Inhibition: Pre-incubate the P-selectin-coated plates with varying concentrations of TBC-1269 (e.g., 1 to 1000 µg/mL) for a specified time.[1]

  • Adhesion: Add the fluorescently labeled neutrophils or eosinophils to the wells and incubate for a defined period (e.g., 30-60 minutes) under static or dynamic (flow) conditions.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (no TBC-1269).

Thioglycollate-Induced Peritonitis in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of TBC-1269 by measuring its ability to inhibit leukocyte recruitment into the peritoneal cavity.

Materials:

  • Mice (e.g., C57BL/6)

  • Sterile 3% thioglycollate medium[2]

  • TBC-1269 solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Flow cytometer and relevant antibodies for leukocyte differentiation

Procedure:

  • Induction of Peritonitis: Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate medium.[3][4]

  • TBC-1269 Administration: Administer TBC-1269 at a specific dose (e.g., 25 mg/kg) via a chosen route (e.g., intravenous or intraperitoneal injection) at a designated time point relative to the thioglycollate injection.

  • Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.[5]

  • Cell Counting and Analysis:

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • Perform differential cell counts to identify the number of neutrophils, macrophages, and other leukocyte populations using flow cytometry with specific cell surface markers.

  • Data Analysis: Compare the number of recruited leukocytes in the TBC-1269-treated group to a vehicle-treated control group to determine the percentage of inhibition.

Mandatory Visualizations

Selectin_Mediated_Adhesion_Cascade cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_Selectin E-Selectin P_Selectin P-Selectin sLex Sialyl Lewisx sLex->E_Selectin Binding sLex->P_Selectin Binding L_Selectin L-Selectin L_Selectin->E_Selectin Binding TBC1269 TBC-1269 TBC1269->E_Selectin Inhibits TBC1269->P_Selectin Inhibits TBC1269->L_Selectin Inhibits Experimental_Workflow_Peritonitis cluster_protocol Thioglycollate-Induced Peritonitis Model start Induce Peritonitis (Thioglycollate IP Injection) treatment Administer TBC-1269 or Vehicle Control start->treatment incubation Incubation Period (4-24 hours) treatment->incubation lavage Peritoneal Lavage incubation->lavage analysis Leukocyte Quantification (Cell Counting & Flow Cytometry) lavage->analysis end Data Analysis: Compare Treated vs. Control analysis->end

References

Bimosiamose Disodium: A Pan-Selectin Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Function and Activity of Bimosiamose Disodium for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to combat inflammation by inhibiting the crucial initial steps of leukocyte trafficking to inflamed tissues. By competitively binding to E-selectin, P-selectin, and L-selectin, Bimosiamose effectively blocks the tethering and rolling of leukocytes on the vascular endothelium, a critical process in the inflammatory cascade. This guide provides a comprehensive overview of the biological function, mechanism of action, and clinical and preclinical activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Role of Selectins in Inflammation

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the excessive recruitment of leukocytes from the bloodstream into affected tissues.[1] This process is initiated by the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial "tethering" and "rolling" of leukocytes along the endothelial lining of blood vessels.[1] E-selectin and P-selectin are expressed on activated endothelial cells, while L-selectin is constitutively expressed on most leukocytes. The interaction between selectins and their carbohydrate ligands on leukocytes is a prerequisite for subsequent firm adhesion and transmigration into the tissue.

Given the pivotal role of selectins in initiating the inflammatory cascade, they represent a key therapeutic target. This compound is a rationally designed pan-selectin antagonist that mimics the natural carbohydrate ligands of selectins, thereby competitively inhibiting their function and preventing leukocyte recruitment.[2]

Biological Function and Mechanism of Action

This compound functions as a pan-selectin antagonist, exhibiting inhibitory activity against E-selectin, P-selectin, and L-selectin.[2] Its primary mechanism of action is the competitive inhibition of the binding of leukocytes to the endothelial cells lining blood vessels, thus interfering with the initial tethering and rolling phase of leukocyte extravasation.[2] This inhibition of leukocyte adhesion has been demonstrated in vitro under both static and dynamic flow conditions and has shown therapeutic efficacy in various in vivo models of acute and chronic inflammation by preventing the influx of leukocytes into inflamed tissues.[1]

Signaling Pathway of Leukocyte Adhesion and Transmigration

The process of leukocyte recruitment is a well-orchestrated cascade of events involving multiple adhesion molecules and signaling pathways. The following diagram illustrates the key steps and the point of intervention for this compound.

Leukocyte_Adhesion_Cascade cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelium cluster_tissue Inflamed Tissue Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell Tethering & Rolling (Selectin-mediated) EndothelialCell->EndothelialCell Chemokine Activation (Integrin Activation) Tissue Site of Inflammation EndothelialCell->Tissue Firm Adhesion & Transmigration (Integrin-mediated) Bimosiamose This compound Bimosiamose->Leukocyte Inhibits Selectin Binding

Caption: Leukocyte adhesion cascade and the inhibitory action of Bimosiamose.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against the selectin family has been quantified through in vitro assays. Furthermore, its clinical efficacy has been evaluated in studies involving patients with asthma and COPD.

In Vitro Inhibitory Activity
Selectin TargetIC50 (μM)
E-selectin88[2]
P-selectin20[2]
L-selectin86[2]

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for each selectin.

Clinical Trial Data
Disease ModelTreatmentOutcomeResultp-valueReference
Ozone-Induced Airway Inflammation (Healthy Volunteers)Bimosiamose (10 mg bid, inhaled) vs. PlaceboReduction in sputum neutrophils40%0.068[3]
Reduction in sputum IL-835%0.004[3]
Reduction in sputum MMP-946%0.022[3]
Chronic Obstructive Pulmonary Disease (COPD)Bimosiamose (10 mg bid, inhaled) vs. PlaceboChange in sputum IL-8-9.49 ng/mL0.008[4][5]
Change in sputum macrophages-0.200 x 10^6 cells/mL0.012[4][5]
Mild Allergic AsthmaBimosiamose (70 mg bid, inhaled) vs. PlaceboAttenuation of Late Asthmatic Reaction (LAR)50.2%0.045[6]

Table 2: Summary of key efficacy data from clinical trials of inhaled this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.

In Vitro Selectin Inhibition Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific selectin.

Objective: To quantify the concentration of this compound required to inhibit 50% of the binding between a selectin and its natural ligand.

Materials:

  • Recombinant human E-, P-, or L-selectin-IgG Fc chimera

  • Biotinylated sialyl Lewis X (sLeX) or other appropriate ligand

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • 96-well microplates

  • This compound

  • Assay buffer (e.g., Tris-buffered saline with calcium)

  • Wash buffer (e.g., PBS with Tween-20)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well microplate with the recombinant selectin-IgG Fc chimera overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound selectin.

  • Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of biotinylated sLeX.

  • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate in the dark until sufficient color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Ozone-Induced Airway Inflammation in Healthy Volunteers

This protocol outlines a clinical study design to assess the anti-inflammatory effects of inhaled Bimosiamose in a controlled human model of airway inflammation.

Objective: To evaluate the efficacy of Bimosiamose in reducing ozone-induced airway inflammation.

Study Design: Double-blind, placebo-controlled, randomized, cross-over study.[3]

Participants: Healthy, non-smoking adult volunteers.

Procedure:

  • Treatment Phase: Participants inhale Bimosiamose (e.g., 10 mg twice daily) or a matching placebo for a predefined period (e.g., 4 days) via a nebulizer.[3]

  • Ozone Challenge: Following the treatment period, participants are exposed to a controlled concentration of ozone (e.g., 250 ppb) for a specified duration (e.g., 3 hours) with intermittent exercise to enhance ozone delivery to the lower airways.[3]

  • Sputum Induction: A few hours post-ozone challenge (e.g., 3 hours), induced sputum is collected.[3] This is typically achieved by inhaling nebulized hypertonic saline to promote coughing and expectoration of lower airway secretions.

  • Sputum Analysis: The collected sputum is processed to separate cells from the supernatant. Differential cell counts (neutrophils, eosinophils, macrophages, etc.) are performed. The supernatant is analyzed for inflammatory biomarkers such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9) using ELISA or other immunoassays.[3]

  • Washout and Crossover: After a sufficient washout period, participants cross over to the alternate treatment arm and repeat the procedure.

Experimental_Workflow_Ozone_Challenge cluster_screening Screening & Randomization cluster_treatment_period1 Treatment Period 1 cluster_treatment_period2 Treatment Period 2 (Crossover) Screening Subject Screening Randomization Randomization Screening->Randomization Treatment1 Inhalation of Bimosiamose or Placebo (4 days) Randomization->Treatment1 Ozone1 Ozone Challenge (250 ppb, 3h) Treatment1->Ozone1 Sputum1 Induced Sputum Collection Ozone1->Sputum1 Washout Washout Period Sputum1->Washout Treatment2 Inhalation of Placebo or Bimosiamose (4 days) Washout->Treatment2 Ozone2 Ozone Challenge (250 ppb, 3h) Treatment2->Ozone2 Sputum2 Induced Sputum Collection Ozone2->Sputum2 Analysis Sputum Analysis (Cell Counts, Biomarkers) Sputum2->Analysis

Caption: Workflow for a crossover clinical trial of Bimosiamose in an ozone-induced inflammation model.

Conclusion

This compound is a promising pan-selectin antagonist with a well-defined mechanism of action targeting the initial steps of leukocyte recruitment in inflammation. In vitro data demonstrates its inhibitory potency against all three selectins, and clinical studies in relevant patient populations have shown its ability to attenuate airway inflammation. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and similar anti-inflammatory therapeutics. The continued investigation of selectin antagonists like Bimosiamose holds significant potential for the treatment of a wide range of inflammatory diseases.

References

The Critical Role of Selectin Antagonism in Modulating Leukocyte Rolling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of selectin antagonism in the crucial process of leukocyte rolling, a key step in the inflammatory cascade. We will delve into the molecular mechanisms of selectin-mediated adhesion, the effects of antagonism on this process, detailed experimental protocols for its study, and the intricate signaling pathways involved.

Introduction: The Leukocyte Adhesion Cascade and the Pivotal Role of Selectins

Inflammation, a fundamental biological response to harmful stimuli, relies on the precise recruitment of leukocytes from the bloodstream to tissues. This process, known as the leukocyte adhesion cascade, is a multi-step paradigm involving the initial capture and subsequent rolling of leukocytes along the vascular endothelium, followed by firm adhesion and transmigration. The selectin family of adhesion molecules are the primary mediators of the initial tethering and rolling interactions.[1]

There are three main types of selectins:

  • L-selectin (CD62L): Expressed on the surface of most leukocytes.[2]

  • P-selectin (CD62P): Rapidly expressed on the surface of activated endothelial cells and platelets.[1]

  • E-selectin (CD62E): Its expression is induced on endothelial cells upon stimulation by inflammatory cytokines.[3]

These selectins bind to specific carbohydrate ligands on the surface of leukocytes, most notably the P-selectin glycoprotein ligand-1 (PSGL-1), which can interact with all three selectin types.[4] This interaction is characterized by rapid bond formation and dissociation, allowing the leukocyte to "roll" along the endothelial surface, slowing its velocity and enabling it to sense activating signals from the inflamed tissue.[5]

The Mechanism and Impact of Selectin Antagonism

Selectin antagonism aims to disrupt the initial tethering and rolling of leukocytes, thereby inhibiting their recruitment to sites of inflammation. This can be achieved through various strategies, including:

  • Monoclonal Antibodies: These antibodies specifically target and block the function of selectins or their ligands.

  • Small Molecule Inhibitors: These compounds can interfere with the binding of selectins to their carbohydrate ligands.

  • Recombinant Proteins: Soluble forms of selectin ligands, such as recombinant PSGL-1 (rPSGL-Ig), can act as competitive inhibitors.[6]

By blocking selectin function, these antagonists can effectively reduce the number of rolling leukocytes and increase their rolling velocity, ultimately leading to a decrease in firm adhesion and subsequent tissue infiltration. This approach holds significant therapeutic potential for a wide range of inflammatory diseases.[4]

Quantitative Effects of Selectin Antagonists on Leukocyte Rolling

The efficacy of selectin antagonists can be quantified by measuring their impact on various parameters of leukocyte rolling. The following tables summarize key quantitative data from in vivo studies.

AntagonistTargetInflammatory ModelParameter MeasuredEffectCitation(s)
Antibodies
MEL-14L-selectinTrauma-induced (late phase, >60 min)Rolling Flux Fraction60% reduction[7]
MEL-14TNF-α-induced in P-selectin deficient miceRolling Flux Fraction>90% reduction[7]
RB40.34P-selectinTrauma-induced (early phase, <60 min)Rolling Flux Fraction89% reduction[7]
Anti-E-selectin mAbE-selectinTNF-α-induced with local fMLPLeukocyte Adhesion>80% attenuation[8]
Recombinant Proteins
rPSGL-IgP-selectinLTC4-inducedFraction of Rolling LeukocytesSignificant attenuation[9]
rPSGL-IgP-selectinLTC4-inducedLeukocyte Adhesion60% reduction[9]

Table 1: Effect of Selectin Antagonists on Leukocyte Rolling Flux and Adhesion. This table presents the percentage reduction in leukocyte rolling and adhesion upon treatment with various selectin antagonists in different inflammatory models.

Antagonist/ConditionTargetInflammatory ModelParameter MeasuredEffectCitation(s)
rPSGL-IgP-selectinLTC4-inducedLeukocyte Rolling VelocityInhibition of LTC4-induced reduction[9]
E-selectin deficiencyE-selectinTNF-α-inducedLeukocyte Rolling Velocity50% of leukocytes rolled at >40 µm/s (vs. 21% in wild-type)[10]
Blockade of L-selectin sheddingL-selectinTNF-α-induced in E/P-selectin deficient miceRolling Velocity63% reduction[11]

Table 2: Effect of Selectin Antagonism on Leukocyte Rolling Velocity. This table highlights the changes in leukocyte rolling velocity under the influence of selectin antagonists or in selectin-deficient models.

Experimental Protocols for Studying Leukocyte Rolling

The study of selectin-mediated leukocyte rolling and the effects of its antagonism relies on specialized in vivo and in vitro techniques.

Intravital Microscopy of the Mouse Cremaster Muscle

This in vivo technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of a living animal.

Protocol:

  • Animal Preparation:

    • Anesthetize a male mouse (e.g., C57BL/6) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[2]

    • Perform a tracheotomy to ensure a clear airway.[2]

    • Cannulate the jugular vein for intravenous administration of fluorescent dyes or antagonists.[12]

    • Surgically exteriorize the cremaster muscle, a thin, transparent muscle in the scrotum, and spread it over a specialized viewing platform on a microscope stage.[2]

    • Continuously superfuse the exposed tissue with warmed, buffered saline to maintain its viability.[2]

  • Induction of Inflammation:

    • Inflammation can be induced by surgical trauma during the preparation itself or by local or systemic administration of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) or leukotriene C4 (LTC4).[7][9] For TNF-α-induced inflammation, an intrascrotal injection is typically given a few hours before the experiment.[10]

  • Visualization and Recording:

    • Visualize the cremasteric microcirculation using an upright microscope equipped with a water-immersion objective.[10]

    • Leukocytes can be visualized without staining or fluorescently labeled by intravenous injection of a dye such as Rhodamine 6G.[12]

    • Record video sequences of post-capillary venules (20-40 µm in diameter) for later analysis.[2]

  • Data Analysis:

    • Rolling Flux: Count the number of leukocytes rolling past a defined point in a venule per minute.[7]

    • Rolling Flux Fraction: Express the rolling flux as a percentage of the total leukocyte flux through the vessel.[7]

    • Rolling Velocity: Track individual rolling leukocytes frame-by-frame to determine their velocity in µm/s.[10]

    • Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined vessel segment.[9]

Parallel-Plate Flow Chamber Assay

This in vitro method allows for the study of leukocyte adhesion under well-defined shear stress conditions, mimicking the blood flow in post-capillary venules.

Protocol:

  • Substrate Preparation:

    • Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a glass coverslip or plastic dish.[11]

    • Alternatively, coat the surface with purified adhesion molecules, such as recombinant E-selectin/Fc chimera.[11]

    • If using endothelial cells, stimulate them with an inflammatory cytokine like TNF-α for several hours to induce the expression of E-selectin and other adhesion molecules.[11]

  • Leukocyte Preparation:

    • Isolate leukocytes (e.g., neutrophils) from fresh human or animal blood.

    • Resuspend the leukocytes in a suitable buffer at a defined concentration.

  • Flow Chamber Assembly and Experiment:

    • Assemble the parallel-plate flow chamber, which consists of a gasket that creates a channel of defined dimensions over the prepared substrate.

    • Mount the chamber on the stage of an inverted microscope.

    • Perfuse the leukocyte suspension through the chamber at a controlled flow rate using a syringe pump to generate a specific wall shear stress.

    • Record the interactions of leukocytes with the substrate using video microscopy.

  • Data Analysis:

    • Quantify the number of rolling and firmly adherent leukocytes per unit area.

    • Analyze the rolling velocity of individual leukocytes.

Signaling Pathways in Selectin-Mediated Leukocyte Rolling

Selectin engagement does not merely mediate cell adhesion; it also initiates intracellular signaling cascades within the leukocyte that modulate its adhesive and migratory behavior.

E-selectin and P-selectin Signaling

Engagement of P-selectin glycoprotein ligand-1 (PSGL-1) on the leukocyte surface by either E-selectin or P-selectin on the endothelium triggers a signaling cascade that leads to the activation of β2 integrins, such as LFA-1.[13] This "inside-out" signaling results in a conformational change in the integrin from a low-affinity to an intermediate-affinity state, which promotes slow rolling and subsequent firm adhesion.[2]

Key components of this pathway include:

  • Src Family Kinases (SFKs): Including Fgr, Hck, and Lyn, which are among the first kinases activated upon PSGL-1 engagement.[13]

  • ITAM-containing Adaptor Proteins: DAP12 and FcRγ are phosphorylated downstream of SFKs.[13]

  • Spleen Tyrosine Kinase (Syk): This kinase is recruited to the phosphorylated ITAM adaptors and plays a crucial role in propagating the signal.[13]

  • Downstream Effectors: The signaling cascade ultimately leads to the activation of integrins, a process that can involve other kinases like p38 MAPK.[9]

E_P_Selectin_Signaling Selectin E-selectin or P-selectin PSGL1 PSGL-1 Selectin->PSGL1 Binding SFK Src Family Kinases (Fgr, Hck, Lyn) PSGL1->SFK Activation ITAM ITAM Adaptors (DAP12, FcRγ) SFK->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation p38 p38 MAPK Syk->p38 Integrin_inactive Integrin (LFA-1) Low Affinity Syk->Integrin_inactive Activation p38->Integrin_inactive Integrin_active Integrin (LFA-1) Intermediate Affinity Integrin_inactive->Integrin_active SlowRolling Slow Rolling & Firm Adhesion Integrin_active->SlowRolling

Caption: E/P-selectin signaling pathway in leukocytes.

L-selectin Signaling

L-selectin signaling is also crucial for leukocyte recruitment. Its engagement can lead to integrin activation and shedding of L-selectin from the cell surface, a process mediated by metalloproteinases like ADAM17.[12] L-selectin signaling can also involve the activation of p38 MAPK and ERK pathways.

L_Selectin_Signaling L_Selectin_Ligand Endothelial L-selectin Ligand L_Selectin L-selectin L_Selectin_Ligand->L_Selectin Binding p38_ERK p38 MAPK / ERK L_Selectin->p38_ERK Activation ADAM17 ADAM17 L_Selectin->ADAM17 Activation Shedding L-selectin Shedding L_Selectin->Shedding Integrin_activation Integrin Activation p38_ERK->Integrin_activation ADAM17->L_Selectin Cleavage

Caption: L-selectin signaling and shedding in leukocytes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of selectin antagonism using intravital microscopy.

Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia, Cannulation) CremasterPrep Cremaster Muscle Exteriorization AnimalPrep->CremasterPrep Inflammation Induction of Inflammation (e.g., TNF-α) CremasterPrep->Inflammation Baseline Baseline Recording (Intravital Microscopy) Inflammation->Baseline Antagonist Administer Selectin Antagonist Baseline->Antagonist PostTreatment Post-Treatment Recording (Intravital Microscopy) Antagonist->PostTreatment Analysis Data Analysis (Rolling Flux, Velocity, Adhesion) PostTreatment->Analysis

Caption: In vivo experimental workflow for selectin antagonism.

Conclusion

Selectin-mediated leukocyte rolling is a critical initiating step in the inflammatory response. The development of selectin antagonists represents a promising therapeutic strategy for a variety of inflammatory conditions. A thorough understanding of the molecular mechanisms, signaling pathways, and appropriate experimental models is essential for the continued advancement of this field. This technical guide provides a comprehensive overview of these key aspects to aid researchers, scientists, and drug development professionals in their endeavors to modulate leukocyte trafficking for therapeutic benefit.

References

Bimosiamose Disodium in Models of Acute Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to mimic the sialyl-Lewisx (sLex) moiety, the natural carbohydrate ligand for the selectin family of adhesion molecules. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This mechanism of action makes it a promising candidate for the therapeutic intervention in various acute and chronic inflammatory diseases. This technical guide provides an in-depth overview of the evaluation of this compound in key preclinical and clinical models of acute inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Pan-Selectin Antagonism

This compound's anti-inflammatory effects stem from its function as a pan-selectin antagonist. It has been shown to have inhibitory activity against E-selectin, P-selectin, and L-selectin. This broad-spectrum selectin inhibition prevents the initial, transient adhesions of leukocytes to the activated endothelium of blood vessels at sites of inflammation. This, in turn, reduces the subsequent firm adhesion and transmigration of inflammatory cells into the surrounding tissue, thereby mitigating the inflammatory response.

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cluster_0 Leukocyte Rolling and Adhesion Cascade Inflammatory Stimuli Inflammatory Stimuli Endothelial Activation Endothelial Activation Inflammatory Stimuli->Endothelial Activation Selectin Upregulation (E- & P-selectin) Selectin Upregulation (E- & P-selectin) Endothelial Activation->Selectin Upregulation (E- & P-selectin) Selectins E/P-Selectin on Endothelium Selectin Upregulation (E- & P-selectin)->Selectins Leukocyte Tethering & Rolling Leukocyte Tethering & Rolling Integrin Activation Integrin Activation Leukocyte Tethering & Rolling->Integrin Activation Firm Adhesion Firm Adhesion Integrin Activation->Firm Adhesion Transendothelial Migration Transendothelial Migration Firm Adhesion->Transendothelial Migration Inflammation Inflammation Transendothelial Migration->Inflammation Bimosiamose This compound Bimosiamose->Leukocyte Tethering & Rolling inhibits PSGL1 PSGL-1 on Leukocyte PSGL1->Leukocyte Tethering & Rolling binds Selectins->Leukocyte Tethering & Rolling binds LSelectin L-Selectin on Leukocyte LSelectin->Leukocyte Tethering & Rolling mediates

Caption: Signaling pathway of selectin-mediated leukocyte recruitment and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound in models of acute inflammation.

Table 1: Preclinical Efficacy of this compound
ModelSpeciesTreatmentOutcome MeasureResult
Thioglycollate-Induced PeritonitisMouse25 mg/kg this compoundNeutrophil recruitmentReduced
Table 2: Clinical Efficacy of this compound in Airway Inflammation
ModelSubjectsTreatmentOutcome MeasureResult
Ozone-Induced Airway Inflammation[1]Healthy Volunteers10 mg inhaled this compound twice daily for 4 daysSputum Neutrophils40% reduction (p=0.068)[1]
Sputum IL-835% reduction (p=0.004)[1]
Sputum MMP-946% reduction (p=0.022)[1]
Allergen-Induced Asthma[2][3]Mild Asthmatics70 mg inhaled this compound twice daily for 3 days, then once on day 4Late Asthmatic Reaction (FEV1 fall)50.2% attenuation (p=0.045)[2][3]
Chronic Obstructive Pulmonary Disease (COPD)[4]COPD Patients10 mg inhaled this compound twice daily for 28 daysSputum Macrophages-0.200 x10^6 cells/mL decrease (p=0.012)[4]
Sputum IL-8-9.49 ng/mL decrease (p=0.008)[4]
Sputum Neutrophils-0.368 x10^6 cells/mL decrease (p=0.313, not significant)[4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vivo Model: Thioglycollate-Induced Peritonitis

This model assesses the effect of this compound on inflammatory cell recruitment into the peritoneal cavity.

  • Animals: Wild-type mice.

  • Inflammatory Induction: Intraperitoneal injection of sterile thioglycollate broth.

  • Treatment: Subcutaneous injection of this compound (25 mg/kg) or vehicle control prior to thioglycollate administration.

  • Endpoint Measurement: At a specified time point post-induction (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS). The total number of leukocytes and the differential cell count (specifically neutrophils) in the peritoneal lavage fluid are determined using a hemocytometer and cytospin preparations stained with a differential stain.

  • Statistical Analysis: Comparison of cell counts between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

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cluster_0 Thioglycollate-Induced Peritonitis Workflow A Administer this compound (25 mg/kg, s.c.) or Vehicle B Induce Peritonitis (Thioglycollate, i.p.) A->B C Incubation Period (e.g., 4 hours) B->C D Peritoneal Lavage C->D E Cell Counting and Differential Analysis D->E F Data Analysis E->F cluster_0 Ozone-Induced Airway Inflammation Clinical Trial Workflow A Treatment Period (4 days) This compound (10mg BID) or Placebo B Ozone Challenge (250 ppb, 3h) A->B C Sputum Induction (3h post-challenge) B->C D Sputum Processing and Analysis (Cell counts, Cytokines) C->D E Cross-over to other treatment arm D->E cluster_0 Allergen-Induced Asthma Clinical Trial Workflow A Treatment Period (3.5 days) This compound (70mg BID) or Placebo B Allergen Inhalation Challenge A->B C FEV1 Measurement (3-8h post-challenge) B->C D Data Analysis of Late Asthmatic Reaction C->D E Cross-over to other treatment arm D->E

References

An In-depth Technical Guide to the Early-Stage Research Applications of Bimosiamose Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in a range of inflammatory diseases. By competitively inhibiting E-selectin, P-selectin, and L-selectin, Bimosiamose disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, summarizing its mechanism of action, preclinical data, and findings from early-phase clinical trials. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with quantitative data organized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and investigational utility.

Introduction

Inflammatory responses are fundamental to numerous pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. A key initiating event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of inflammation. This process is mediated by a family of adhesion molecules known as selectins, which are expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes facilitates the initial capture, tethering, and rolling of these cells along the blood vessel wall, preceding their firm adhesion and transmigration into the surrounding tissue.

This compound has emerged as a promising therapeutic candidate that targets this crucial step. As a pan-selectin antagonist, it offers the potential for broad anti-inflammatory effects across various disease models. This guide delves into the foundational preclinical and early clinical research that has characterized the activity of this compound.

Mechanism of Action: Pan-Selectin Inhibition

This compound functions as a competitive antagonist of all three selectins: E-selectin, P-selectin, and L-selectin.[1][2] By binding to these adhesion molecules, it prevents their interaction with their natural ligands, thereby inhibiting the initial tethering and rolling of leukocytes on the endothelial surface.[3] This disruption of the leukocyte adhesion cascade effectively reduces the influx of inflammatory cells to the site of inflammation.

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Caption: Bimosiamose inhibits leukocyte tethering and rolling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)Assay DescriptionReference
E-selectin88Cell-based adhesion assay[1][3]
P-selectin20Cell-based adhesion assay[1][3]
L-selectin86Cell-based adhesion assay[1][3]

Table 2: Preclinical Efficacy of this compound in Animal Models

Disease ModelAnimalKey FindingsReference
Ischemia-Reperfusion InjurySprague-Dawley Rat70% survival with Bimosiamose vs. control; 81% reduction in neutrophil migration.[3]
PsoriasisSCID Mouse (Xenogeneic transplantation)Significant reduction in epidermal thickness and lymphocyte infiltration.

Table 3: Clinical Efficacy of this compound in Inflammatory Diseases

DiseaseStudy PopulationKey FindingsReference
Asthma (allergen-induced)12 mild asthmatics50.2% attenuation of the late asthmatic reaction (LAR) compared to placebo (p=0.045).[4]
COPD77 patientsSignificant reduction in sputum interleukin-8 and macrophage counts.

Experimental Protocols

In Vitro Assays

4.1.1 Selectin-Mediated Leukocyte Adhesion Assay (General Protocol)

This protocol describes a general method for assessing the inhibition of selectin-mediated leukocyte adhesion, which is the basis for determining the IC50 values of this compound.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 96-well plates. Leukocytes (e.g., neutrophils or HL-60 cells) are maintained in an appropriate culture medium.

  • Endothelial Cell Activation: HUVECs are activated with a pro-inflammatory stimulus such as TNF-α or LPS to induce the expression of E-selectin and P-selectin.

  • Leukocyte Labeling: Leukocytes are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

  • Inhibition Assay: Labeled leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Co-incubation: The pre-treated leukocytes are then added to the activated HUVEC monolayers and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with a buffer.

  • Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

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Start Start Culture_HUVEC Culture HUVECs to Confluence Start->Culture_HUVEC Activate_HUVEC Activate HUVECs (e.g., TNF-α) Culture_HUVEC->Activate_HUVEC Co_incubate Co-incubate Leukocytes with Activated HUVECs Activate_HUVEC->Co_incubate Label_Leukocytes Label Leukocytes (Fluorescent Dye) Preincubate Pre-incubate Leukocytes with Bimosiamose Label_Leukocytes->Preincubate Preincubate->Co_incubate Wash Wash to Remove Non-adherent Cells Co_incubate->Wash Quantify Quantify Adhesion (Fluorescence) Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: In vitro selectin inhibition assay workflow.

In Vivo Models

4.2.1 Murine Model of Allergic Asthma (General Protocol)

This protocol outlines a common method for inducing an allergic asthma phenotype in mice to evaluate the efficacy of anti-inflammatory compounds like Bimosiamose.

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

  • Challenge: Following the sensitization period, mice are challenged with the allergen via inhalation of an OVA aerosol to induce an asthmatic response.

  • Treatment: this compound or a vehicle control is administered to the mice, often via inhalation or systemic injection, prior to or after the allergen challenge.

  • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

  • Measurement of Airway Hyperresponsiveness (AHR): AHR, a hallmark of asthma, is assessed by measuring the changes in lung function in response to a bronchoconstrictor agent like methacholine.

  • Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of inflammation and mucus production.

  • Data Analysis: Statistical analysis is performed to compare the inflammatory parameters and AHR between the Bimosiamose-treated and control groups.

4.2.2 Murine Model of COPD (General Protocol)

This protocol describes a standard method for inducing a COPD-like phenotype in mice.

  • Induction of COPD: Mice are exposed to cigarette smoke or intranasal administration of elastase over a prolonged period to induce chronic airway inflammation and emphysema.

  • Treatment: this compound or a placebo is administered to the animals during or after the induction period.

  • Assessment of Lung Inflammation: BAL fluid is collected and analyzed for inflammatory cell infiltrates, particularly neutrophils and macrophages.

  • Measurement of Lung Function: Pulmonary function tests are conducted to assess parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC).

  • Histopathology: Lung tissues are examined for evidence of emphysema (alveolar destruction) and airway remodeling.

  • Data Analysis: The effects of Bimosiamose treatment on lung inflammation, lung function, and histopathological changes are statistically evaluated.

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cluster_asthma Allergic Asthma Model cluster_copd COPD Model Sensitization Sensitization (e.g., Ovalbumin IP) Challenge Allergen Challenge (Aerosol) Sensitization->Challenge Treatment_Asthma Administer Bimosiamose or Vehicle Challenge->Treatment_Asthma Assessment_Asthma Assess Airway Inflammation (BAL), Airway Hyperresponsiveness (AHR), and Histology Treatment_Asthma->Assessment_Asthma Induction_COPD Induction (Cigarette Smoke or Elastase) Treatment_COPD Administer Bimosiamose or Placebo Induction_COPD->Treatment_COPD Assessment_COPD Assess Lung Inflammation (BAL), Lung Function, and Histopathology Treatment_COPD->Assessment_COPD

Caption: In vivo models of asthma and COPD workflow.

Summary of Early-Stage Research Findings

Early-stage research on this compound has consistently demonstrated its potential as an anti-inflammatory agent. In vitro studies have confirmed its ability to inhibit the function of all three selectins, with the highest potency observed against P-selectin.[1][3]

Preclinical studies in various animal models of inflammatory diseases have provided in vivo proof-of-concept for its therapeutic efficacy. In a rat model of ischemia-reperfusion injury, Bimosiamose significantly improved survival rates and reduced neutrophil infiltration.[3] Furthermore, in a mouse model of psoriasis, it was shown to decrease epidermal thickness and lymphocyte infiltration.

Early-phase clinical trials have translated these preclinical findings into human subjects. In a study of patients with mild asthma, inhaled Bimosiamose significantly attenuated the late asthmatic reaction following an allergen challenge.[4] In patients with COPD, treatment with Bimosiamose resulted in a reduction of key inflammatory markers in the sputum.

Conclusion and Future Directions

This compound has a well-defined mechanism of action as a pan-selectin antagonist, and a body of early-stage research supports its potential as a therapeutic agent for a variety of inflammatory conditions. The data from in vitro, preclinical, and early clinical studies are encouraging, demonstrating its ability to modulate leukocyte recruitment and reduce inflammation.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes conducting larger, well-controlled clinical trials in various inflammatory diseases to establish its efficacy and safety profile. Additionally, further preclinical studies could explore its utility in other inflammatory conditions and investigate potential combination therapies. The in-depth understanding of its mechanism and the availability of robust experimental models, as outlined in this guide, will be instrumental in advancing the development of this promising anti-inflammatory agent.

References

Bimosiamose Disodium: A Technical Overview of its Binding Affinity and Mechanism of Action as a Pan-Selectin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in various inflammatory conditions. By competitively inhibiting the binding of leukocytes to E-selectin, P-selectin, and L-selectin, bimosiamose effectively disrupts the initial tethering and rolling of these immune cells on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the binding affinity of bimosiamose for the three selectins, outlines the experimental methodologies used to determine these affinities, and details the associated signaling pathways.

Binding Affinity of this compound

The inhibitory potency of this compound against each of the selectin family members has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values represent the concentration of bimosiamose required to inhibit 50% of the selectin-mediated cell adhesion.

Selectin TargetIC50 (μM)
E-selectin88[1]
P-selectin20[1]
L-selectin86[1]

These values indicate that bimosiamose is a potent inhibitor of all three selectins, with a notably higher affinity for P-selectin.

Experimental Protocols: Determination of Selectin Binding Affinity

While the precise, proprietary protocols for determining the IC50 values of bimosiamose are not publicly available, a representative method based on established cell-based adhesion assays is described below. This type of assay is a standard approach for evaluating the efficacy of selectin antagonists.

Principle of the Assay

This protocol describes a static cell adhesion assay to measure the inhibition of leukocyte adhesion to endothelial cells by bimosiamose. The assay quantifies the ability of bimosiamose to block the interaction between selectins expressed on activated endothelial cells and their ligands on leukocytes.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocyte cell line (e.g., HL-60)

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Calcein-AM (fluorescent dye)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Experimental Workflow Diagram

G cluster_0 Day 1: Endothelial Cell Seeding cluster_1 Day 2: Endothelial Cell Activation cluster_2 Day 3: Adhesion Assay A Seed HUVECs into 96-well plate B Activate HUVECs with TNF-α to induce selectin expression A->B E Add treated HL-60 cells to the activated HUVEC monolayer B->E C Label HL-60 cells with Calcein-AM D Pre-incubate labeled HL-60 cells with varying concentrations of Bimosiamose C->D D->E F Incubate to allow for cell adhesion E->F G Wash to remove non-adherent cells F->G H Measure fluorescence to quantify adherent cells G->H I Calculate IC50 from dose-response curve H->I G cluster_0 Endothelial Cell cluster_1 Leukocyte E_selectin E-selectin PSGL1 PSGL-1 E_selectin->PSGL1 Binds P_selectin P-selectin P_selectin->PSGL1 Binds SFKs Src Family Kinases (e.g., Fgr, Hck, Lyn) PSGL1->SFKs Activates Syk Syk SFKs->Syk Activates PLCg2 PLCγ2 Syk->PLCg2 Activates LFA1_inactive LFA-1 (low affinity) PLCg2->LFA1_inactive Inside-out signaling LFA1_active LFA-1 (high affinity) LFA1_inactive->LFA1_active Conformational change Bimosiamose Bimosiamose Bimosiamose->E_selectin Inhibits Bimosiamose->P_selectin Inhibits

References

Preclinical Safety and Toxicity of Bimosiamose Disodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for Bimosiamose Disodium (TBC1269), a pan-selectin antagonist. The information herein is compiled from publicly accessible literature. It is important to note that full, detailed preclinical study reports are often proprietary and not publicly available. Therefore, this guide summarizes the key findings and provides representative experimental protocols based on established regulatory guidelines.

Executive Summary

Quantitative Toxicology Data

The primary quantitative toxicity data available for this compound are the NOELs from 4-week (28-day) repeated-dose inhalation toxicity studies. These findings are crucial for establishing a safe starting dose in first-in-human clinical trials.

Study TypeSpeciesDurationRoute of AdministrationNo-Observed-Effect Level (NOEL)Reference
Repeated-Dose ToxicitySprague-Dawley Rat4 WeeksInhalation1 mg/kg/day[1]
Repeated-Dose ToxicityBeagle Dog4 WeeksInhalation40 mg/kg/day[1]

Note on Data Availability: Extensive searches did not yield publicly available quantitative data from single-dose toxicity (e.g., LD50), genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or developmental and reproductive toxicity (DART) studies for this compound. Standard preclinical safety programs for investigational new drugs typically include such studies.

Experimental Protocols

Detailed protocols for the specific preclinical studies on this compound are not publicly available. However, such studies are generally conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a representative protocol for a 28-day inhalation toxicity study, based on OECD Guideline 412, and tailored to the known information about the this compound studies.

Representative 28-Day Inhalation Toxicity Study Protocol (Based on OECD Guideline 412)
  • Test Guideline: OECD Guideline for the Testing of Chemicals, No. 412: Subacute Inhalation Toxicity: 28-Day Study.[2][3][4]

  • Test Species: Sprague-Dawley rats and Beagle dogs (separate studies).[1]

  • Animal Housing and Acclimatization: Animals are housed in environmentally controlled conditions (temperature, humidity, light/dark cycle). A minimum 5-day acclimatization period precedes the study.[5]

  • Groups: At least three dose groups (low, mid, high) and a control group (air or vehicle). Each group consists of an equal number of male and female animals (typically 5-10 per sex for rodents).[2]

  • Administration: The test substance is administered as an aerosol via nose-only or whole-body inhalation chambers for a fixed duration each day (e.g., 6 hours/day), 5-7 days a week, for 28 days.[2]

  • Monitoring and Examinations:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality. More detailed examinations are performed weekly.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

    • Ophthalmology: Examinations are conducted pre-test and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs are also examined in the lower-dose groups.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects and to establish the No-Observed-Effect Level (NOEL).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Leukocyte Adhesion and Inhibition by Bimosiamose

Bimosiamose, as a pan-selectin antagonist, works by disrupting the initial tethering and rolling of leukocytes on the endothelial surface of blood vessels, which is a critical step in the inflammatory response. The diagram below illustrates this mechanism of action.

G Mechanism of Action of Bimosiamose in Inhibiting Leukocyte Adhesion Leukocyte Leukocyte PSGL1 PSGL-1 Selectins P-selectin & E-selectin PSGL1->Selectins Binding EndothelialCell Endothelial Cell Tethering Leukocyte Tethering & Rolling Bimosiamose Bimosiamose (Pan-selectin Antagonist) Bimosiamose->Selectins Blocks Adhesion Firm Adhesion Tethering->Adhesion Extravasation Extravasation & Inflammation Adhesion->Extravasation

Mechanism of Action of Bimosiamose
Experimental Workflow for a 28-Day Inhalation Toxicity Study

The following diagram outlines the key stages of a typical 28-day preclinical inhalation toxicity study, from the initial preparation to the final data analysis and reporting.

G Workflow of a 28-Day Inhalation Toxicity Study phase1 Phase 1: Pre-Study acclimatization Animal Acclimatization (>= 5 days) phase1->acclimatization phase2 Phase 2: Dosing (28 Days) daily_dosing Daily Inhalation Exposure (e.g., 6 hours/day) phase2->daily_dosing phase3 Phase 3: In-Life Monitoring clinical_obs Daily Clinical Observations phase3->clinical_obs phase4 Phase 4: Post-Study Analysis necropsy Terminal Sacrifice & Gross Necropsy phase4->necropsy randomization Randomization into Dose Groups acclimatization->randomization randomization->phase2 daily_dosing->phase4 body_weight Weekly Body Weight & Food Consumption clinical_obs->body_weight clin_path Clinical Pathology (Hematology & Chemistry) necropsy->clin_path histopathology Histopathology (Tissue Processing & Analysis) necropsy->histopathology data_analysis Data Analysis & Statistics clin_path->data_analysis histopathology->data_analysis reporting Final Report (including NOEL determination) data_analysis->reporting

28-Day Inhalation Toxicity Study Workflow

Discussion and Conclusion

The available preclinical safety data for this compound, primarily from 4-week inhalation studies in rats and dogs, indicate a margin of safety for the tested route of administration, with established NOELs of 1 mg/kg/day and 40 mg/kg/day in these species, respectively.[1] As a pan-selectin antagonist, the mechanism of action is well-understood to be the inhibition of leukocyte adhesion, a key initiating event in inflammation.

The lack of publicly available data on genotoxicity and reproductive toxicity is a significant gap in a comprehensive public safety profile. Standard drug development programs would have generated these data prior to late-stage clinical trials.

For researchers and drug development professionals, the key takeaways are:

  • Bimosiamose has a defined NOEL in two relevant species for sub-chronic inhalation exposure.

  • The mechanism of action is targeted towards a specific component of the inflammatory cascade.

  • A comprehensive understanding of the full preclinical safety profile is limited by the lack of public data on other standard toxicological endpoints.

Further investigation into regulatory submission documents, if they become public, would be necessary to complete the safety and toxicity profile of this compound.

References

Bimosiamose Disodium: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For internal research and drug development purposes only.

Core Compound Details

Bimosiamose, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It is designed to mimic the structure of sialyl Lewisx (sLex), the natural carbohydrate ligand for selectins, thereby inhibiting the initial steps of leukocyte adhesion to the vascular endothelium during an inflammatory response. The compound is typically formulated as a disodium salt for improved solubility and stability.

ParameterBimosiamose DisodiumBimosiamose (Free Acid)
CAS Number 187269-60-9[1][2][3]187269-40-5[1][4][5]
Molecular Formula C46H52Na2O16[1][6]C46H54O16[1][5]
Molecular Weight 906.88 g/mol [1][2][7]862.91 g/mol [1]
Therapeutic Category Anti-inflammatory[1]
Synonyms TBC-1269Z[1][3]TBC-1269[1][5]

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose functions by competitively inhibiting the three key members of the selectin family of cell adhesion molecules: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte). These selectins are crucial for mediating the initial "tethering" and "rolling" of leukocytes along the activated endothelial lining of blood vessels at sites of inflammation. By blocking these interactions, Bimosiamose effectively prevents the recruitment and extravasation of neutrophils and other leukocytes into inflamed tissues, thereby mitigating the inflammatory cascade.[4][5][7]

The following diagram illustrates the mechanism of action.

cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Activated Endothelium Leukocyte Leukocyte L_Selectin L-Selectin PSGL1 PSGL-1 Endothelial_Cell Endothelial Cell Leukocyte->Endothelial_Cell Tethering & Rolling E_Selectin E-Selectin PSGL1->E_Selectin P_Selectin P-Selectin PSGL1->P_Selectin Bimosiamose Bimosiamose (TBC-1269) Bimosiamose->L_Selectin Inhibits Bimosiamose->E_Selectin Inhibits Bimosiamose->P_Selectin Inhibits

Mechanism of Bimosiamose as a pan-selectin antagonist.

Quantitative Data Summary

In Vitro Inhibitory Activity

Bimosiamose demonstrates inhibitory activity across all three selectin types, with the highest potency against P-selectin.

TargetIC50 (µM)
E-selectin 88[6][7]
P-selectin 20[6][7]
L-selectin 86[6][7]
Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

A study in patients with COPD demonstrated that inhaled Bimosiamose can attenuate airway inflammation.

Parameter (in induced sputum)Change with Bimosiamose vs. Placebop-value
Interleukin-8 (IL-8) -9.49 ng/mL0.008[1][8]
Macrophage Count -0.200 x 106 cells/mL0.011[1]
Neutrophil Count -0.368 x 106 cells/mL0.313 (not significant)[1][8]

Data from a randomized, double-blind, placebo-controlled, multi-center trial in 77 COPD patients.[8]

Clinical Efficacy in Allergic Asthma

In a study on mild allergic asthmatics, inhaled Bimosiamose was shown to protect against allergen-induced bronchoconstriction.

ParameterPlacebo (Mean ± SEM)Bimosiamose (Mean ± SEM)Treatment Effect (p-value)
Max. Fall in FEV1 (3-8h post-allergen) -13.10% ± 2.30%-6.52% ± 3.86%0.045[2][5]

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled cross-over trial in 12 male subjects.[2][5]

Experimental Protocols

Protocol: Clinical Trial in Mild Allergic Asthma

This protocol outlines the methodology used to assess the efficacy of inhaled Bimosiamose on late asthmatic reactions (LAR).[2][5]

  • Study Design: A randomized, double-blind, placebo-controlled, clinical cross-over trial.

  • Participants: 12 male subjects diagnosed with mild allergic asthma, demonstrating a fall in FEV1 of >15% from baseline during the 3-8 hour period following an allergen inhalation challenge at screening.

  • Treatment Regimen:

    • Days 1-3: Inhalation of Bimosiamose (70 mg) or a matching placebo, administered twice daily (bid).

    • Day 4: A single inhalation of Bimosiamose (70 mg) or placebo in the morning.

  • Experimental Procedure (Day 4):

    • Following the final drug/placebo inhalation, an allergen challenge was performed.

    • Spirometry was conducted to measure FEV1 at regular intervals.

  • Primary Endpoint: The maximum percentage fall in FEV1 from baseline, measured between 3 and 8 hours after the allergen challenge, comparing the Bimosiamose treatment period to the placebo period.

  • Secondary Endpoints: Assessment of the early asthmatic response, levels of exhaled nitric oxide (FeNO), and airway hyperresponsiveness to methacholine 24 hours post-allergen challenge.

The workflow for this clinical trial is visualized below.

cluster_screening Screening Phase cluster_treatment Treatment Period 1 (3 weeks) cluster_crossover Treatment Period 2 (Crossover) Screening Enrollment & Baseline Allergen Challenge (Confirm LAR >15% FEV1 fall) D1_3_A Days 1-3: Bimosiamose (70mg bid) or Placebo Screening->D1_3_A D4_A Day 4: Single Dose AM D1_3_A->D4_A Challenge_A Allergen Challenge + FEV1 Monitoring (8h) D4_A->Challenge_A MCh_A Day 5: Methacholine Challenge Challenge_A->MCh_A Washout Washout Period (≥ 3 weeks) MCh_A->Washout D1_3_B Days 1-3: Placebo or Bimosiamose (70mg bid) Washout->D1_3_B D4_B Day 4: Single Dose AM D1_3_B->D4_B Challenge_B Allergen Challenge + FEV1 Monitoring (8h) D4_B->Challenge_B MCh_B Day 5: Methacholine Challenge Challenge_B->MCh_B

Workflow for the Asthma Clinical Cross-Over Trial.
Protocol: In Vivo Ischemia-Reperfusion Rat Model

This protocol provides a high-level overview of a preclinical study assessing the protective effects of Bimosiamose in an acute inflammatory injury model.[7]

  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Groups:

    • Control group (vehicle).

    • Treatment group (Bimosiamose).

  • Procedure:

    • Induction of Injury: A model of hepatic ischemia-reperfusion injury was surgically induced.

    • Drug Administration: Bimosiamose (25 mg/kg) was administered via intravenous injection 15 minutes prior to the reperfusion phase.

  • Endpoints (Assessed at 6 hours post-reperfusion):

    • Primary: Overall survival rate.

    • Secondary:

      • Serum levels of liver enzymes (e.g., ALT, AST) as markers of hepatic damage.

      • Quantification of neutrophil migration into the liver tissue via histological analysis.

      • Histologic damage scores of liver tissue.

References

understanding the pharmacology of Bimosiamose Disodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacology of Bimosiamose Disodium

Introduction

This compound (formerly TBC1269Z) is a synthetic, small-molecule pan-selectin antagonist designed to treat a range of acute and chronic inflammatory diseases.[1][2] Inflammation is a complex biological response, and the recruitment of leukocytes from the bloodstream into inflamed tissues is a critical early step.[3] This process is initiated by the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial tethering and rolling of leukocytes on the vascular endothelium.[3] By inhibiting all three selectins, Bimosiamose offers a therapeutic strategy aimed at attenuating the inflammatory cascade at its outset.[4][5] This guide provides a comprehensive overview of the pharmacology of Bimosiamose, detailing its mechanism of action, pharmacokinetic profile across various administration routes, and clinical efficacy in inflammatory airway diseases.

Mechanism of Action

Bimosiamose functions by competitively inhibiting the binding of leukocytes to the endothelial lining of blood vessels. This action is achieved by antagonizing E-selectin (expressed on endothelial cells), P-selectin (expressed on endothelial cells and platelets), and L-selectin (expressed on leukocytes).[3][6] The inhibition of this interaction prevents the initial "rolling" phase of leukocyte extravasation, thereby reducing the influx of inflammatory cells such as neutrophils, eosinophils, and lymphocytes into tissues.[3][6] In vitro studies have confirmed that Bimosiamose blocks the adhesion of these leukocyte subtypes.[3]

The signaling pathway for leukocyte adhesion and extravasation, and the point of intervention for Bimosiamose, is illustrated below.

cluster_0 Blood Vessel Lumen cluster_1 Endothelium cluster_2 Inflamed Tissue Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell 1. Rolling & Adhesion (Selectin-Mediated) Tissue Inflamed Tissue EndothelialCell->Tissue 2. Transmigration Bimosiamose Bimosiamose Bimosiamose->Leukocyte Inhibits Screening Screening: Mild Allergic Asthmatics with Demonstrable LAR Randomization Randomization (Cross-over Design) Screening->Randomization Treatment_A Period 1: Bimosiamose (70mg BID) or Placebo for 3.5 days Randomization->Treatment_A Challenge_A Allergen Challenge (Day 4) Treatment_A->Challenge_A Endpoint_A Primary Endpoint Measurement: Max Fall in FEV1 (3-8h post-challenge) Challenge_A->Endpoint_A Washout Washout Period Endpoint_A->Washout Treatment_B Period 2: Crossover to alternate treatment for 3.5 days Washout->Treatment_B Challenge_B Allergen Challenge (Day 4) Treatment_B->Challenge_B Endpoint_B Primary Endpoint Measurement: Max Fall in FEV1 (3-8h post-challenge) Challenge_B->Endpoint_B

References

The Pan-Selectin Antagonist Bimosiamose Disodium: A Technical Guide to its Effects on Neutrophil Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, small-molecule pan-selectin antagonist designed to mimic the carbohydrate ligand sialyl-Lewisx (sLex).[1][2][3] By competitively inhibiting the E-, P-, and L-selectins, Bimosiamose effectively targets the initial steps of the leukocyte adhesion cascade—a critical process in the inflammatory response.[1][4] This technical guide provides an in-depth overview of the mechanism of action of Bimosiamose on neutrophil adhesion, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The recruitment of neutrophils to sites of inflammation is a key driver of various acute and chronic inflammatory diseases. This process is initiated by the tethering and rolling of neutrophils along the vascular endothelium, a step primarily mediated by the selectin family of adhesion molecules.[4][5] Bimosiamose, by blocking these interactions, has demonstrated potential in attenuating inflammatory responses in a variety of preclinical and clinical settings.[3][4][6]

Mechanism of Action: Inhibition of Selectin-Mediated Tethering and Rolling

Neutrophil extravasation from the bloodstream into tissues is a multi-step process involving initial capture, rolling, firm adhesion, and transmigration. The initial tethering and subsequent rolling of neutrophils on the endothelial surface are critically dependent on the interactions between selectins and their ligands.

  • E-selectin and P-selectin , expressed on activated endothelial cells, bind to P-selectin glycoprotein ligand-1 (PSGL-1) on the surface of neutrophils.[7][8]

  • L-selectin , constitutively expressed on neutrophils, binds to ligands on the endothelium and can also mediate secondary tethering to other leukocytes.[1]

This compound functions as a pan-selectin antagonist by competitively binding to all three selectins, thereby preventing their interaction with their natural ligands on the neutrophil surface.[1][2] This blockade of the initial tethering and rolling steps of the adhesion cascade prevents the subsequent activation of integrins, which are responsible for firm adhesion, and ultimately leads to a reduction in neutrophil recruitment to inflammatory sites.[8][9]

Quantitative Data on the Efficacy of Bimosiamose and Related Pan-Selectin Antagonists

The inhibitory effects of Bimosiamose and the related pan-selectin antagonist GMI-1070 have been quantified in a range of in vitro and in vivo studies. The following tables summarize key findings.

ParameterE-selectinP-selectinL-selectinReference
IC50 (Bimosiamose) 88 µM20 µM86 µM[8]
IC50 (GMI-1070) 4.3 µM423 µM337 µM[2]

Table 1: In Vitro Inhibitory Concentrations (IC50) of Pan-Selectin Antagonists.

Study TypeModelTreatmentOutcomeResultReference
In Vitro Neutrophil Adhesion to P-selectinBimosiamose (1-1000 µg/mL)Concentration-dependent decrease in neutrophil adhesionSignificant inhibition at ≥100 µg/mL[10]
In Vivo Sickle Cell Vaso-occlusion (mice)GMI-1070Reduction in RBC-WBC interactions~93% reduction[11]
Clinical Trial Ozone-Induced Airway InflammationInhaled BimosiamoseReduction in sputum neutrophils40% reduction[12]
Clinical Trial Allergen Challenge in AsthmaticsInhaled BimosiamoseAttenuation of late asthmatic reaction (max. fall in FEV1)50.2% attenuation[3]
Clinical Trial COPDInhaled Bimosiamose (10 mg BID, 28 days)Change in sputum neutrophil count-0.368 x10^6 cells/mL (not statistically significant)[6]
Clinical Trial COPDInhaled Bimosiamose (10 mg BID, 28 days)Change in sputum Interleukin-8 concentration-9.49 ng/mL[6]

Table 2: Summary of Preclinical and Clinical Efficacy Data for Pan-Selectin Antagonists.

Signaling Pathways in Neutrophil Adhesion

The process of neutrophil adhesion is not merely a physical interaction but is tightly regulated by complex intracellular signaling pathways. The binding of selectins to their ligands on the neutrophil surface initiates an "inside-out" signaling cascade that leads to the activation of integrins, which are essential for firm adhesion.

Selectin-Mediated Integrin Activation

Engagement of P-selectin glycoprotein ligand-1 (PSGL-1) on neutrophils by E-selectin or P-selectin on the endothelium triggers a signaling cascade that converts β2 integrins, such as LFA-1 and Mac-1, from a low-affinity to a high-affinity state.[5][8][9] This conformational change allows the integrins to bind firmly to their ligands, primarily Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface.[9] Bimosiamose, by blocking the initial selectin-PSGL-1 interaction, is understood to prevent the initiation of this signaling cascade, thereby inhibiting integrin activation and subsequent firm adhesion.

G cluster_endothelium Endothelial Cell cluster_neutrophil Neutrophil Endo_E_Selectin E-Selectin Neutro_PSGL1 PSGL-1 Endo_E_Selectin->Neutro_PSGL1 Tethering & Rolling Endo_P_Selectin P-Selectin Endo_P_Selectin->Neutro_PSGL1 ICAM1 ICAM-1 Firm_Adhesion Firm Adhesion ICAM1->Firm_Adhesion Src_Kinases Src Family Kinases (e.g., Fgr, Hck, Lyn) Neutro_PSGL1->Src_Kinases Inside-Out Signaling Bimosiamose Bimosiamose (Blocks Interaction) Bimosiamose->Endo_E_Selectin Bimosiamose->Endo_P_Selectin Integrin_Low β2 Integrin (LFA-1/Mac-1) Low Affinity Src_Kinases->Integrin_Low Activation Signal Integrin_High β2 Integrin (LFA-1/Mac-1) High Affinity Integrin_Low->Integrin_High Conformational Change Integrin_High->ICAM1 Binding G A Coat 96-well plate with P-selectin B Block with BSA A->B D Pre-incubate plate with Bimosiamose B->D C Isolate & label neutrophils with Calcein-AM E Add labeled neutrophils to wells C->E D->E F Incubate for adhesion E->F G Wash to remove non-adherent cells F->G H Quantify fluorescence G->H G A Culture HUVECs to confluence on coverslip B Activate HUVECs with TNF-α to express E-selectin A->B C Assemble parallel plate flow chamber B->C F Perfuse neutrophils over HUVECs under shear flow C->F D Isolate neutrophils E Suspend neutrophils in media with Bimosiamose D->E E->F G Record cell interactions via video microscopy F->G H Analyze rolling and adherent neutrophils G->H G A Anesthetize mouse & surgically exteriorize mesentery B Label circulating neutrophils with fluorescent antibody A->B C Record baseline leukocyte rolling & adhesion B->C D Administer Bimosiamose intravenously C->D E Record post-treatment leukocyte dynamics D->E F Analyze changes in rolling and adhesion E->F

References

Methodological & Application

Application Notes and Protocols: Bimosiamose Disodium in vitro Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist.[1][2] It functions by inhibiting the three members of the selectin family of cell adhesion molecules: E-selectin, P-selectin, and L-selectin.[1][2] These selectins are key mediators in the initial tethering and rolling of leukocytes on the surface of endothelial cells, a critical step in the inflammatory cascade.[3][4] By blocking these interactions, this compound effectively reduces leukocyte recruitment to sites of inflammation.[1][3] These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of this compound.

Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

The inflammatory response involves the migration of leukocytes from the bloodstream to the affected tissue. This process is initiated by the tethering and rolling of leukocytes along the vascular endothelium, a process primarily mediated by the selectin family of adhesion molecules. E-selectin and P-selectin are expressed on the surface of activated endothelial cells, while L-selectin is expressed on the surface of leukocytes. These selectins bind to carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of their corresponding cell types. This compound acts as a competitive inhibitor of these interactions, thereby preventing the initial adhesion of leukocytes to the endothelium and their subsequent extravasation into the surrounding tissue.

Quantitative Data Summary

The inhibitory activity of this compound against each of the selectins has been determined in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Selectin TargetIC50 (µM)
E-selectin88[1][2]
P-selectin20[1][2]
L-selectin86[1][2]

Experimental Protocols

This section details a static in vitro cell adhesion assay to quantify the inhibitory effect of this compound on leukocyte-endothelial cell adhesion. This protocol is a representative method and may be adapted based on specific laboratory conditions and cell types.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytic cell line (e.g., HL-60 or U937)

  • Endothelial Cell Growth Medium

  • Leukocyte Culture Medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM (or other suitable fluorescent cell stain)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Culture HUVECs to confluence in 96-well plates A1 Activate HUVEC monolayer with TNF-α P1->A1 P2 Culture leukocytic cells A2 Pre-incubate leukocytic cells with this compound or vehicle control P2->A2 P3 Prepare this compound stock solutions P3->A2 A4 Co-culture labeled leukocytes with activated HUVEC monolayer A1->A4 A3 Label leukocytic cells with Calcein-AM A2->A3 A3->A4 A5 Incubate to allow for adhesion A4->A5 A6 Wash to remove non-adherent cells A5->A6 AN1 Measure fluorescence (adherent cells) A6->AN1 AN2 Calculate percent inhibition AN1->AN2 AN3 Data analysis and visualization AN2->AN3

Caption: Experimental workflow for the in vitro cell adhesion assay.

Step-by-Step Protocol
  • Endothelial Cell Culture:

    • Seed HUVECs into a 96-well black, clear-bottom tissue culture plate at a density that will result in a confluent monolayer within 24-48 hours.

    • Culture the HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified incubator with 5% CO2.

    • Visually inspect the monolayer for confluence before starting the assay.

  • Activation of Endothelial Monolayer:

    • To induce the expression of E-selectin and P-selectin, activate the confluent HUVEC monolayer by adding fresh medium containing TNF-α (e.g., 10 ng/mL).

    • Incubate for 4-6 hours at 37°C.

  • Preparation of Leukocytes:

    • Culture a suitable leukocytic cell line (e.g., HL-60) in the appropriate culture medium.

    • On the day of the assay, harvest the cells and wash them with serum-free medium.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibition with this compound:

    • Prepare a dilution series of this compound in serum-free medium. A vehicle control (medium without the compound) must be included.

    • Add the this compound dilutions or vehicle control to the leukocyte cell suspension.

    • Incubate for 30 minutes at 37°C.

  • Labeling of Leukocytes:

    • Following the incubation with this compound, add Calcein-AM to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37°C in the dark to allow for fluorescent labeling.

    • Wash the labeled cells twice with PBS to remove excess dye.

    • Resuspend the labeled and treated leukocytes in fresh serum-free medium.

  • Adhesion Assay:

    • Carefully remove the TNF-α containing medium from the activated HUVEC monolayer.

    • Gently add 100 µL of the labeled and treated leukocyte suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Removal of Non-Adherent Cells:

    • Gently wash each well 2-3 times with pre-warmed PBS to remove any non-adherent leukocytes. Be careful not to disturb the HUVEC monolayer.

  • Quantification of Adhesion:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity of each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with HUVECs only) from all readings.

    • The percent inhibition for each concentration of this compound can be calculated using the following formula:

    % Inhibition = [1 - (Fluorescence_treated / Fluorescence_vehicle_control)] * 100

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 in the cell-based assay.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway and the point of intervention for this compound.

G cluster_endothelium Activated Endothelial Cell cluster_leukocyte Leukocyte cluster_inhibitor Inhibitor EC Endothelium ES E-Selectin PS P-Selectin PSGL1 PSGL-1 ES->PSGL1 Adhesion PS->PSGL1 Adhesion Leuk Leukocyte LS L-Selectin LS->EC Adhesion Bimo Bimosiamose Disodium Bimo->ES Inhibits Bimo->PS Inhibits Bimo->LS Inhibits

Caption: this compound inhibits the interaction between selectins and their ligands.

References

Preparing Bimosiamose Disodium Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist. It targets E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. By inhibiting these interactions, Bimosiamose has demonstrated anti-inflammatory effects and has been investigated for its therapeutic potential in various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Proper preparation of this compound solutions is critical for ensuring its efficacy and obtaining reliable results in in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for various administration routes.

Data Presentation: Solubility and Formulation

The following tables summarize the key quantitative data regarding the solubility and formulation of this compound for in vivo studies.

Table 1: Solubility of Bimosiamose

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (115.89 mM)Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1][2]
0.1 M Sodium Hydroxide (NaOH)25 mg/mL (28.97 mM)Requires sonication and pH adjustment to 10 with NaOH.[1][2]
Aqueous Solution (in vivo)≥ 2.5 mg/mL (2.90 mM)Clear solution can be achieved with a co-solvent mixture.[1]

Table 2: Formulations for In Vivo Administration

Administration RouteVehicle / FormulationConcentrationSpecies / Study TypeReference
InhalationAqueous solution with 0.9% Sodium Chloride100 mg/mL (stock), diluted as neededHuman (Phase I trials)[5]
IntravenousCo-solvent mixture: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline≥ 2.5 mg/mLPreclinical (general in vivo)[1]
IntravenousNot specified0.5-30 mg/kgHuman (Phase I trial)[6]
SubcutaneousNot specified100, 200, or 300 mgHuman (Phase I trial)[7]
IntravenousNot specified25 mg/kgRat[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Inhalation Studies

This protocol is based on the methods used in human clinical trials for administration via a nebulizer.[5]

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (saline) solution

  • Sterile vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated balance in a sterile environment.

  • Reconstitution: Add the weighed powder to a sterile vial. Reconstitute with a small volume of sterile 0.9% saline to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Dilution: Based on the desired final concentration for nebulization, calculate the required volume of the stock solution and sterile 0.9% saline.

  • Final Preparation: In a sterile container, add the calculated volume of sterile 0.9% saline. Then, add the calculated volume of the this compound stock solution to the saline.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container suitable for use with the nebulizer.

  • Storage: It is recommended to prepare the solution fresh on the day of use.[2] If short-term storage is necessary, store at 2-8°C and protect from light. For stock solutions, storage at -20°C for up to a year or -80°C for up to two years is suggested.[2]

Protocol 2: Preparation of this compound for Intravenous Administration (Co-Solvent Formulation)

This protocol is suitable for preclinical studies requiring intravenous administration.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), newly opened

  • PEG300

  • Tween-80

  • Sterile saline (0.9% Sodium Chloride)

  • Sterile vials

  • Calibrated balance

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution in DMSO: In a sterile vial, add the this compound powder. Add 5% of the final desired volume as DMSO. For example, for a final volume of 1 mL, add 50 µL of DMSO.

  • Sonication: Sonicate the mixture until the powder is completely dissolved in DMSO. This may require brief, repeated cycles to avoid overheating.

  • Addition of PEG300: Add 40% of the final desired volume as PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex thoroughly.

  • Addition of Tween-80: Add 5% of the final desired volume as Tween-80 (e.g., 50 µL for a 1 mL final volume). Vortex thoroughly.

  • Final Dilution with Saline: Slowly add 50% of the final desired volume as sterile saline (e.g., 500 µL for a 1 mL final volume) to the co-solvent mixture. Vortex until a clear, homogenous solution is obtained.

  • Observation: Visually inspect the solution for any precipitation or phase separation. If observed, the formulation may need to be adjusted.

  • Use: It is strongly recommended to prepare this formulation fresh on the day of the experiment and use it immediately.[2]

Mandatory Visualizations

Bimosiamose Mechanism of Action: Inhibition of Selectin-Mediated Leukocyte Adhesion

The following diagram illustrates the signaling pathway inhibited by Bimosiamose. Under inflammatory conditions, cytokines upregulate the expression of E-selectin and P-selectin on endothelial cells. These selectins, along with L-selectin on leukocytes, mediate the initial capture and rolling of leukocytes along the vessel wall, a prerequisite for their subsequent firm adhesion and transmigration into inflamed tissues. Bimosiamose, as a pan-selectin antagonist, blocks these interactions.

Caption: Bimosiamose inhibits leukocyte tethering and rolling.

Experimental Workflow: Preparation of this compound for Intravenous Administration

The following diagram outlines the logical steps for preparing an intravenous formulation of this compound using a co-solvent method.

IV_Preparation_Workflow Start Start: Weigh Bimosiamose Disodium Powder Add_DMSO Add 5% final volume DMSO Start->Add_DMSO Sonicate Sonicate until dissolved Add_DMSO->Sonicate Add_PEG300 Add 40% final volume PEG300 Sonicate->Add_PEG300 Vortex1 Vortex thoroughly Add_PEG300->Vortex1 Add_Tween80 Add 5% final volume Tween-80 Vortex1->Add_Tween80 Vortex2 Vortex thoroughly Add_Tween80->Vortex2 Add_Saline Slowly add 50% final volume sterile saline Vortex2->Add_Saline Vortex3 Vortex to create homogenous solution Add_Saline->Vortex3 Inspect Visually inspect for precipitation Vortex3->Inspect Ready Solution ready for in vivo use (prepare fresh) Inspect->Ready Clear Solution Adjust Adjust formulation or discard Inspect->Adjust Precipitation Observed

Caption: Workflow for preparing an IV Bimosiamose solution.

Stability and Storage

  • Powder: this compound as a solid powder should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[8]

  • Stock Solutions: Stock solutions, particularly in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[2]

  • Working Solutions: For in vivo experiments, it is highly recommended that the final working solution be prepared fresh on the day of use to ensure stability and prevent precipitation.[2]

Safety Precautions

  • Follow standard laboratory safety procedures when handling this compound powder and solvents.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.

  • All solution preparation for in vivo use should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Bimosiamose Disodium in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimosiamose (also known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its anti-inflammatory effects in conditions such as asthma and psoriasis.[1][2][3][4] Accurate quantification of Bimosiamose in plasma is crucial for pharmacokinetic, toxicokinetic, and clinical studies to evaluate its efficacy and safety profile. This document details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Bimosiamose in human plasma. The method described herein is based on common bioanalytical practices and is intended to serve as a comprehensive protocol for researchers.[5][6][7]

Chemical Properties of Bimosiamose:

  • Chemical Formula: C46H54O16[1][8]

  • Molecular Weight: 862.92 g/mol [1][8]

  • Mode of Action: Antagonist of E-selectin, P-selectin, and L-selectin, inhibiting the initial rolling phase of leukocyte recruitment to inflammatory sites.[3]

Experimental Protocols

2.1. Materials and Instrumentation

  • Chemicals and Reagents: Bimosiamose Disodium reference standard, a suitable internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled Bimosiamose), HPLC-grade acetonitrile, methanol, formic acid, and ultrapure water.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.2. LC-MS/MS Conditions The following tables summarize the optimized conditions for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C[9]
Desolvation Temperature 400°C[9]
Capillary Voltage 3.0 kV
MRM Transition (Bimosiamose) m/z 861.3 -> [Specific product ion]*
MRM Transition (IS) [Precursor ion] -> [Product ion]
Collision Gas Argon[9]

Note: Specific MRM transitions and collision energies must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

2.3. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of Bimosiamose and the Internal Standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Bimosiamose stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Calibration Curve and QC Samples: Spike blank human plasma with the working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

2.4. Sample Preparation Protocol (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[10][11]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to established guidelines.[5][6][7] The following tables present a summary of the validation results.

Table 3: Calibration Curve and Linearity

ParameterResult
Linear Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0< 15%± 15%< 15%± 15%
Low 3.0< 10%± 10%< 10%± 10%
Mid 100< 10%± 10%< 10%± 10%
High 800< 10%± 10%< 10%± 10%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 3.085 - 95%90 - 110%
High 80085 - 95%90 - 110%

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of Bimosiamose in plasma samples.

Bimosiamose_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (150 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LC_MS LC-MS/MS Injection Supernatant->LC_MS Data Data Acquisition & Processing (MRM Mode) LC_MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for Bimosiamose quantification in plasma.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the reliable quantification of Bimosiamose in human plasma. The simple protein precipitation sample preparation procedure offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis.[12] The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation and supporting pharmacokinetic and clinical research.[7]

References

Application Notes and Protocols: Bimosiamose Disodium for Leukocyte Rolling Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (formerly TBC1269) is a synthetic, small-molecule pan-selectin antagonist designed to inhibit the initial tethering and rolling of leukocytes on the vascular endothelium. This process, mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), is a critical early event in the inflammatory cascade. By blocking these interactions, this compound has shown potential in attenuating inflammatory responses in various preclinical and clinical settings, including asthma and chronic obstructive pulmonary disease (COPD). These application notes provide detailed experimental designs and protocols for the analysis of this compound's effect on leukocyte rolling, a key measure of its bioactivity.

The primary mechanism of action for this compound involves its function as a broad-spectrum inhibitor of selectins. Selectins are a family of cell adhesion molecules that play a crucial role in the initial stages of leukocyte extravasation from the bloodstream to the tissues during inflammation. This process, often referred to as the leukocyte adhesion cascade, is initiated by the tethering and subsequent rolling of leukocytes along the endothelial lining of blood vessels. This rolling is mediated by the interaction of selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) with their carbohydrate ligands on the opposing cell surface. Bimosiamose, by antagonizing these interactions, effectively reduces the number of leukocytes that can slow down and adhere to the blood vessel wall, thereby limiting the inflammatory infiltrate into tissues.

Signaling Pathway of Selectin-Mediated Leukocyte Rolling

G cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Endo Activated Endothelium E_Selectin E-Selectin Leuko_Rolling Leukocyte Tethering & Rolling E_Selectin->Leuko_Rolling P_Selectin P-Selectin P_Selectin->Leuko_Rolling Leuko Circulating Leukocyte PSGL1 PSGL-1 PSGL1->E_Selectin Binding PSGL1->P_Selectin Binding L_Selectin L-Selectin L_Selectin->E_Selectin Binding L_Selectin->Leuko_Rolling Bimosiamose Bimosiamose Disodium Bimosiamose->E_Selectin Inhibits Bimosiamose->P_Selectin Inhibits Bimosiamose->L_Selectin Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->E_Selectin Upregulation Inflammatory_Stimuli->P_Selectin Surface Expression Adhesion Firm Adhesion & Transmigration Leuko_Rolling->Adhesion Leads to

Caption: this compound inhibits the interaction between selectins and their ligands.

Data Presentation

The efficacy of this compound can be quantified by its ability to inhibit leukocyte rolling. The following table summarizes typical parameters measured in in vitro and in vivo assays.

ParameterAssay TypeDescriptionExpected Effect of this compound
Number of Rolling Cells In Vitro & In VivoThe total count of leukocytes observed rolling along a defined length of the endothelial surface over a specific time period.Decrease
Leukocyte Rolling Velocity In Vitro & In VivoThe average speed of leukocytes as they roll along the endothelium. Slower rolling indicates stronger adhesion.Increase (as adhesion is weakened)
Leukocyte Adhesion In Vitro & In VivoThe number of leukocytes that remain stationary on the endothelial surface for a defined period (e.g., >30 seconds).Decrease
IC50 for Selectin Inhibition In VitroThe concentration of this compound required to inhibit 50% of leukocyte rolling on an E-selectin or P-selectin coated surface.Low micromolar range
Reduction in Inflammatory Cell Infiltration In VivoThe percentage decrease in the number of inflammatory cells (e.g., neutrophils, macrophages) in tissue samples or bronchoalveolar lavage fluid following an inflammatory challenge.Significant reduction

Experimental Protocols

In Vitro Leukocyte Rolling Analysis using a Parallel-Plate Flow Chamber

This protocol details an in vitro method to assess the inhibitory effect of this compound on leukocyte rolling on a monolayer of activated endothelial cells under defined shear stress conditions.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)

  • Endothelial cell growth medium

  • Leukocyte assay medium (e.g., HBSS with 0.5% BSA)

  • Recombinant human TNF-α

  • This compound

  • Parallel-plate flow chamber system

  • Inverted microscope with a high-speed camera

  • Syringe pump

Protocol:

  • Endothelial Cell Culture and Activation:

    • Culture HUVECs on fibronectin-coated glass coverslips or dishes until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by incubating with TNF-α (e.g., 10-100 ng/mL) for 4-6 hours to induce the expression of E-selectin and P-selectin.

  • Leukocyte Preparation:

    • Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation methods or culture and differentiate HL-60 cells.

    • Resuspend the leukocytes in the assay medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a dilution series to test a range of concentrations.

    • Pre-incubate the leukocyte suspension with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Flow Chamber Assay:

    • Assemble the parallel-plate flow chamber with the HUVEC-coated coverslip.

    • Mount the chamber on the inverted microscope stage.

    • Perfuse the chamber with the leukocyte suspension containing this compound or vehicle control at a constant physiological shear stress (e.g., 1-2 dynes/cm²).

    • Record videos of leukocyte interactions with the endothelial monolayer at multiple fields of view for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • From the recorded videos, quantify the number of rolling leukocytes, their rolling velocity, and the number of firmly adhered leukocytes.

    • Compare the results from the this compound-treated groups to the vehicle control to determine the inhibitory effect.

G A Culture & Activate Endothelial Cells (HUVECs) on Coverslip D Assemble Parallel-Plate Flow Chamber A->D B Isolate or Culture Leukocytes C Pre-incubate Leukocytes with This compound or Vehicle B->C E Perfuse Leukocyte Suspension over Endothelial Monolayer C->E D->E F Record Leukocyte Rolling and Adhesion via Microscopy E->F G Quantify Rolling Cells, Velocity, and Adhesion F->G

Caption: Workflow for in vitro leukocyte rolling analysis.

In Vivo Leukocyte Rolling Analysis using Intravital Microscopy

This protocol describes an in vivo method to evaluate the efficacy of this compound in inhibiting leukocyte rolling in the microcirculation of a mouse model of inflammation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • This compound

  • Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Gr-1 for neutrophils) or a fluorescent dye (e.g., Rhodamine 6G)

  • Intravital microscopy setup with a water-immersion objective

  • Surgical tools for cremaster muscle exteriorization

Protocol:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Maintain the animal's body temperature at 37°C throughout the procedure.

  • Induction of Inflammation:

    • Administer an inflammatory stimulus, such as an intrascrotal injection of TNF-α (e.g., 0.5 µg) or an intraperitoneal injection of LPS (e.g., 5 mg/kg), to induce an inflammatory response in the cremaster muscle microcirculation. This typically takes 2-4 hours to develop.

  • This compound Administration:

    • Administer this compound via a relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and time point relative to the inflammatory challenge. A control group should receive a vehicle.

  • Surgical Preparation for Intravital Microscopy:

    • Perform a surgical procedure to exteriorize the cremaster muscle and spread it over a transparent pedestal for microscopic observation.

    • Continuously superfuse the exposed tissue with warmed, buffered saline to maintain its viability.

  • Visualization of Leukocytes:

    • Administer a fluorescently labeled anti-leukocyte antibody or a fluorescent dye intravenously to visualize circulating leukocytes.

  • Intravital Microscopy and Data Acquisition:

    • Position the mouse on the microscope stage and identify suitable post-capillary venules for observation.

    • Record video sequences of leukocyte-endothelial interactions in these venules for a defined period.

  • Data Analysis:

    • Analyze the recorded videos to determine the number of rolling leukocytes per minute (flux), their rolling velocity, and the number of adherent leukocytes per 100 µm of venule length.

    • Compare the data from the this compound-treated group with the vehicle-treated control group to assess the in vivo efficacy.

G A Anesthetize Mouse and Induce Inflammation (TNF-α/LPS) B Administer Bimosiamose Disodium or Vehicle A->B C Surgically Exteriorize Cremaster Muscle B->C D Administer Fluorescent Leukocyte Label C->D E Perform Intravital Microscopy of Post-Capillary Venules D->E F Record Leukocyte-Endothelial Interactions E->F G Analyze Leukocyte Rolling Flux, Velocity, and Adhesion F->G

Caption: Workflow for in vivo leukocyte rolling analysis.

Application Notes and Protocols for Bimosiamose Disodium in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimosiamose Disodium (also known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has demonstrated therapeutic potential in various preclinical and clinical models of inflammation. By inhibiting E-selectin, P-selectin, and L-selectin, Bimosiamose effectively blocks the initial tethering and rolling of leukocytes on the activated endothelium, a critical step in the inflammatory cascade. This document provides detailed application notes and protocols for the use of this compound in murine models of psoriasis, dermatitis, and asthma, to facilitate further research into its anti-inflammatory properties.

Introduction

Inflammatory diseases are characterized by the excessive recruitment of leukocytes to affected tissues, leading to damage and pathology. The selectin family of adhesion molecules plays a pivotal role in initiating this leukocyte extravasation. This compound, by antagonizing all three selectins, offers a promising therapeutic strategy to mitigate inflammation in a range of disorders. These application notes provide a summary of effective dosages and detailed experimental protocols for utilizing this compound in established murine models of inflammatory skin and airway diseases.

Data Presentation

The following table summarizes the quantitative data for this compound and a comparable selectin antagonist in various rodent models of inflammation.

Inflammatory ModelAnimal ModelCompoundDosageAdministration RouteKey Findings
Psoriasis SCID Mouse XenograftThis compound200 mg/kgLocal InjectionReduced disease severity and development of psoriatic plaques.[1]
Ischemia/Reperfusion Injury Sprague-Dawley RatThis compound25 mg/kgIntravenousIncreased survival and reduced neutrophil migration.
Allergic Dermatitis MouseOJ-R9188 (Selectin Blocker)3 and 10 mg/kgIntravenousInhibited extravasation of neutrophils and eosinophils.[2]

Signaling Pathway

This compound acts by competitively inhibiting the binding of carbohydrate ligands on leukocytes to selectins (E-selectin and P-selectin) on activated endothelial cells and L-selectin on other leukocytes. This interference disrupts the initial capture and subsequent rolling of leukocytes along the vascular wall, which is a prerequisite for their firm adhesion and transmigration into inflamed tissues.

G cluster_2 Inflamed Tissue Leukocyte Leukocyte Rolling Leukocyte Rolling Leukocyte->Rolling Mediated by Ligands Sialyl Lewis X EndothelialCell Activated Endothelial Cell Selectins E/P-Selectin Tissue Inflamed Tissue Adhesion Firm Adhesion Rolling->Adhesion Transmigration Transmigration Adhesion->Transmigration Transmigration->Tissue Infiltration Bimosiamose This compound Bimosiamose->Rolling Inhibits

Bimosiamose Inhibition of Leukocyte Rolling

Experimental Protocols

Psoriasis Xenograft Model in SCID Mice

This protocol is adapted from studies investigating the efficacy of anti-psoriatic compounds in a human-to-mouse xenograft model.[3]

Materials:

  • SCID (Severe Combined Immunodeficient) mice (e.g., BALB/cByJSmn-Prkdcscid/J)

  • Psoriatic skin tissue from consenting patients (obtained via keratome shave biopsy)

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Surgical tools for grafting

  • Anesthetics

Procedure:

  • Animal Acclimatization: House SCID mice in a specific pathogen-free environment for at least one week before the experiment.

  • Xenografting:

    • Anesthetize the SCID mouse.

    • Prepare a graft bed on the dorsal side of the mouse by removing a section of the epidermis and dermis.

    • Place a 1x1 cm piece of human psoriatic skin onto the graft bed.

    • Suture the graft in place and bandage the area.

    • Allow the graft to heal and establish for approximately 2-4 weeks. Successful engraftment is characterized by the maintenance of psoriatic clinical and histological features.

  • Treatment:

    • Prepare a solution of this compound in sterile PBS.

    • Once the psoriatic plaques are well-established on the xenografts, initiate treatment.

    • Administer 200 mg/kg of this compound via local injection into the base of the xenograft.

    • A control group should receive injections of sterile PBS.

    • Repeat the injections twice a week for a duration of three weeks.

  • Endpoint Analysis:

    • Monitor the clinical severity of the psoriatic plaques throughout the study using a scoring system (e.g., Psoriasis Area and Severity Index - PASI, adapted for mice, scoring erythema, scaling, and induration).

    • At the end of the treatment period, euthanize the mice and excise the xenografts.

    • Perform histological analysis (H&E staining) to assess changes in epidermal thickness, parakeratosis, and immune cell infiltration.

    • Immunohistochemistry can be performed to quantify specific immune cell populations (e.g., T cells).

G cluster_protocol Psoriasis Xenograft Protocol start Start acclimatize Acclimatize SCID Mice start->acclimatize graft Graft Psoriatic Skin acclimatize->graft establish Allow Graft Establishment (2-4 weeks) graft->establish treat Treat with Bimosiamose (200 mg/kg, local inj.) or PBS (Control) establish->treat monitor Monitor Clinical Score treat->monitor Twice weekly for 3 weeks endpoint Endpoint Analysis: - Histology - Immunohistochemistry treat->endpoint monitor->treat end End endpoint->end

Psoriasis Xenograft Experimental Workflow
Contact Hypersensitivity (Dermatitis) Model in Mice

This protocol describes a common method for inducing contact hypersensitivity, a model for allergic contact dermatitis.[4][5] The dosage for Bimosiamose is extrapolated from a study using a similar selectin antagonist.[2]

Materials:

  • BALB/c or C57BL/6 mice

  • Hapten (e.g., 2,4-Dinitrofluorobenzene - DNFB or Oxazolone)

  • Acetone and Olive Oil (vehicle)

  • This compound

  • Sterile saline or appropriate vehicle for injection

  • Micrometer for measuring ear thickness

Procedure:

  • Sensitization (Day 0):

    • Shave a small area on the abdomen of the mice.

    • Apply a solution of the hapten (e.g., 0.5% DNFB in 4:1 acetone:olive oil) to the shaved abdomen.

  • Challenge (Day 5):

    • Measure the baseline thickness of both ears of the mice using a micrometer.

    • Apply a lower concentration of the same hapten (e.g., 0.2% DNFB in 4:1 acetone:olive oil) to both sides of one ear. The other ear serves as an internal control.

  • Treatment:

    • Prepare a solution of this compound in sterile saline.

    • Administer this compound intravenously at a dose of 3 or 10 mg/kg, 30 minutes prior to the hapten challenge.

    • A control group should receive an intravenous injection of the vehicle.

  • Endpoint Analysis (24-48 hours post-challenge):

    • Measure the ear thickness of both ears at 24 and 48 hours after the challenge.

    • Calculate the degree of ear swelling by subtracting the baseline measurement from the post-challenge measurement.

    • Euthanize the mice and collect the ears for histological analysis (H&E staining) to assess edema and immune cell infiltration.

    • Homogenize ear tissue for cytokine analysis (e.g., ELISA for IFN-γ, TNF-α).

G cluster_protocol Contact Hypersensitivity Protocol sensitization Day 0: Sensitization (Hapten on Abdomen) treatment Day 5: Treatment (Bimosiamose IV) sensitization->treatment challenge Day 5: Challenge (Hapten on Ear) treatment->challenge measurement_24h Day 6: Measure Ear Swelling (24h Post-Challenge) challenge->measurement_24h measurement_48h Day 7: Measure Ear Swelling (48h Post-Challenge) measurement_24h->measurement_48h analysis Endpoint Analysis: - Histology - Cytokine Levels measurement_48h->analysis

Contact Hypersensitivity Experimental Workflow
Ovalbumin-Induced Allergic Asthma Model in Mice

This is a widely used model to study the pathophysiology of allergic asthma.[6][7][8][9] A specific dose for Bimosiamose in this model is not yet established, and therefore dose-ranging studies are recommended.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Sterile PBS

  • Nebulizer for aerosol challenge

  • Equipment for measuring airway hyperresponsiveness (optional)

  • Materials for bronchoalveolar lavage (BAL)

Procedure:

  • Sensitization (Days 0 and 14):

    • Sensitize mice by intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

  • Aerosol Challenge (Days 24, 25, and 26):

    • Place the sensitized mice in a nebulizer chamber.

    • Expose them to an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment:

    • Prepare a solution of this compound.

    • Administer this compound at the desired dose (dose-ranging studies are recommended, starting from a dose informed by other models) via an appropriate route (e.g., intravenous, intraperitoneal, or intranasal) 30-60 minutes before each OVA challenge.

    • A control group should receive the vehicle.

  • Endpoint Analysis (48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): If available, assess AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement system.

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway inflammatory cells. Perform differential cell counts to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.

    • Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

    • Serum IgE: Collect blood and measure OVA-specific IgE levels in the serum.

G cluster_protocol Allergic Asthma Protocol sensitization_1 Day 0: Sensitization (OVA/Alum IP) sensitization_2 Day 14: Sensitization (OVA/Alum IP) sensitization_1->sensitization_2 challenge_1 Day 24: Treatment & OVA Challenge sensitization_2->challenge_1 challenge_2 Day 25: Treatment & OVA Challenge challenge_1->challenge_2 challenge_3 Day 26: Treatment & OVA Challenge challenge_2->challenge_3 analysis Day 28: Endpoint Analysis - AHR - BAL - Histology - Cytokines - IgE challenge_3->analysis

Ovalbumin-Induced Asthma Experimental Workflow

Conclusion

This compound is a potent pan-selectin antagonist with significant anti-inflammatory effects demonstrated in various preclinical models. The protocols provided herein offer a framework for researchers to investigate the efficacy of Bimosiamose in murine models of psoriasis, dermatitis, and asthma. Appropriate dose-finding studies are recommended, particularly for models where a specific dosage has not been established. These studies will contribute to a better understanding of the therapeutic potential of selectin antagonism in a broad range of inflammatory diseases.

References

Application Notes & Protocols: In Vitro Efficacy Assessment of Bimosiamose Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist.[1] It is designed to mimic the structure of sialyl Lewisx (sLex), the carbohydrate ligand for selectins, thereby inhibiting the function of E-selectin, P-selectin, and L-selectin.[2] These selectins are cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.[3] By blocking these interactions, Bimosiamose has demonstrated anti-inflammatory effects by inhibiting the recruitment and extravasation of leukocytes into tissues.[1][3] In vitro studies have confirmed its ability to block the adhesion of various leukocytes, including neutrophils and eosinophils.[4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through cell adhesion and chemotaxis assays.

Mechanism of Action:

This compound competitively inhibits the binding of leukocyte surface ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), to selectins expressed on the surface of activated endothelial cells (E-selectin and P-selectin) and other leukocytes (L-selectin). This inhibition prevents the initial "capture" and subsequent rolling of leukocytes along the blood vessel wall, thereby reducing their migration into inflamed tissues.

cluster_0 Blood Vessel Lumen cluster_1 Endothelium Leukocyte Leukocyte PSGL1 PSGL-1 (Ligand) Selectin E/P-Selectin PSGL1->Selectin Binding EndothelialCell Activated Endothelial Cell Selectin->Leukocyte Leukocyte Rolling & Adhesion Bimosiamose Bimosiamose Disodium Bimosiamose->Selectin Inhibition

Caption: Bimosiamose inhibits leukocyte adhesion by blocking selectins.

Experimental Protocols

In Vitro Cell Adhesion Assay (Static Conditions)

This protocol assesses the ability of this compound to inhibit the adhesion of leukocytes (e.g., human neutrophils or HL-60 cells) to a monolayer of activated human umbilical vein endothelial cells (HUVECs).

Experimental Workflow:

A 1. Culture HUVECs to confluence in 96-well plate B 2. Activate HUVECs with TNF-α to express selectins A->B E 5. Add leukocytes to HUVEC monolayer B->E C 3. Label leukocytes (e.g., with Calcein AM) D 4. Pre-incubate labeled leukocytes with Bimosiamose C->D D->E F 6. Incubate to allow adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Quantify adhesion via fluorescence reading G->H

Caption: Workflow for the in vitro static cell adhesion assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytic cell line (e.g., HL-60) or isolated human neutrophils

  • Endothelial Cell Growth Medium

  • Leukocyte Culture Medium (e.g., RPMI-1640)

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein AM (fluorescent dye)[5]

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Methodology:

  • HUVEC Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours. Culture in Endothelial Cell Growth Medium at 37°C, 5% CO2.

  • Endothelial Cell Activation: Once confluent, aspirate the medium and add fresh medium containing an activating agent such as TNF-α (e.g., 10 ng/mL) to each well. Incubate for 4-6 hours to induce the expression of E-selectin. Leave some wells untreated as a negative control.

  • Leukocyte Labeling: While HUVECs are being activated, label the leukocytes. Resuspend leukocytes in serum-free medium at 1 x 10^6 cells/mL and add Calcein AM to a final concentration of 2-5 µM. Incubate for 30 minutes at 37°C, protected from light.

  • Cell Washing: After incubation, wash the labeled leukocytes twice with PBS to remove excess dye. Resuspend the cells in the appropriate assay medium.

  • Treatment with Bimosiamose: Pre-incubate the labeled leukocytes with various concentrations of this compound (e.g., 1 µM to 100 µM) for 30 minutes at 37°C.[1] Include a vehicle-only control.

  • Co-culture: Gently wash the activated HUVEC monolayer with PBS. Add 100 µL of the Bimosiamose-treated leukocyte suspension to each well (e.g., 1 x 10^5 cells/well).

  • Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Carefully remove the non-adherent cells by gently washing the wells 2-3 times with pre-warmed PBS.

  • Quantification: Add 100 µL of PBS to each well. Measure the fluorescence of the adherent cells using a microplate reader with excitation/emission wavelengths appropriate for Calcein AM (~495/515 nm).[5]

  • Data Analysis: Calculate the percentage of adhesion for each condition relative to the vehicle control. Determine the IC50 value of this compound.

Chemotaxis Assay (Transwell Migration)

This protocol evaluates the effect of this compound on the directional migration of leukocytes towards a chemoattractant using a Boyden chamber or similar transwell system.[6][7]

Experimental Workflow:

A 1. Place transwell inserts (e.g., 5 µm pore) in 24-well plate B 2. Add chemoattractant (e.g., SDF-1α) to lower chamber A->B E 5. Incubate for 2-4 hours to allow cell migration B->E C 3. Treat leukocytes with Bimosiamose or vehicle D 4. Add treated cells to the upper chamber (insert) C->D D->E F 6. Remove non-migrated cells from top of the insert E->F G 7. Stain and quantify migrated cells on the underside of insert F->G

Caption: Workflow for the in vitro chemotaxis assay.

Materials:

  • Leukocytes (e.g., Jurkat cells, PBMCs)

  • RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • This compound

  • Chemoattractant (e.g., Stromal Cell-Derived Factor-1α, SDF-1α)[6]

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates

  • Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)

  • Microscope or fluorescence plate reader

Methodology:

  • Assay Setup: Place the transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the wells.[6] For a negative control, add assay medium without the chemoattractant.

  • Cell Preparation and Treatment: Resuspend leukocytes in assay medium at a concentration of 1-2 x 10^6 cells/mL. Treat the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add 100 µL of the treated cell suspension (1-2 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time will depend on the cell type and chemoattractant used.

  • Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Quantification of Migrated Cells:

    • Crystal Violet Staining: Fix the migrated cells on the bottom of the membrane with methanol, stain with 0.5% crystal violet, wash, and then elute the dye. Measure the absorbance of the eluted dye.

    • Fluorescent Staining: If cells were pre-labeled with Calcein AM, the number of migrated cells in the bottom well can be directly quantified using a fluorescence plate reader.[7]

  • Data Analysis: Calculate the percentage of migration inhibition for each Bimosiamose concentration compared to the vehicle control (with chemoattractant).

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Inhibition of Leukocyte Adhesion to Activated HUVECs by this compound

Bimosiamose Conc. (µM)Mean Fluorescence (RFU)Std. Deviation% Adhesion Inhibition
0 (Vehicle Control)15,2308500%
114,1157907.3%
1010,85061028.8%
257,89045048.2%
504,56032070.1%
1002,15018085.9%
IC50 (µM) \multicolumn{3}{c}{~27.5 µM }

Table 2: Effect of this compound on Leukocyte Chemotaxis

Bimosiamose Conc. (µM)Migrated Cells (per field)Std. Deviation% Migration Inhibition
No Chemoattractant258-
0 (Vehicle Control)210220%
10205252.4%
50198215.7%
100195197.1%

Note: The data presented in these tables are hypothetical and for illustrative purposes only. As Bimosiamose primarily targets adhesion, its effect on chemotaxis itself may be minimal, as reflected in Table 2.

Table 3: Reported In Vitro Inhibitory Concentrations (IC50) of Bimosiamose

Selectin TargetReported IC50 (µM)Reference
E-selectin88[1]
P-selectin20[1]
L-selectin86[1]

References

Bimosiamose Disodium: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It effectively inhibits the function of E-selectin, P-selectin, and L-selectin, which are key adhesion molecules involved in the inflammatory cascade. By blocking the initial tethering and rolling of leukocytes on the vascular endothelium, this compound prevents their extravasation into tissues, thereby mitigating the inflammatory response.[1][2] This property makes it a valuable tool for preclinical research in a variety of inflammatory and ischemic conditions.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in relevant in vitro and in vivo research models.

Chemical Properties and Supplier Information

This compound is available for research purposes from various suppliers. One such supplier is MedchemExpress.

PropertyValue
Chemical Name 2,2'-(hexane-1,6-diylbis(6'-(((2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-3',3-diyl))diacetic acid disodium salt
Molecular Formula C₄₆H₅₂Na₂O₁₆
Molecular Weight 906.87 g/mol
CAS Number 187269-60-9
Appearance White to off-white solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Mechanism of Action: Inhibition of the Leukocyte Adhesion Cascade

Inflammation is characterized by the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process, known as the leukocyte adhesion cascade, is a multi-step process initiated by the selectin family of adhesion molecules.[3][4]

  • Tethering and Rolling: Upon inflammatory stimuli, endothelial cells upregulate the expression of P-selectin and E-selectin. Circulating leukocytes, expressing L-selectin and its ligands (like PSGL-1), interact with these selectins on the endothelium, leading to the initial capture and subsequent rolling of leukocytes along the vessel wall.[3]

  • Activation and Firm Adhesion: Chemokines present on the endothelial surface activate the rolling leukocytes, leading to a conformational change in integrins on the leukocyte surface. This activation results in high-affinity binding to their ligands (e.g., ICAM-1) on the endothelium, causing the firm adhesion of leukocytes.[4]

  • Transendothelial Migration: The firmly adhered leukocytes then migrate across the endothelial barrier into the underlying tissue.

This compound, as a pan-selectin antagonist, competitively inhibits the binding of leukocytes to the endothelium by blocking E-selectin, P-selectin, and L-selectin. This disruption of the initial tethering and rolling phase prevents the subsequent steps of the cascade, thereby reducing leukocyte infiltration and the associated inflammatory response.

Leukocyte Adhesion Cascade and Bimosiamose Action cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue Leukocyte Leukocyte Endothelium Endothelium Leukocyte->Endothelium Tethering & Rolling (Selectin-mediated) Leukocyte->Endothelium Firm Adhesion (Integrin-mediated) Inflammation Inflammation Site Leukocyte->Inflammation Transendothelial Migration Endothelium->Leukocyte Chemokine Activation Bimosiamose This compound Bimosiamose->Leukocyte Inhibits Bimosiamose->Endothelium Inhibits

Figure 1. Mechanism of action of this compound in the leukocyte adhesion cascade.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (µM)Assay DescriptionReference
E-selectin88Cell-based adhesion assay[1][2]
P-selectin20Cell-based adhesion assay[1][2]
L-selectin86Cell-based adhesion assay[1][2]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelSpeciesDisease ModelThis compound Dose & RouteKey FindingsReference
AsthmaMouseOvalbumin-induced allergic asthmaInhalationAttenuation of late asthmatic reactions[5]
COPDHumanOzone-induced airway inflammation10 mg, twice daily, inhaledReduced sputum neutrophils, IL-8, and MMP-9[6]
COPDHumanChronic Obstructive Pulmonary Disease10 mg, twice daily, inhaledDecreased IL-8 and macrophage count in sputum[7]
Ischemia-Reperfusion InjuryRatSuperior mesenteric artery occlusion25 mg/kg, intravenousIncreased survival, decreased liver enzymes, reduced neutrophil migration[1]
EndotoxemiaHumanLipopolysaccharide-induced30 mg/kg, intravenous infusionNo significant effect on coagulation or inflammation markers[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

In Vitro Protocol: Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions

This protocol describes how to assess the effect of this compound on leukocyte rolling and adhesion to endothelial cells under physiological flow conditions.

In Vitro Adhesion Assay Workflow A 1. Culture Endothelial Cells to Confluence B 2. Activate Endothelial Cells (e.g., with TNF-α) A->B C 3. Assemble Flow Chamber B->C E 5. Perfuse Leukocytes over Endothelium C->E D 4. Prepare Leukocyte Suspension (with/without Bimosiamose) D->E F 6. Record Rolling and Adherent Leukocytes E->F G 7. Analyze Data F->G

Figure 2. Workflow for the in vitro leukocyte-endothelial cell adhesion assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)

  • Endothelial cell growth medium

  • Recombinant human TNF-α

  • This compound

  • Flow chamber system (e.g., parallel-plate flow chamber)

  • Syringe pump

  • Inverted microscope with a camera

  • Image analysis software

Methodology:

  • Endothelial Cell Culture: Culture HUVECs on fibronectin-coated surfaces (e.g., glass coverslips compatible with the flow chamber) until a confluent monolayer is formed.

  • Endothelial Cell Activation: To induce the expression of selectins, activate the HUVEC monolayer by treating with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL for 4-6 hours).

  • Preparation of Leukocytes: Isolate leukocytes from fresh human blood or use a cultured leukocyte cell line. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment: Prepare different concentrations of this compound in the leukocyte suspension buffer. Incubate the leukocytes with this compound or vehicle control for 30 minutes at 37°C.

  • Flow Chamber Assembly: Assemble the parallel-plate flow chamber with the HUVEC-coated coverslip according to the manufacturer's instructions.

  • Perfusion and Recording:

    • Mount the flow chamber on the inverted microscope.

    • Perfuse the chamber with the leukocyte suspension (with or without this compound) at a constant physiological shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.

    • Record videos of leukocyte rolling and adhesion at multiple fields of view for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Quantify the number of rolling and firmly adherent leukocytes per field of view using image analysis software.

    • Calculate the rolling velocity of individual leukocytes.

    • Compare the results from the this compound-treated groups to the vehicle control group to determine the inhibitory effect.

In Vivo Protocol: Ovalbumin-Induced Allergic Asthma in Mice

This protocol outlines the induction of an allergic asthma model in mice and the evaluation of this compound's therapeutic effect.[9][10][11][12][13]

Ovalbumin-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization Day 0 & 14: Sensitize mice with Ovalbumin (OVA) and Alum (i.p.) Challenge Day 28, 29, 30: Challenge with aerosolized OVA Sensitization->Challenge Treatment Administer this compound (e.g., inhalation) prior to each challenge Challenge->Treatment Analysis Day 31: - Measure Airway Hyperresponsiveness (AHR) - Collect Bronchoalveolar Lavage Fluid (BALF) - Histological analysis of lung tissue Challenge->Analysis

Figure 3. Experimental workflow for the ovalbumin-induced asthma model in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • This compound

  • Nebulizer for aerosol delivery

  • Whole-body plethysmography system for airway hyperresponsiveness measurement

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

  • Histology reagents (formalin, paraffin, H&E stain)

Methodology:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge and Treatment:

    • From day 28 to 30, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.

    • Administer this compound (e.g., via inhalation or another appropriate route) at a predetermined dose 30-60 minutes before each OVA challenge. A control group should receive the vehicle.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmography system in response to increasing concentrations of inhaled methacholine.

  • Bronchoalveolar Lavage (BAL):

    • After AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.

    • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

  • Lung Histology:

    • Perfuse the lungs with saline and fix them in 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucus production.

In Vivo Protocol: Lipopolysaccharide (LPS)-Induced COPD in Mice

This protocol details the induction of a COPD-like phenotype in mice using LPS and the evaluation of this compound.[14][15][16][17][18]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Equipment for intranasal or intratracheal instillation

  • Reagents for BAL fluid analysis and lung histology as described in the asthma protocol.

Methodology:

  • Induction of COPD Model:

    • Administer LPS (e.g., 10 µg in 50 µL of sterile saline) to mice via intranasal or intratracheal instillation. This can be done as a single administration or repeated over several weeks to induce a more chronic phenotype.[14][15]

  • Treatment:

    • Administer this compound at the desired dose and route either before or after LPS administration, depending on the study's objective (prophylactic or therapeutic).

  • Analysis (typically 24-72 hours after the final LPS administration):

    • BAL Fluid Analysis: Collect BAL fluid and perform total and differential cell counts, with a focus on neutrophils.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8/KC) in the BAL fluid using ELISA.

    • Lung Histology: Perform histological analysis of lung tissue to assess inflammation, alveolar space enlargement (emphysema), and mucus hypersecretion.

In Vivo Protocol: Intestinal Ischemia-Reperfusion (I/R) Injury in Rats

This protocol describes a model of intestinal I/R injury in rats to assess the protective effects of this compound.[19][20][21][22][23]

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Microvascular clamps

  • This compound

  • Saline

  • Reagents for histological analysis

Methodology:

  • Animal Preparation:

    • Anesthetize the rats and perform a midline laparotomy to expose the superior mesenteric artery (SMA).

  • Ischemia Induction:

    • Carefully isolate the SMA and occlude it with a microvascular clamp for a defined period (e.g., 45-60 minutes) to induce ischemia.

  • Treatment:

    • Administer this compound (e.g., 25 mg/kg, intravenously) or vehicle control a few minutes before reperfusion.[1]

  • Reperfusion:

    • Remove the clamp to allow for reperfusion of the intestine for a specified duration (e.g., 2-4 hours).

  • Sample Collection and Analysis:

    • At the end of the reperfusion period, euthanize the rats.

    • Collect a segment of the ischemic intestine (e.g., jejunum or ileum) for histological analysis.

    • Fix the tissue in 10% formalin, embed in paraffin, section, and stain with H&E.

    • Evaluate the extent of intestinal mucosal injury using a standardized scoring system (e.g., Chiu's score).

    • Blood samples can also be collected to measure systemic inflammatory markers or organ damage indicators (e.g., liver enzymes).[1]

Conclusion

This compound is a potent pan-selectin antagonist that serves as a valuable research tool for investigating the role of selectin-mediated leukocyte adhesion in a wide range of inflammatory and ischemic diseases. The provided application notes and detailed protocols offer a starting point for researchers to effectively utilize this compound in their preclinical studies. Proper experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and reproducible results.

References

Application Note: Measuring Inflammatory Markers Following Bimosiamose Disodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bimosiamose Disodium (formerly TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to treat inflammatory diseases.[1] Selectins (E-selectin, P-selectin, and L-selectin) are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.[1][2] By inhibiting all three selectins, Bimosiamose blocks the recruitment of inflammatory cells to tissues, thereby reducing the inflammatory response.[1][2] This application note provides a summary of the effects of Bimosiamose on key inflammatory markers and detailed protocols for their measurement, aiding researchers in evaluating the efficacy of this and similar anti-inflammatory compounds.

Mechanism of Action: Pan-Selectin Inhibition Inflammation triggers the expression of E-selectin and P-selectin on the surface of endothelial cells. Circulating leukocytes constitutively express L-selectin. The interaction between these selectins and their carbohydrate ligands on opposing cells facilitates the "rolling" of leukocytes along the blood vessel wall, allowing for subsequent firm adhesion and extravasation into the inflamed tissue. Bimosiamose competitively inhibits these selectin-ligand interactions, preventing leukocyte rolling and subsequent recruitment.[2]

G Inflammation Inflammatory Stimulus (e.g., Cytokines, Endotoxins) Endothelium Activated Endothelium Inflammation->Endothelium Upregulates E/P-Selectin Leukocyte Leukocyte Endothelium->Leukocyte Mediates Tethering & Rolling (Selectin Interaction) Block Rolling Blocked Endothelium->Block Adhesion Firm Adhesion & Extravasation Leukocyte->Adhesion Leads to Leukocyte->Block Bimosiamose Bimosiamose (Pan-Selectin Antagonist) Bimosiamose->Endothelium Inhibits Block->Adhesion

Caption: Bimosiamose inhibits selectin-mediated leukocyte rolling on activated endothelium, preventing downstream inflammation.

Summary of Bimosiamose Effects on Inflammatory Markers

Clinical and preclinical studies have quantified the effect of Bimosiamose on various inflammatory markers. The following table summarizes key findings.

Study Population / ModelMarker MeasuredBimosiamose Treatment Effect (vs. Placebo)p-valueReference
COPD Patients Sputum Interleukin-8 (IL-8)Decrease of -9.49 ng/mLp = 0.008[3]
Sputum Macrophage CountDecrease of -0.200 x 10⁶ cells/mLp = 0.012[3]
Sputum Neutrophil CountDifference of -0.368 x 10⁶ cells/mLp = 0.313 (not significant)[3]
Ozone-Induced Inflammation (Healthy Subjects) Sputum Interleukin-8 (IL-8)35% reductionp = 0.004[4]
Sputum Neutrophils40% reductionp = 0.068 (trend)[4]
Sputum Matrix Metalloproteinase-9 (MMP-9)46% reductionp = 0.022[4]
Experimental Human Endotoxemia Plasma Tumor Necrosis Factor (TNF-α)No significant effectNot significant[5]
Plasma Interleukin-6 (IL-6)No significant effectNot significant[5]

Experimental Workflow for Biomarker Analysis

A typical workflow for assessing the impact of Bimosiamose on inflammatory markers involves subject recruitment, treatment administration, sample collection, and subsequent laboratory analysis.

G cluster_assays Biomarker Measurement start Subject Recruitment (e.g., COPD Patients) randomization Randomization start->randomization treatment Bimosiamose Administration randomization->treatment placebo Placebo Administration randomization->placebo collection Sample Collection (Induced Sputum, Blood) treatment->collection placebo->collection processing Sample Processing (Plasma/Serum Separation, Sputum Homogenization) collection->processing elisa ELISA Assays (Cytokines, Soluble Selectins) processing->elisa cell_count Automated/Manual Cell Counting (Neutrophils, Macrophages) processing->cell_count crp_assay CRP Immunoassay processing->crp_assay analysis Statistical Analysis (Comparison between groups) elisa->analysis cell_count->analysis crp_assay->analysis end Evaluation of Anti-inflammatory Efficacy analysis->end

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous vs. Intravenous Administration of Bimosiamose Disodium in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bimosiamose Disodium

Bimosiamose is a synthetic, small-molecule pan-selectin antagonist.[1][2][3][4] Selectins (E-selectin, P-selectin, and L-selectin) are a family of cell adhesion molecules that play a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[2][4] By inhibiting all three selectins, Bimosiamose effectively blocks the recruitment of inflammatory cells to tissues, making it a promising therapeutic agent for various acute and chronic inflammatory diseases.[1][2][3][4]

Signaling Pathway of this compound

Bimosiamose acts by competitively inhibiting the binding of leukocytes to selectins on the surface of endothelial cells and other leukocytes. This disruption of cell-cell adhesion is the primary mechanism by which it exerts its anti-inflammatory effects.

Bimosiamose_Mechanism cluster_blood_vessel Blood Vessel cluster_inflammation Inflammatory Cascade Leukocyte Leukocyte Selectin Selectin (E, P, L) Leukocyte->Selectin Binds to EndothelialCell Endothelial Cell Adhesion Leukocyte Adhesion & Rolling Selectin->Adhesion Extravasation Leukocyte Extravasation Adhesion->Extravasation Inflammation Tissue Inflammation Extravasation->Inflammation Bimosiamose Bimosiamose Disodium Bimosiamose->Selectin Inhibits

Caption: Mechanism of action of this compound.

Pharmacokinetic Data (Human Studies)

The following tables summarize the pharmacokinetic parameters of this compound following intravenous and subcutaneous administration in healthy male volunteers. This data can be used as a reference for designing preclinical studies in rats, keeping in mind the interspecies differences in drug metabolism and disposition.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Humans

ParameterValue (at 30 mg/kg dose)Reference
Cmax (Maximum Plasma Concentration) 675 ± 11 µg/mL[3]
tmax (Time to Cmax) 0.36 ± 0.13 h[3]
t1/2 (Elimination Half-life) 4.1 ± 1.0 h[3]
AUC(0-inf) (Area Under the Curve) 1,360 ± 393 h*µg/mL[3]
Clearance (CL) 22 ± 6 mL/kg/h[3]
Volume of Distribution (Vd) 40 ± 13 mL/kg[3]
Mean Residence Time (MRT) 1.8 ± 0.35 h[3]

Table 2: Pharmacokinetic Parameters of this compound after Subcutaneous Administration in Humans

ParameterValue (at 300 mg dose)Reference
Cmax (Maximum Plasma Concentration) 2.17 ± 0.70 µg/mL[1]
AUC(0-inf) (Area Under the Curve) 11.1 ± 2.9 h*µg/mL[1]
t1/2 (Terminal Half-life) 3.7 ± 0.6 h[1]
Apparent Clearance (CL/f) 28.7 ± 7.3 L/h[1]
Mean Residence Time (MRT) 5.5 to 6.3 h[1]

Experimental Protocols for Administration in Rats

The following are detailed protocols for the subcutaneous and intravenous administration of this compound in rats, based on standard laboratory procedures.

Subcutaneous (SC) Administration Protocol

Subcutaneous injection is a common method for administering therapeutic agents in rats, offering a slower absorption rate compared to the intravenous route.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal restrainer (optional)

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Animal Preparation: Acclimatize the rats to the laboratory environment. Ensure the animal is healthy and its weight is recorded.

  • Dose Preparation: Prepare the this compound solution to the desired concentration under sterile conditions. The pH of the solution should be near neutral (~7.0) to avoid irritation.[5]

  • Restraint: Manually restrain the rat or use an appropriate restraining device. One common method is to gently scruff the loose skin at the back of the neck.[5][6]

  • Injection Site: The preferred site for SC injection is the loose skin over the dorsal (back) area, between the shoulder blades.[7][8] This area has less sensitivity and allows for easier administration.

  • Injection Technique:

    • Wipe the injection site with 70% ethanol.

    • Create a "tent" of skin by lifting the loose skin with your thumb and forefinger.[6][8]

    • Insert the needle, bevel up, at the base of the tented skin at a 30-45 degree angle.[8]

    • Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.[7]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-injection Monitoring: Observe the animal for any signs of distress, adverse reactions, or leakage from the injection site.

SC_Workflow start Start prep Prepare Bimosiamose Solution & Animal start->prep restrain Restrain Rat prep->restrain select_site Select Dorsal Injection Site restrain->select_site inject Tent Skin & Inject Subcutaneously select_site->inject aspirate Aspirate to Check for Blood inject->aspirate withdraw Withdraw & Re-site if Blood Present aspirate->withdraw Yes complete Complete Injection aspirate->complete No withdraw->select_site monitor Monitor Animal complete->monitor end_proc End monitor->end_proc

Caption: Experimental workflow for subcutaneous injection in rats.

Intravenous (IV) Administration Protocol

Intravenous injection allows for rapid and complete bioavailability of the drug. The lateral tail vein is the most common site for IV administration in rats.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (27-30 gauge) or butterfly catheter

  • 70% ethanol

  • Rat restrainer

  • Heat lamp or warming pad (optional)

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Animal Preparation: Acclimatize the rats and record their weight.

  • Dose Preparation: Prepare the sterile this compound solution.

  • Restraint and Vein Dilation: Place the rat in a suitable restrainer, allowing the tail to be accessible.[9][10] To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.[9][11]

  • Injection Site: The lateral tail veins, located on either side of the tail, are the preferred sites for IV injection.[5]

  • Injection Technique:

    • Clean the tail with 70% ethanol.

    • Immobilize the tail with one hand.

    • Insert the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).[11]

    • A successful cannulation is often indicated by a small "flash" of blood in the needle hub.[11]

    • Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection.

    • After the injection is complete, withdraw the needle and apply firm pressure to the site with sterile gauze to prevent bleeding and hematoma formation.[12]

  • Post-injection Monitoring: Carefully monitor the rat for any adverse reactions.

IV_Workflow start Start prep Prepare Bimosiamose Solution & Animal start->prep restrain Place Rat in Restrainer prep->restrain warm_tail Warm Tail to Dilate Veins restrain->warm_tail select_site Select Lateral Tail Vein warm_tail->select_site inject Insert Needle & Inject Intravenously select_site->inject check_placement Observe for Flashback & Resistance inject->check_placement reposition Withdraw & Re-position if Unsuccessful check_placement->reposition No complete Complete Injection check_placement->complete Yes reposition->select_site apply_pressure Apply Pressure to Site complete->apply_pressure monitor Monitor Animal apply_pressure->monitor end_proc End monitor->end_proc

Caption: Experimental workflow for intravenous injection in rats.

Conclusion

The choice between subcutaneous and intravenous administration of this compound in preclinical rat studies will depend on the specific research objectives. IV administration provides rapid and complete systemic exposure, ideal for acute efficacy and pharmacokinetic studies. In contrast, SC administration results in slower, more sustained absorption, which may be more relevant for modeling chronic therapeutic regimens. The provided protocols and reference human pharmacokinetic data serve as a valuable resource for designing and executing such studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when performing these procedures.

References

Troubleshooting & Optimization

Technical Support Center: Bimosiamose Disodium Inhalation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low bioavailability of inhaled Bimosiamose Disodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (TBC1269) is a synthetic pan-selectin antagonist.[1] It works by blocking the function of selectins (E-selectin, P-selectin, and L-selectin), which are cell adhesion molecules that play a crucial role in the initial stages of inflammation.[2][3] By inhibiting selectins, Bimosiamose prevents the "tethering" and "rolling" of leukocytes (white blood cells) on the endothelial cells lining the blood vessels, thereby reducing their migration into tissues and mitigating the inflammatory response.[1][3]

Q2: Why is the systemic bioavailability of inhaled this compound low?

Studies in healthy male subjects have consistently shown that the systemic bioavailability of this compound after inhalation is low.[4][5][6] This is a common challenge for many inhaled drugs. Several factors can contribute to this, including:

  • Deposition in the upper airways: A significant portion of the inhaled drug may deposit in the oropharynx and be swallowed, leading to first-pass metabolism in the liver, which appears to be extensive for Bimosiamose.

  • Local clearance mechanisms: The lungs have efficient clearance mechanisms, such as mucociliary clearance and phagocytosis by alveolar macrophages, which can remove the drug before it is absorbed into the systemic circulation.

  • Physicochemical properties of the drug: The solubility, particle size, and formulation of the drug can significantly impact its dissolution in the lung lining fluid and subsequent absorption across the pulmonary epithelium.

Q3: What are the potential advantages of a low systemic bioavailability for an inhaled drug targeting lung inflammation?

While high systemic bioavailability is often desired, a low systemic exposure for an inhaled drug targeting respiratory diseases can be advantageous. It can lead to a higher therapeutic index by:

  • Maximizing local drug concentration: A larger fraction of the drug remains at the site of action in the lungs.

  • Minimizing systemic side effects: Lower concentrations in the systemic circulation can reduce the risk of off-target effects and adverse events.

Q4: What formulation of inhaled this compound has been used in clinical trials?

In phase I clinical trials, this compound was administered as an aqueous solution.[4][6] The formulation typically consisted of the drug dissolved in 0.9% sodium chloride and was delivered via a nebulizer.[6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments aimed at improving the bioavailability of inhaled this compound.

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of Bimosiamose after inhalation. Inefficient aerosol delivery to the deep lung.- Optimize the nebulizer or inhaler device to generate a higher fraction of particles in the respirable range (1-5 µm).[7] - Control the breathing pattern of the subject to ensure slow, deep inhalations, which enhances deep lung deposition. - For preclinical studies, consider intratracheal administration to bypass upper airway deposition.
Poor dissolution of the drug in the lung lining fluid.- Investigate different salt forms or co-solvents to improve the solubility of this compound. - Explore advanced formulations such as nanoparticles, liposomes, or solid lipid nanoparticles to enhance dissolution and absorption.
Rapid clearance from the lungs.- Consider mucoadhesive formulations to increase the residence time of the drug in the airways. - Investigate the potential for co-administration with permeation enhancers, though this must be balanced with the risk of lung irritation.
High variability in experimental results between subjects. Differences in inhalation technique and lung geometry.- Provide thorough training to subjects on the correct use of the inhalation device. - Use a breath-actuated nebulizer, such as the Akita² Apixneb™, which was used in some Bimosiamose trials, to standardize the inhalation profile.[2]
Inter-individual differences in lung clearance and metabolism.- Increase the sample size of the study to improve statistical power. - Collect and analyze data on relevant physiological parameters (e.g., lung function) that may correlate with drug absorption.
Difficulty in quantifying low plasma concentrations of Bimosiamose. Insufficient sensitivity of the analytical method.- Utilize a highly sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for plasma sample analysis. - Increase the administered dose in preclinical studies, if tolerated, to achieve detectable plasma levels.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound administered via different routes.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Males

DoseCmax (µg/mL)t½ (h)AUC₀-inf (h·µg/mL)CL (mL/kg/h)Vd (mL/kg)
30 mg/kg675 ± 114.1 ± 1.01360 ± 39322 ± 640 ± 13

Data from Meyer et al. (2005).[8] Values are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Inhaled this compound in Healthy Males (Multiple Dose Study)

Dose (twice daily)Cmax (ng/mL)tmax (h)Median AUC (h·ng/mL)
50 mgDetectable in 3/6 subjects--
70 mg51.6 (range: 45.1-64.4)0.55746 (range: 3684-7378)

Data from Meyer et al. (2007).[6] Cmax and AUC values are from day 7 of treatment.

Table 3: Estimated Absolute Bioavailability of Inhaled this compound

RouteDoseAUCEstimated Absolute Bioavailability (F%)
Intravenous30 mg/kg1,360,000 ng·h/mL100%
Inhaled70 mg (twice daily)5746 ng·h/mL~0.42%*

*Calculated as (AUC_inhaled / Dose_inhaled) / (AUC_IV / Dose_IV). This is an estimation and the actual value may vary.

Experimental Protocols

Protocol 1: Determination of Absolute Bioavailability of Inhaled this compound in a Preclinical Model

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg).

    • Group 2: Intratracheal (IT) administration of nebulized this compound solution (e.g., 10 mg/kg).

  • Drug Formulation: Prepare a solution of this compound in sterile saline (0.9% NaCl). For IT administration, use a microsprayer aerosolizer to deliver the solution directly into the lungs.

  • Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after drug administration.

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of Bimosiamose using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both IV and IT groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F(%) = (AUC_IT / Dose_IT) / (AUC_IV / Dose_IV) * 100

Visualizations

Bimosiamose_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin PSGL-1 PSGL-1 E-selectin->PSGL-1 P-selectin P-selectin P-selectin->PSGL-1 L-selectin L-selectin Endothelial Ligands Endothelial Ligands L-selectin->Endothelial Ligands Leukocyte Rolling & Adhesion Leukocyte Rolling & Adhesion PSGL-1->Leukocyte Rolling & Adhesion Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->E-selectin Upregulation Inflammatory Stimuli->P-selectin Upregulation Bimosiamose Bimosiamose Bimosiamose->E-selectin Inhibition Bimosiamose->P-selectin Inhibition Bimosiamose->L-selectin Inhibition Inflammation Inflammation Leukocyte Rolling & Adhesion->Inflammation Endothelial Ligands->Leukocyte Rolling & Adhesion Bioavailability_Workflow cluster_inhaled Inhaled Administration cluster_iv Intravenous Administration Inhaled_Dose Administer Inhaled This compound Inhaled_PK Measure Plasma Concentrations Over Time Inhaled_Dose->Inhaled_PK AUC_Inhaled Calculate AUC_inhaled Inhaled_PK->AUC_Inhaled Calculation Calculate Absolute Bioavailability (F) F(%) = (AUC_inhaled / Dose_inhaled) / (AUC_IV / Dose_IV) * 100 AUC_Inhaled->Calculation IV_Dose Administer Intravenous This compound IV_PK Measure Plasma Concentrations Over Time IV_Dose->IV_PK AUC_IV Calculate AUC_IV IV_PK->AUC_IV AUC_IV->Calculation

References

troubleshooting inconsistent results in Bimosiamose Disodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bimosiamose Disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this pan-selectin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist.[1] Its primary mechanism of action is to block the function of all three members of the selectin family of cell adhesion molecules: E-selectin, P-selectin, and L-selectin.[1] By inhibiting these selectins, Bimosiamose prevents the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.[1] This ultimately leads to a reduction in the influx of inflammatory cells into tissues.

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in in vitro and in vivo models of acute and chronic inflammation.[2] Common applications include studying its effects in models of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), as well as skin inflammation.[3] It is often used in leukocyte-endothelial cell adhesion assays and in vivo models of inflammation such as carrageenan-induced paw edema.

Q3: What is the solubility and stability of this compound?

A3: this compound is soluble in aqueous solutions. For experimental use, it has been formulated as an aqueous solution for inhalation.[2] For in vitro assays, it is crucial to follow the supplier's instructions for preparing stock solutions, which may involve solvents like DMSO or NaOH.[1] Stock solutions are typically stored at -20°C or -80°C for long-term stability.[1]

Q4: What are the reported IC50 values for Bimosiamose?

A4: The half-maximal inhibitory concentration (IC50) values for Bimosiamose are reported as follows:

  • E-selectin: 88 μM[1]

  • P-selectin: 20 μM[1]

  • L-selectin: 86 μM[1]

Troubleshooting Guide

In Vitro Leukocyte-Endothelial Adhesion Assays
Issue Potential Cause Troubleshooting Steps
High background adhesion in control wells 1. Endothelial cell monolayer is not confluent or is activated. 2. Leukocytes are overly activated. 3. Inadequate washing steps.1. Ensure endothelial cells form a complete monolayer before starting the assay. Culture for 48-72 hours.[4] Use fresh, non-activated endothelial cells for negative controls. 2. Handle leukocytes gently during isolation and preparation to minimize activation. 3. Wash wells gently but thoroughly to remove non-adherent cells. Increase the number of washes if necessary.
No or low inhibition of adhesion with Bimosiamose 1. Incorrect concentration of Bimosiamose. 2. Inappropriate incubation time with Bimosiamose. 3. Ineffective activation of endothelial cells.1. Verify the final concentration of Bimosiamose in the assay. Refer to the IC50 values to ensure an appropriate concentration range is used. 2. Optimize the pre-incubation time of leukocytes and/or endothelial cells with Bimosiamose. A pre-incubation of 30-60 minutes is a good starting point. 3. Confirm that the stimulus used to activate endothelial cells (e.g., TNF-α) is potent and used at an effective concentration. Check for upregulation of selectins on the endothelial cell surface.
Inconsistent results between replicate wells 1. Uneven cell seeding. 2. Variability in washing technique. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. 2. Standardize the washing procedure for all wells. Use a multichannel pipette for consistency. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS to maintain humidity.
In Vivo Inflammation Models (e.g., Carrageenan-Induced Paw Edema)
Issue Potential Cause Troubleshooting Steps
High variability in paw edema measurements 1. Inconsistent volume or injection site of carrageenan. 2. Variation in animal age, weight, or strain. 3. Inconsistent timing of measurements.1. Standardize the injection technique, ensuring the same volume of carrageenan is injected into the same location of the paw for all animals. 2. Use animals of the same age, sex, and from the same supplier to minimize biological variability. 3. Take measurements at consistent time points post-carrageenan injection. The peak inflammatory response is typically observed 3-5 hours after injection.[5]
Lack of significant anti-inflammatory effect of Bimosiamose 1. Suboptimal dose or route of administration. 2. Incorrect timing of Bimosiamose administration relative to the inflammatory stimulus. 3. Low systemic bioavailability.1. Perform a dose-response study to determine the optimal effective dose of Bimosiamose for the specific animal model. Consider different routes of administration (e.g., intravenous, intraperitoneal, or local). 2. Administer Bimosiamose prior to the induction of inflammation. The timing should be based on the pharmacokinetic profile of the compound. 3. Be aware that the systemic bioavailability of inhaled Bimosiamose can be low.[2] Intravenous administration may lead to higher plasma concentrations.[6]
Unexpected adverse effects in animals 1. High dose of Bimosiamose. 2. Interaction with other administered substances.1. Reduce the dose of Bimosiamose. While generally well-tolerated, high doses may lead to unforeseen effects. 2. Review all substances administered to the animals to check for potential interactions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Bimosiamose

Target IC50 (μM)
E-selectin88[1]
P-selectin20[1]
L-selectin86[1]

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Healthy Males (30 mg/kg dose)

Parameter Value
Maximum Plasma Concentration (Cmax)675 ± 11 µg/mL[6]
Time to Maximum Concentration (tmax)0.36 ± 0.13 h[6]
Elimination Half-life (t1/2)4.1 ± 1.0 h[6]
Area Under the Curve (AUC0-inf)1,360 ± 393 h*µg/mL[6]

Experimental Protocols

Leukocyte-Endothelial Cell Adhesion Assay

Objective: To quantify the adhesion of leukocytes to a monolayer of endothelial cells and to assess the inhibitory effect of this compound.

Methodology:

  • Endothelial Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in a 96-well plate until a confluent monolayer is formed (typically 48-72 hours).[4]

  • Activation of Endothelial Cells:

    • Activate the HUVEC monolayer by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) for 4-6 hours to induce the expression of selectins.

  • Leukocyte Preparation:

    • Isolate leukocytes (e.g., neutrophils or a leukocyte cell line like HL-60) from whole blood or from culture.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) for quantification.

  • Bimosiamose Treatment:

    • Pre-incubate the labeled leukocytes with varying concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

  • Adhesion Assay:

    • Add the pre-treated leukocytes to the activated HUVEC monolayer.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

    • Gently wash the wells to remove non-adherent leukocytes.

  • Quantification:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent leukocytes.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.

Methodology:

  • Animal Acclimatization:

    • Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Bimosiamose Administration:

    • Administer this compound or a vehicle control to the animals via the desired route (e.g., intravenously or intraperitoneally) at a predetermined time before the induction of inflammation.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[7][8]

  • Measurement of Paw Edema:

    • Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Compare the paw edema in the Bimosiamose-treated group to the vehicle-treated control group to determine the percentage of inhibition of inflammation.

Visualizations

Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin PSGL-1 PSGL-1 E-selectin->PSGL-1 Binds P-selectin P-selectin P-selectin->PSGL-1 Binds SFKs SFKs PSGL-1->SFKs Activates L-selectin L-selectin Endothelial Ligands Endothelial Ligands L-selectin->Endothelial Ligands Binds Syk Syk SFKs->Syk Activates PLC PLC Syk->PLC Activates Integrin_Activation Integrin Activation (LFA-1, Mac-1) PLC->Integrin_Activation Leads to Firm_Adhesion Firm Adhesion Integrin_Activation->Firm_Adhesion Mediates Bimosiamose Bimosiamose Disodium Bimosiamose->E-selectin Bimosiamose->P-selectin Bimosiamose->L-selectin caption Bimosiamose blocks selectin binding, inhibiting downstream signaling for firm leukocyte adhesion.

Caption: Bimosiamose blocks selectin binding, inhibiting downstream signaling for firm leukocyte adhesion.

Experimental_Workflow Start Start Prepare_Cells Prepare Endothelial Cells (e.g., HUVEC monolayer) Start->Prepare_Cells Prepare_Leukocytes Prepare & Label Leukocytes (e.g., with Calcein-AM) Activate_Endothelium Activate Endothelium (e.g., with TNF-α) Prepare_Cells->Activate_Endothelium Co_culture Co-culture Leukocytes with Endothelial Monolayer Activate_Endothelium->Co_culture Treat_Leukocytes Treat Leukocytes with Bimosiamose or Vehicle Prepare_Leukocytes->Treat_Leukocytes Treat_Leukocytes->Co_culture Wash Wash to Remove Non-adherent Cells Co_culture->Wash Quantify Quantify Adherent Cells (Fluorescence Measurement) Wash->Quantify End End Quantify->End

References

Bimosiamose Disodium degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bimosiamose Disodium.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

Currently, there is limited publicly available information detailing the specific degradation products of this compound. As a complex synthetic molecule, it may be susceptible to hydrolysis and oxidation, particularly under non-ideal storage or experimental conditions. It is crucial to follow recommended storage and handling procedures to minimize potential degradation.

Q2: How can I prevent the degradation of my this compound sample?

To ensure the stability of this compound, it is recommended to:

  • Storage: Store the compound in a cool, dry, and dark place. Refer to the manufacturer's instructions for the optimal storage temperature. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C in airtight containers.

  • Handling: Minimize exposure to light, humidity, and extreme temperatures. Use appropriate solvents as recommended by the supplier. For aqueous solutions, use of buffered solutions at an appropriate pH may enhance stability.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions, as this can accelerate degradation. Aliquot solutions into single-use volumes before freezing.

Q3: What is the impact of this compound degradation on its biological activity?

Q4: What analytical methods are suitable for detecting this compound and its potential degradation products?

A validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MSMS) method has been used to determine the concentrations of bimosiamose in human plasma.[2][3] This high-sensitivity and high-specificity technique is well-suited for separating and identifying the parent compound from potential degradation products. A general approach would involve a stability-indicating HPLC method coupled with mass spectrometry.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution.1. Prepare a fresh stock solution from a new vial of the compound. 2. Compare the activity of the new solution with the old one. 3. Perform an analytical check (e.g., HPLC) on the old stock solution to look for impurity peaks.
Improper storage of experimental solutions.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh dilutions for each experiment. 3. Avoid leaving solutions at room temperature for extended periods.
Interaction with other components in the assay medium.1. Run a control with this compound in the assay buffer to check for immediate degradation. 2. Assess the pH and composition of the medium for compatibility.

Problem 2: Appearance of unknown peaks in chromatography analysis.

Possible Cause Troubleshooting Step
Sample degradation during preparation or analysis.1. Ensure the sample preparation process is as rapid as possible and conducted at low temperatures if necessary. 2. Check the stability of this compound in the mobile phase. 3. Use a fresh vial of the compound to prepare a new sample and re-analyze.
Contamination of the sample or instrument.1. Run a blank injection to check for system contamination. 2. Use fresh, high-purity solvents and new sample vials.
Forced degradation due to experimental conditions.1. If conducting forced degradation studies, these peaks are expected. Characterize them using MS and NMR to identify the degradation products.[4][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or water).

    • Create working solutions by diluting the stock solution with the mobile phase or an appropriate buffer.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (to be determined by UV scan) and/or a mass spectrometer.

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject a freshly prepared sample to obtain a reference chromatogram.

    • Subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.

    • Inject the stressed samples and compare the chromatograms to the reference.

    • Monitor for a decrease in the area of the parent peak and the appearance of new peaks, which indicate degradation.

Illustrative Data Table for Stability Assessment

Condition Time (hours) This compound Peak Area (%) Total Degradation Products Peak Area (%)
Control (4°C)01000
Control (4°C)2499.80.2
Room Temp2495.24.8
60°C2478.521.5
0.1 N HCl2485.114.9
0.1 N NaOH2465.734.3

Visualizations

experimental_workflow This compound Stability Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_results Data Interpretation prep Prepare this compound Stock Solution stress Apply Stress Conditions (Heat, pH, Oxidation) prep->stress control Control Sample (Ideal Conditions) prep->control hplc HPLC-MS Analysis stress->hplc control->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation compare->quantify

Caption: Workflow for this compound stability testing.

troubleshooting_logic Troubleshooting Inconsistent Assay Results cluster_investigation Investigation Steps cluster_analysis Analysis & Resolution start Inconsistent/Low Assay Activity check_solution Prepare Fresh Stock Solution start->check_solution check_storage Review Storage Conditions start->check_storage check_assay Assess Assay Compatibility start->check_assay compare_activity Compare Old vs. New Solution Activity check_solution->compare_activity modify_storage Implement Correct Storage Procedures check_storage->modify_storage modify_assay Adjust Assay Buffer/Conditions check_assay->modify_assay hplc_check Analyze Old Solution by HPLC compare_activity->hplc_check If different end Problem Resolved hplc_check->end modify_storage->end modify_assay->end

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

how to prevent Bimosiamose Disodium precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Bimosiamose Disodium in in vitro experiments to prevent precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of 100 mg/mL in DMSO.[1] Additionally, aqueous solutions can be prepared in 0.1 M NaOH at a concentration of 25 mg/mL; however, this may not be suitable for all cell culture applications due to the high pH.[1] For some applications, this compound has been formulated as an aqueous solution with 0.9% sodium chloride for inhalation.[2][3]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: It is recommended to store stock solutions of this compound at -20°C for up to one year or at -80°C for up to two years.[1] To prevent degradation and precipitation, avoid repeated freeze-thaw cycles.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity and precipitation of the compound upon dilution, the final concentration of DMSO in the cell culture media should typically not exceed 0.1% to 0.5%.[5] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.

Q4: Can I dissolve this compound directly in cell culture media?

A4: While this compound is a salt and expected to have good aqueous solubility, dissolving it directly in complex solutions like cell culture media is not recommended for high concentrations. Media components such as salts and proteins can interact with the compound and lead to precipitation.[4][6] It is best practice to first prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide: this compound Precipitation in Media

Issue: I observed precipitation after adding this compound to my cell culture media.

This troubleshooting guide will help you identify the potential cause of precipitation and provide solutions to resolve the issue.

Step 1: Identify the stage of precipitation.

  • Precipitation upon dilution of the stock solution: This often indicates that the compound's solubility limit in the aqueous media has been exceeded. The presence of the organic solvent (like DMSO) in the stock solution can facilitate this "crashing out" effect when introduced to the aqueous environment of the media.[7]

  • Precipitation over time in the incubator: This may suggest instability of the compound under culture conditions (e.g., temperature, pH) or interaction with media components that may chelate or salt out the compound.[4]

Step 2: Review your experimental protocol.

Consult the following table to ensure your protocol aligns with best practices for preventing compound precipitation.

ParameterRecommendationRationale
Stock Solution Concentration Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).A higher stock concentration allows for a smaller volume to be added to the media, minimizing the final DMSO concentration.
Working Solution Preparation Prepare intermediate dilutions of the stock solution in fresh, pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing or swirling the media.Gradual dilution and mixing can prevent localized high concentrations that lead to precipitation.
Final DMSO Concentration Keep the final DMSO concentration in the culture media as low as possible, ideally ≤ 0.1%.High concentrations of organic solvents can decrease the aqueous solubility of the compound.[5]
pH of Media Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically pH 7.2-7.4).Changes in pH can affect the solubility of compounds.[8]
Media Components Be aware of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in your media, as these can sometimes form insoluble salts.[6]
Incubation Conditions Ensure proper humidification in the incubator to prevent evaporation of the media, which can increase the concentration of all components and lead to precipitation.[4]
Storage of Solutions Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Step 3: Implement Corrective Actions.

Based on your review, implement the following corrective actions:

  • Lower the final concentration of this compound: Your working concentration may be above its solubility limit in the cell culture media.

  • Reduce the final DMSO concentration: Prepare a more concentrated stock solution so you can add a smaller volume to your media.

  • Use a different solvent for the stock solution: If problems persist with DMSO, consider preparing the stock solution in 0.1 M NaOH and carefully neutralizing the pH before adding it to the media. However, this should be approached with caution as it can affect media composition.[1]

  • Incorporate sonication: Gentle sonication can sometimes help dissolve small precipitates.[1]

  • Filter the final working solution: If a fine precipitate is observed, you can filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. Be aware that this may reduce the actual concentration of the dissolved compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound). c. Gently vortex the tube until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[1] d. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.[1]

Protocol for Preparing Working Concentration in Cell Culture Media

  • Materials: this compound stock solution, pre-warmed (37°C) sterile cell culture media, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. In a sterile tube, add the required volume of pre-warmed cell culture media. c. While gently vortexing or swirling the media, add the appropriate volume of the stock solution dropwise to achieve the final desired concentration. d. Visually inspect the solution for any signs of precipitation. e. Use the freshly prepared working solution immediately for your experiments.

Visualizations

Bimosiamose_Precipitation_Troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed in Media check_stock 1. Review Stock Solution Preparation - Solvent (DMSO?) - Concentration? - Storage (-20°C/-80°C)? start->check_stock check_dilution 2. Examine Dilution Protocol - Dropwise addition? - Pre-warmed media? - Gentle mixing? start->check_dilution check_final_conc 3. Verify Final Concentration - this compound conc. too high? - Final DMSO conc. > 0.5%? start->check_final_conc action_remake_stock Action: Prepare fresh stock solution using recommended solvent. check_stock->action_remake_stock Incorrect action_improve_dilution Action: Refine dilution technique. Prepare intermediate dilutions. check_dilution->action_improve_dilution Incorrect action_lower_conc Action: Lower the final working concentration. check_final_conc->action_lower_conc Too High solution_found Problem Resolved action_remake_stock->solution_found action_improve_dilution->solution_found action_lower_conc->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

Preparation_Workflow Recommended Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Dissolve this compound in 100% DMSO stock2 Sonicate if necessary stock1->stock2 stock3 Aliquot and store at -80°C stock2->stock3 work2 Add stock solution dropwise to media with gentle mixing stock3->work2 Dilute to final concentration (keep DMSO <= 0.5%) work1 Pre-warm media to 37°C work1->work2 work3 Use immediately in experiment work2->work3

Caption: Recommended workflow for preparing this compound solutions.

References

interpreting unexpected FEV1 decrease with high-dose Bimosiamose Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bimosiamose Disodium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during clinical investigations of this compound, with a focus on interpreting unexpected pulmonary function test results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist.[1] Its primary mechanism of action is to block the function of selectins (E-selectin, P-selectin, and L-selectin), which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[1] By inhibiting these interactions, Bimosiamose aims to reduce the recruitment of inflammatory cells to tissues, thereby mitigating inflammation.[1]

Q2: An unexpected decrease in Forced Expiratory Volume in 1 second (FEV1) was observed in a subject following high-dose administration of inhaled this compound. Is this a known phenomenon?

A2: Yes, this has been previously observed. In a dose-escalation study involving healthy male subjects, a decrease in FEV1 to below 80% of the predicted value was recorded in a small number of participants who received single inhaled doses of 105 mg and 140 mg of this compound.[2] This effect was not observed at lower single doses (up to 70 mg) or in multiple-dose studies with up to 70 mg administered twice daily.[2]

Q3: What is the proposed explanation for the FEV1 decrease at high doses?

A3: The exact mechanism is not definitively established. However, one hypothesis is the presence of underlying or "hidden" airway hyperresponsiveness in certain individuals.[2] It is possible that the high concentration of the inhaled substance could act as a non-specific irritant in susceptible subjects, leading to transient bronchoconstriction. It is important to note that in studies with mild asthmatics, inhaled Bimosiamose at 70 mg twice daily was shown to attenuate the late asthmatic reaction to allergen challenge, suggesting a primary anti-inflammatory and not a pro-inflammatory effect at therapeutic doses.[3]

Troubleshooting Guide: Investigating an Unexpected FEV1 Decrease

If an unexpected decrease in FEV1 is observed during a clinical trial with high-dose inhaled this compound, a systematic investigation should be initiated.

Logical Flow for Investigation

G cluster_0 Immediate Response cluster_1 Data and Procedural Review cluster_2 Hypothesis Testing cluster_3 Action and Reporting A Unexpected FEV1 Decrease Observed B Ensure Subject Safety (Administer Rescue Medication if Necessary) A->B C Repeat Spirometry to Confirm B->C D Review Spirometry Technique C->D E Verify Device Calibration D->E F Check Dosing Procedure and Equipment E->F G Review Subject's Clinical Status (e.g., recent illness, new medications) F->G H Assess for Airway Hyperresponsiveness (e.g., Methacholine Challenge) G->H I Analyze Formulation for Irritants H->I J Correlate with Pharmacokinetic Data I->J K Document and Report as Adverse Event J->K L Analyze Data from Other Subjects at the Same Dose Level K->L M Consider Protocol Amendment (e.g., dose adjustment, exclusion criteria) L->M

Caption: Workflow for investigating an unexpected FEV1 decrease.

Troubleshooting Steps in Q&A Format

Q: What is the first step if a subject shows a significant FEV1 decrease after dosing?

A: The immediate priority is the subject's safety. The subject should be assessed for any signs of respiratory distress. If clinically indicated, rescue medication (e.g., a short-acting beta2-agonist) should be administered. The FEV1 measurement should be repeated after a short interval to confirm the finding and assess for spontaneous recovery.

Q: How can we rule out technical errors in the FEV1 measurement?

A: A thorough review of the spirometry procedure is essential. This includes:

  • Technique Verification: Confirm that the subject performed the maneuver correctly (e.g., maximal inhalation, forceful and rapid exhalation, no coughing, no early termination).

  • Equipment Check: Verify that the spirometer was calibrated on the day of the test according to the manufacturer's and protocol's specifications.

  • Data Quality Review: Examine the flow-volume loop and volume-time curve for any irregularities that might indicate a suboptimal effort or technical issue.

Q: What aspects of the drug administration process should be investigated?

A: Review the entire dosing procedure:

  • Dose Preparation: Confirm the correct dose was prepared and administered.

  • Nebulizer Function: Ensure the nebulizer or inhalation device was functioning correctly and that the full dose was likely delivered.

  • Subject Technique: Verify the subject used the inhalation device correctly.

Q: What subject-specific factors should be considered?

A: Review the subject's recent clinical history for any confounding factors, such as:

  • Recent upper respiratory tract infection.

  • Exposure to allergens or irritants outside of the study.

  • Use of any new concomitant medications.

  • Undisclosed history of asthma or airway hyperresponsiveness.

Data Presentation

Table 1: Summary of FEV1 Changes in a Single-Dose Escalation Study of Inhaled this compound in Healthy Males

Dose GroupNumber of SubjectsNumber of Subjects with FEV1 < 80% of Predicted
Placebo120
2 mg40
5 mg40
10 mg40
25 mg40
50 mg40
70 mg40
105 mg61
140 mg62

Data adapted from a study in healthy male subjects.[2]

Experimental Protocols

Protocol for FEV1 Measurement

This protocol is based on the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for spirometry.

1. Subject Preparation:

  • Ensure the subject has not used short-acting bronchodilators for at least 4-6 hours, long-acting bronchodilators for at least 12-24 hours (depending on the agent), and has not smoked within 1 hour of the test.

  • Record the subject's age, height, and sex for calculation of predicted values.

  • Explain and demonstrate the procedure to the subject.

2. Equipment:

  • Use a spirometer that meets ATS/ERS performance standards.

  • Perform a calibration check with a 3-L syringe at the beginning of each day of testing.

3. Procedure:

  • The subject should be seated comfortably in an upright position.

  • A nose clip should be applied.

  • The subject should inhale as deeply and rapidly as possible.

  • Without hesitation, the subject should place the mouthpiece in their mouth and form a tight seal with their lips.

  • The subject must then exhale as hard and as fast as possible for at least 6 seconds (3 seconds for children).

  • Encourage the subject throughout the maneuver.

4. Quality Control:

  • At least three acceptable maneuvers should be obtained.

  • The two largest FVC values and the two largest FEV1 values should be within 150 mL of each other.

  • The flow-volume loop and volume-time curve should be visually inspected for errors (e.g., cough, early termination, variable effort, glottic closure).

5. Reporting:

  • The highest FVC and highest FEV1 from the acceptable maneuvers should be reported, even if they come from different curves.

  • Results should be expressed in absolute values and as a percentage of predicted normal values.

Signaling Pathway and Experimental Workflow Diagrams

Bimosiamose Mechanism of Action

G cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention A Inflammatory Stimulus B Endothelial Cell Activation A->B C Selectin Upregulation (E-selectin, P-selectin) B->C D Leukocyte Rolling and Adhesion C->D E Leukocyte Extravasation and Tissue Inflammation D->E F This compound G Blockade of Selectins F->G G->D Inhibition

Caption: Bimosiamose inhibits the selectin-mediated inflammatory cascade.

Clinical Trial Workflow for Inhaled Drug and FEV1 Assessment

G A Subject Screening B Baseline FEV1 Measurement A->B C Randomization B->C D Inhaled Drug Administration (Bimosiamose or Placebo) C->D E Post-Dose FEV1 Measurements (e.g., at 1, 2, 4, 6 hours) D->E F Adverse Event Monitoring E->F G Data Analysis F->G

Caption: A typical workflow for assessing FEV1 changes in a clinical trial of an inhaled drug.

References

Technical Support Center: Bimosiamose Disodium Preclinical Data Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or studying the preclinical data of Bimosiamose Disodium (TBC-1269). The content addresses common challenges and questions arising from the translation of its preclinical findings to clinical outcomes.

Troubleshooting Guides

Issue: Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes

Question: Our in-house preclinical studies with a selectin inhibitor are showing promising anti-inflammatory effects, but we are aware of the modest clinical efficacy of this compound. What are the potential reasons for this disconnect?

Answer: The modest clinical efficacy of this compound, despite encouraging preclinical data, highlights several critical challenges in translating preclinical findings.[1] Here are some key factors to consider:

  • Inherent Potency: this compound has been characterized as having modest inhibitory activity, with high micromolar IC50 values against P-, E-, and L-selectin.[1] This relatively low potency may not be sufficient to achieve a robust therapeutic effect in complex human inflammatory diseases.

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Mismatch: The concentration of the drug at the site of inflammation in humans may not have been optimal. The systemic bioavailability of inhaled this compound is low, and while this may be desirable to minimize systemic side effects, it may also limit efficacy if the target engagement is insufficient.[2]

  • Complexity of Inflammatory Pathways: Preclinical models often simplify the complex and redundant nature of inflammatory pathways in humans. While selectin-mediated adhesion is a key step, other adhesion molecules and inflammatory mediators may play more dominant roles in human disease, leading to a less pronounced effect of a selectin-specific inhibitor.

  • Animal Model Limitations: The animal models used in preclinical studies may not fully recapitulate the pathophysiology of human inflammatory diseases like asthma, COPD, and psoriasis. This can lead to an overestimation of the drug's efficacy.

Issue: Unexpected In Vivo Mechanism of Action

Question: We are observing anti-inflammatory effects with our selectin inhibitor in vivo, but our intravital microscopy studies do not show a significant reduction in leukocyte rolling. Could there be an alternative mechanism of action?

Answer: This is a critical observation that mirrors findings with this compound. A preclinical study in mice found that while Bimosiamose (TBC-1269) inhibited thioglycollate-induced peritonitis (an inflammatory response), it did not alter leukocyte rolling in cremaster venules. This suggests that the anti-inflammatory effects of Bimosiamose in vivo may be mediated through E-selectin but do not appear to involve the direct inhibition of leukocyte rolling. Researchers should consider and investigate alternative or downstream effects of selectin modulation that could contribute to the observed anti-inflammatory activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic, small-molecule, pan-selectin antagonist. It is designed to block the function of all three selectins (E-selectin, P-selectin, and L-selectin). These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the vascular endothelium, which is a critical step in the inflammatory cascade. By inhibiting selectins, Bimosiamose aims to reduce the recruitment of inflammatory cells to tissues.

Q2: What were the key findings from the clinical trials of this compound?

A2: Clinical trials of this compound have been conducted in healthy volunteers and patients with asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The key findings include:

  • Asthma: In a study with mild asthmatics, inhaled Bimosiamose significantly attenuated the late asthmatic reaction (LAR) following an allergen challenge by 50.2% compared to placebo.[3] However, it had no effect on the early asthmatic response or airway hyperresponsiveness.[3]

  • COPD: In patients with COPD, inhaled Bimosiamose led to a decrease in the inflammatory marker interleukin-8 and macrophage count in induced sputum.[4] However, the effect on neutrophil count was not statistically significant, and only a small numeric increase in lung function parameters was observed.[4]

  • Psoriasis: A Phase I study of a topical cream formulation in patients with plaque psoriasis was safe and well-tolerated with very limited systemic exposure.[5]

  • Safety: Across multiple trials, Bimosiamose was generally found to be safe and well-tolerated.[2][4][5]

Q3: Why was the development of this compound discontinued?

A3: While there is no official statement detailing the exact reasons, the collective evidence strongly suggests that the modest clinical efficacy was a primary factor.[1] Despite showing some positive effects on inflammatory markers and in specific challenge models, the overall clinical benefit was likely not substantial enough to warrant further development, especially considering the competitive landscape for inflammatory disease therapies. The company that was developing Bimosiamose, Revotar Biopharmaceuticals, no longer appears to be actively pursuing this compound.[1]

Q4: What are the pharmacokinetic properties of this compound in humans?

A4: The pharmacokinetics of this compound have been studied after both intravenous and inhaled administration in healthy male volunteers:

  • Inhaled Administration: The systemic bioavailability of inhaled this compound is low. In a multiple-dose study, plasma concentrations were only detectable at higher doses (≥50 mg twice daily).[2]

  • Intravenous Administration: Following intravenous infusion, the pharmacokinetic parameters were determined. The data for different administration routes is summarized in the table below.

Data Presentation

Table 1: In Vitro Potency of this compound
Selectin TargetIC50 (µM)
E-selectin88
P-selectin20
L-selectin86

Data from MedchemExpress

Table 2: Comparison of Preclinical and Clinical Efficacy Data
IndicationPreclinical Model & FindingClinical Trial & FindingTranslational Challenge
Asthma Effective in animal models of asthma.[1]Inhaled Bimosiamose (70 mg bid) attenuated the late asthmatic reaction by 50.2% in mild asthmatics.[3]While showing some effect, it did not impact the early asthmatic response or airway hyperresponsiveness, suggesting a limited scope of efficacy.[3]
COPD Efficacious in preclinical inflammation models.Inhaled Bimosiamose (10 mg bid) decreased sputum IL-8 and macrophages, but not neutrophils significantly. Small numeric improvement in lung function.[4]The modest and selective anti-inflammatory effects did not translate into significant clinical improvement in lung function.
Psoriasis Efficacious in preclinical models of skin inflammation.[1]Topical Bimosiamose 5% cream was safe and well-tolerated in a Phase I study with limited systemic absorption.[5]Efficacy data from later phase trials are not available, and development for this indication was discontinued.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
Administration RouteDoseCmax (ng/mL)AUC (h*ng/mL)t1/2 (hours)Systemic Bioavailability
Inhaled (multiple dose)70 mg (twice daily)645746 (over treatment period)Not ReportedLow
Subcutaneous300 mg2170 +/- 70011100 +/- 29003.7 +/- 0.6Not Applicable

Visualizations

Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin Leukocyte_Rolling Leukocyte_Rolling E-selectin->Leukocyte_Rolling P-selectin P-selectin P-selectin->Leukocyte_Rolling L-selectin L-selectin L-selectin->Leukocyte_Rolling PSGL-1 PSGL-1 PSGL-1->E-selectin Binds PSGL-1->P-selectin Binds Bimosiamose Bimosiamose Bimosiamose->E-selectin Inhibits Bimosiamose->P-selectin Inhibits Bimosiamose->L-selectin Inhibits Inflammation Inflammation Leukocyte_Rolling->Inflammation

Caption: Mechanism of action of Bimosiamose as a pan-selectin inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Assessment cluster_clinical Clinical Trial A Induce Disease Model (e.g., Allergic Asthma in Mice) B Administer Bimosiamose (Dose-Response) A->B C Measure Inflammatory Markers (e.g., BAL fluid cell counts, cytokines) B->C D Assess Physiological Endpoint (e.g., Airway Hyperresponsiveness) C->D Translational_Gap Translational_Gap D->Translational_Gap Discrepancy E Recruit Patients (e.g., Mild Asthmatics) F Administer Bimosiamose vs. Placebo (Randomized, Double-Blind) E->F G Measure Biomarkers (e.g., Sputum Eosinophils, IL-5) F->G H Assess Clinical Endpoint (e.g., Late Asthmatic Reaction, FEV1) G->H H->Translational_Gap Discrepancy Logical_Relationship A Promising Preclinical Data (Animal Models) E Modest Clinical Efficacy A->E B Modest In Vitro Potency (High IC50s) B->E C Low Systemic Bioavailability (Inhaled Route) C->E D Potential for Alternative In Vivo MOA D->E F Discontinuation of Development E->F

References

Technical Support Center: Assessing Bimosiamose Disodium Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Bimosiamose Disodium in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, non-oligosaccharide pan-selectin antagonist. Its primary mechanism of action is to block the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory response. It achieves this by inhibiting all three members of the selectin family of cell adhesion molecules: E-selectin, P-selectin, and L-selectin. This inhibition of leukocyte recruitment to inflamed tissues gives Bimosiamose its anti-inflammatory properties.

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: Based on available data, this compound is not expected to be directly cytotoxic to primary cells. One study explicitly states that it "does not possess any cytotoxic effect on neutrophils". Clinical trials in humans have shown that inhaled and intravenously administered this compound is generally well-tolerated, with most adverse events being mild and occurring at higher doses. The primary biological effect observed is anti-inflammatory, not cytotoxic.

Q3: My cytotoxicity assay (e.g., MTT, LDH) shows a decrease in signal with this compound treatment. Does this indicate cytotoxicity?

A3: Not necessarily. A decrease in signal in common viability assays can be misinterpreted. Here's what might be happening:

  • Anti-proliferative effects: As an anti-inflammatory agent, this compound may reduce the proliferation of certain primary cells (e.g., lymphocytes) without killing them. Assays like MTT, which measure metabolic activity, will show a reduced signal in a slower-growing cell population, which can be mistaken for cytotoxicity.

  • Changes in cellular metabolism: The compound might alter the metabolic state of the cells without inducing cell death, which could affect the readout of metabolic assays.

  • Assay interference: While unlikely for this class of molecule, it's always a possibility that the compound interferes with the assay reagents.

It is crucial to use a secondary assay that directly measures cell death, such as a Trypan Blue exclusion assay or a live/dead staining kit, to confirm cytotoxicity.

Q4: What are the typical working concentrations for this compound in in vitro experiments?

A4: The effective concentration will depend on the primary cell type and the specific assay. However, based on its inhibitory constants (IC50), a starting point for in vitro experiments can be guided by the following data.

Quantitative Data Summary

ParameterValueCell/System
IC50 for E-selectin 88 µMIn vitro binding assay
IC50 for P-selectin 20 µMIn vitro binding assay
IC50 for L-selectin 86 µMIn vitro binding assay
Well-tolerated single inhaled dose Up to 70 mgHealthy male subjects[1]
Well-tolerated multiple inhaled dose Up to 70 mg twice dailyHealthy male subjects[1]
Well-tolerated intravenous dose Up to 30 mg/kgHealthy male subjects

Experimental Workflows and Signaling Pathways

This compound Mechanism of Action: Inhibition of Leukocyte Adhesion Cascade

Caption: this compound blocks E- and P-selectin on activated endothelium, preventing leukocyte rolling.

General Experimental Workflow for Assessing Cytotoxicity

G A Isolate/Thaw Primary Cells B Seed Cells in Multi-well Plate (Allow adherence/recovery) A->B D Treat Cells with Compound (Incubate for desired time, e.g., 24-72h) B->D C Prepare this compound Dilutions (Include Vehicle & Positive Controls) C->D E Perform Primary Viability Assay (e.g., MTT, MTS, Resazurin) D->E F Perform Confirmatory Cytotoxicity Assay (e.g., LDH release, Trypan Blue) D->F G Data Analysis: Normalize to Controls, Calculate % Viability/Cytotoxicity E->G F->G

Caption: Workflow for in vitro cytotoxicity testing of this compound in primary cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Pipetting errors or cell clumping. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Bubbles in wells: Interfere with absorbance/fluorescence readings.1. Ensure a single-cell suspension before plating. Use reverse pipetting for viscous cell suspensions. 2. Fill outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. 3. Carefully inspect plates for bubbles before reading and puncture them with a sterile pipette tip if necessary.
Observed "cytotoxicity" at high concentrations with MTT/MTS but not with LDH/Trypan Blue 1. Anti-proliferative effect: Bimosiamose is inhibiting cell growth, not killing cells. Metabolic assays (MTT/MTS) reflect cell number and metabolic rate. 2. Cell stress: High concentrations may induce a quiescent or stressed state, reducing metabolic activity without causing membrane lysis.1. This is a key finding, not an error. Report the effect as anti-proliferative or cytostatic, not cytotoxic. 2. Use microscopy to observe cell morphology. Look for signs of stress (e.g., rounding, detachment) but not lysis. Consider a cell cycle analysis assay.
High background in LDH assay 1. Serum in media: Fetal Bovine Serum (FBS) and other sera contain endogenous LDH. 2. Rough cell handling: Excessive pipetting or centrifugation can lyse cells, releasing LDH. 3. Contamination: Bacterial or fungal contamination can contribute to LDH levels.1. Use heat-inactivated serum to reduce enzyme activity. Include a "media only" background control and subtract this value. 2. Handle cells gently. When pelleting, use the lowest necessary g-force. 3. Regularly check cultures for contamination under a microscope. Discard contaminated cultures.[2][3]
Primary cells are detaching or not adhering properly 1. Over-trypsinization: Excessive trypsin exposure damages cell surface proteins required for attachment. 2. Mycoplasma contamination: A common, often invisible contaminant that affects cell health and behavior. 3. Culture vessel issues: The surface may not be suitable for the specific primary cell type.1. Reduce trypsin incubation time or use a lower concentration. Use a gentle cell scraper if necessary. 2. Regularly test for mycoplasma using a PCR-based kit. Discard contaminated cultures and decontaminate the work area.[2] 3. Try pre-coating plates with attachment factors like collagen, fibronectin, or poly-L-lysine.
Inconsistent results between experiments 1. Primary cell variability: Donor-to-donor and even passage-to-passage variability is inherent to primary cells. 2. Reagent instability: Improper storage of this compound or assay reagents. 3. Inconsistent incubation times: Variations in treatment or assay incubation periods.1. Use cells from the same donor and low passage numbers for a set of experiments. Pool cells from multiple donors if trying to generalize findings. 2. Prepare fresh dilutions of the compound for each experiment. Store stock solutions according to the manufacturer's instructions. 3. Standardize all incubation times and adhere strictly to the protocol.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • This compound

  • Vehicle control (e.g., sterile PBS or DMSO)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (or until cells have adhered and resumed growth).

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete culture medium (preferably with low serum or heat-inactivated serum)

  • 96-well flat-bottom sterile plates

  • This compound

  • Vehicle control

  • Lysis buffer (for maximum LDH release control)

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A set of vehicle-treated wells to which you will add Lysis Buffer (10X) 45 minutes before the end of the incubation.

    • Background Control: Medium only.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (media-only) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

References

Technical Support Center: Optimizing Nebulization of Bimosiamose Disodium for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful aerosol delivery of Bimosiamose Disodium in pre-clinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic, non-oligosaccharide pan-selectin antagonist.[1][2] It works by inhibiting the function of E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules.[1][3] These selectins mediate the initial "tethering" and "rolling" of leukocytes on the vascular endothelium during an inflammatory response.[4] By blocking this primary step, Bimosiamose prevents the excessive recruitment of inflammatory cells like neutrophils and eosinophils from the bloodstream into tissues, thereby exerting its anti-inflammatory effects.[2][4]

Q2: What is a recommended starting formulation for nebulizing this compound?

A2: Based on formulations used in human clinical trials, a suitable starting point is an aqueous solution of this compound diluted with 0.9% sodium chloride.[4][5] A stock solution, for instance at 100 mg/mL, can be diluted to the target concentration for the specific study protocol.[4][5] It is crucial to ensure the final solution is clear and free of precipitates.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in aqueous solutions. For in-vitro stock solutions, DMSO and 0.1 M NaOH have been used.[1][2] For nebulization, preparing a solution with 0.9% sodium chloride is recommended.[4][5] Stock solutions should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] Always prepare fresh dilutions for each experiment to ensure stability and potency.

Q4: What type of nebulizer is recommended for animal studies?

A4: The choice of nebulizer depends on the scale of the study and the animal model. Human studies have successfully used standard jet nebulizers (e.g., Pari LC Star) and breath-actuated nebulizers (e.g., Akita2 Apixneb™).[4][5][6] For animal studies, a vibrating mesh nebulizer (VMN) can also be an excellent choice due to its efficiency and generation of a fine particle aerosol with a narrow size distribution.[7] The key is to select a nebulizer that can be integrated with your animal exposure system (e.g., nose-only tower or whole-body chamber) and consistently generate aerosols in the desired particle size range (typically 1-5 µm) for deep lung deposition.

Q5: What are the critical parameters to optimize for consistent aerosol delivery?

A5: To ensure reproducible results, focus on characterizing and standardizing the following:

  • Aerosol Particle Size Distribution: Measure the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

  • Nebulizer Output Rate: Quantify the amount of aerosol generated per unit of time (e.g., in g/min ).[7] This can be measured gravimetrically.[7]

  • Total Emitted Dose: Determine the total mass of the drug delivered from the nebulizer over the exposure period.

  • Formulation Stability: Ensure the physicochemical properties of the Bimosiamose solution do not change during nebulization.[7]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or Inconsistent Aerosol Output 1. Improper formulation (e.g., viscosity, precipitation). 2. Nebulizer malfunction or clogging. 3. Incorrect assembly of the nebulizer and exposure system.1. Prepare fresh solution using the recommended protocol. Ensure complete dissolution. 2. Clean the nebulizer according to the manufacturer’s instructions. Check for any damage to the mesh or nozzle. 3. Verify all connections are secure and the system is airtight.
High Variability in Animal Response 1. Inconsistent dose delivery between exposures. 2. Changes in animal breathing patterns. 3. Degradation of the this compound solution.1. Standardize the nebulization time and output rate.[7] Regularly characterize the aerosol to ensure consistency. 2. Acclimatize animals to the exposure system. Monitor animals during exposure to ensure normal breathing. 3. Prepare fresh solutions for each experimental day. Confirm the stability of your specific formulation under experimental conditions.[8]
Suspected Poor Lung Deposition 1. Suboptimal particle size (MMAD too large or too small). 2. Inefficient delivery from the exposure system to the animal.1. Adjust nebulizer settings or change the nebulizer type to target an MMAD of 1-5 µm. 2. Ensure the exposure chamber provides uniform aerosol distribution. For nose-only systems, ensure a proper fit of the restraining tubes.

Data Presentation

Table 1: Solubility and Storage of Bimosiamose

Solvent Concentration Notes Storage (Stock Solution)
DMSO 100 mg/mL[1][2] Requires ultrasonic agitation.[1][2] -80°C (2 years)[2]
0.1 M NaOH 25 mg/mL[1][2] Requires ultrasonic agitation and pH adjustment.[1][2] -20°C (1 year)[2]
In-vivo Vehicle (IV) ≥ 2.5 mg/mL[1] 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline.[1] N/A

| 0.9% Sodium Chloride | Used for dilution from aqueous stock (e.g., 100 mg/mL)[4][5] | Formulation used for human inhalation studies.[4][5] | Prepare fresh for use. |

Table 2: Pan-Selectin Inhibitory Activity of Bimosiamose

Target IC₅₀ (µM)
E-selectin 88[1][2]
P-selectin 20[1][2]

| L-selectin | 86[1][2] |

Table 3: Reference Nebulization Parameters from Human Clinical Studies

Parameter Value Study Reference
Drug This compound [4][9]
Formulation Aqueous solution diluted with 0.9% Sodium Chloride [4][5]
Nebulizer Pari LC Star [4][5]
Fill Volume 4 mL [4][9]
Nebulization Time 15 minutes [4][9]
Tested Single Doses 2 mg - 140 mg [4][9]

| Well-Tolerated Dose | Up to 70 mg (single and multiple doses) |[4][9] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Nebulization

  • Reconstitution: If starting with a lyophilized powder, reconstitute this compound in sterile 0.9% sodium chloride to a desired stock concentration (e.g., 100 mg/mL), as referenced in human studies.[4][5]

  • Vortexing: Vortex the solution thoroughly until all powder is dissolved and the solution is clear.

  • Dilution: Perform a serial dilution with sterile 0.9% sodium chloride to achieve the final target concentration needed for your experiment.

  • Pre-Use Check: Before loading the nebulizer, visually inspect the solution for any particulates or precipitation.

  • Loading: Add the precise, required volume (e.g., 4 mL) of the final diluted solution to the nebulizer reservoir.[4]

Protocol 2: General Methodology for Nebulization in a Small Animal Model

  • System Preparation: Assemble the nebulizer with the animal exposure chamber (e.g., nose-only or whole-body). Ensure all components are clean and functioning correctly.

  • Aerosol Characterization (Pre-Study): Before conducting animal exposures, characterize the aerosol generated by your specific formulation and nebulizer setup. Use a cascade impactor or similar device to determine the MMAD and GSD. Measure the nebulizer's output rate gravimetrically.[7]

  • Animal Acclimatization: Acclimatize the animals to the restraint tubes or exposure chamber in sessions prior to the actual study to minimize stress-induced respiratory changes.

  • Exposure:

    • Place the animals in the exposure system.

    • Load the nebulizer with freshly prepared this compound solution.

    • Activate the nebulizer and run for the predetermined duration required to deliver the target dose.

    • Monitor the animals and the system throughout the exposure period.

  • Post-Exposure:

    • Once nebulization is complete, turn off the system and allow a brief period for the aerosol to clear before removing the animals.

    • Return animals to their home cages and monitor for any adverse effects.

    • Disassemble and thoroughly clean the nebulizer and exposure system according to manufacturer and laboratory protocols.

Visualizations

Bimosiamose_MoA Inflammation Inflammatory Stimulus (e.g., Allergen, Injury) Activation Endothelial Activation Inflammation->Activation activates Endothelium Vascular Endothelium Selectin_Exp P- & E-Selectin Expression Activation->Selectin_Exp Rolling Leukocyte Tethering & Rolling Selectin_Exp->Rolling Leukocyte Leukocyte (in bloodstream) Leukocyte->Rolling Extravasation Adhesion & Extravasation Rolling->Extravasation Tissue_Inflam Tissue Inflammation Extravasation->Tissue_Inflam Bimosiamose Bimosiamose Disodium Block Inhibition Bimosiamose->Block Block->Rolling BLOCKS

Caption: Mechanism of action for Bimosiamose in blocking leukocyte rolling.

Nebulization_Workflow cluster_prep Phase 1: Preparation cluster_characterization Phase 2: Characterization cluster_exposure Phase 3: Exposure cluster_analysis Phase 4: Analysis prep prep process process animal_exp animal_exp analysis analysis Formulation 1. Formulate Bimosiamose Solution Nebulizer_Setup 2. Set Up Nebulizer & Exposure System Formulation->Nebulizer_Setup Aerosol_Char 3. Characterize Aerosol (MMAD, GSD, Output Rate) Nebulizer_Setup->Aerosol_Char Animal_Exp 4. Animal Exposure Aerosol_Char->Animal_Exp PK_PD 5. PK/PD & Efficacy Analysis Animal_Exp->PK_PD

Caption: Experimental workflow for optimizing Bimosiamose nebulization.

Troubleshooting_Logic Start Problem: Inconsistent or Poor Results Check_Formulation Check Formulation Start->Check_Formulation Check_Nebulizer Check Nebulizer Start->Check_Nebulizer Check_System Check Exposure System & Animal Handling Start->Check_System Sol_1 Freshly prepare? Correct solvent? Fully dissolved? Check_Formulation->Sol_1 Sol_2 Clean? Assembled correctly? Damaged parts? Check_Nebulizer->Sol_2 Sol_3 Airtight seals? Consistent exposure time? Animals acclimatized? Check_System->Sol_3

Caption: Logic flow for troubleshooting nebulization experiments.

References

controlling for vehicle effects in Bimosiamose Disodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bimosiamose Disodium in their experiments. The focus is on understanding and controlling for the potential effects of vehicle solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist.[1] It functions by inhibiting the activity of all three members of the selectin family of cell adhesion molecules: E-selectin, P-selectin, and L-selectin.[1][2] These selectins are crucial for mediating the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.[3][4] By blocking these interactions, this compound reduces the recruitment of inflammatory cells to tissues, thereby exerting its anti-inflammatory effects.[2][3]

Q2: What is a vehicle control and why is it critical in this compound experiments?

A2: A vehicle control is a formulation containing all the components of the experimental treatment except for the active drug, in this case, this compound. It is essential for distinguishing the biological effects of the drug from any potential effects of the solvent or other excipients used to dissolve and administer it.[5][6] This is particularly important for this compound as common solvents like Dimethyl Sulfoxide (DMSO) can independently affect cell viability, inflammatory responses, and cell adhesion, which are the very processes being studied.[7][8][9]

Q3: What are the recommended vehicles for dissolving this compound for in vitro and in vivo experiments?

A3:

  • In Vitro : For cell-based assays, this compound is often dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] This stock is then further diluted in the cell culture medium to the final working concentration. It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) to minimize its effects on the cells.[9]

  • In Vivo : For preclinical in vivo studies, the choice of vehicle depends on the route of administration. For intravenous (IV) administration, this compound has been formulated in sterile saline (0.9% sodium chloride).[6] In clinical trials involving inhalation, an aqueous solution with 0.9% sodium chloride has been used.[3] For other routes, such as intraperitoneal (IP) or subcutaneous (SC), co-solvent systems like 10% DMSO in saline or combinations with polyethylene glycol (PEG) and Tween 80 may be considered, though specific formulations for this compound in these contexts are not widely published.[10]

Q4: What are the potential confounding effects of DMSO in my in vitro experiments with this compound?

A4: DMSO, while a common solvent, is not biologically inert and can have several concentration-dependent effects that may interfere with your experiment:

  • Toxicity and Reduced Cell Viability: At higher concentrations (typically >1%), DMSO can be cytotoxic to many cell lines, including endothelial and immune cells.[9][11]

  • Anti-inflammatory and Proliferative Effects: DMSO itself has been shown to possess anti-inflammatory properties, such as inhibiting tissue factor expression.[7][8] It can also paradoxically promote the proliferation of certain cell types at low concentrations.[9]

  • Alteration of Gene Expression: DMSO can alter the expression of various genes, including those involved in angiogenesis and inflammation.[12]

It is imperative to include a vehicle control with the same final concentration of DMSO as your this compound-treated samples to account for these potential effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background inflammation or cell activation in vehicle control group The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or activation.Titrate the vehicle concentration to determine the highest non-interfering concentration. Aim for a final DMSO concentration of ≤ 0.1% in in vitro assays. Always use high-purity, sterile-filtered DMSO.
Inconsistent results between experiments Variability in the preparation of this compound stock solution or the final vehicle concentration.Prepare a large batch of the vehicle solution to be used across all related experiments. Ensure thorough mixing and vortexing when preparing stock and working solutions.
Unexpected inhibition of cell adhesion in the vehicle control group The vehicle itself may be inhibiting the cell adhesion process. For example, DMSO has been shown to affect endothelial cell activation.[7]Refer to the quantitative data table below to understand the potential inhibitory effects of your chosen vehicle at different concentrations. Consider using an alternative vehicle if the effect is significant at your working concentration.
Precipitation of this compound in culture medium The solubility of this compound may be exceeded when diluting the stock solution into the aqueous culture medium.Ensure the final concentration of this compound does not exceed its solubility limit in the final medium. Prepare fresh dilutions for each experiment. Gentle warming and vortexing of the stock solution before dilution may help.
No observable effect of this compound The vehicle may be degrading or interacting with this compound, reducing its activity.Check for any known incompatibilities between your vehicle components and this compound. Prepare fresh formulations for each experiment and minimize storage time. Include a positive control to ensure the assay is working correctly.

Data Presentation: Vehicle Effects on In Vitro Assays

The following table summarizes potential effects of DMSO on common cell types used in inflammation and adhesion assays. This data is compiled from various studies and should be used as a guideline to inform your experimental design.

Vehicle Concentration Cell Type Assay Observed Effect Reference
DMSO 1%Bovine Aortic Smooth Muscle CellsCell Growth ([3H]thymidine incorporation)~50% inhibition (IC50)[9][11]
2.9%Bovine Aortic Endothelial CellsCell Growth ([3H]thymidine incorporation)~50% inhibition (IC50)[9][11]
0.5%Human Endothelial CellsTissue Factor Expression (TNF-α induced)Significant Inhibition[7][8]
>1%Human LeukocytesReactive Oxygen Species (ROS) ProductionSignificant Inhibition[13]
0.25% - 0.5%Various Cell LinesIL-6 and ROS productionVariable (inhibitory or stimulatory depending on cell type)[13]
5% and 10%Human Apical Papilla CellsCell Viability (MTT assay)Cytotoxic

Experimental Protocols

Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Cell Adhesion Assay
  • Preparation of this compound Stock Solution (10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Vehicle Control Stock Solution:

    • Prepare an identical volume of high-purity, sterile DMSO without the addition of this compound.

    • Aliquot and store under the same conditions as the drug stock solution.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution and the vehicle control stock solution.

    • Prepare serial dilutions of the this compound stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Crucially, prepare a vehicle control working solution by diluting the vehicle control stock solution in the same serum-free medium at the same dilution factor as the highest concentration of the this compound working solution. This ensures the final DMSO concentration is identical between the highest drug treatment and the vehicle control.

  • Experimental Procedure (Example: Leukocyte-Endothelial Adhesion Assay):

    • Plate endothelial cells in a 96-well plate and grow to confluence.

    • Activate the endothelial cells with an inflammatory stimulus (e.g., TNF-α) for a specified time.

    • During the last hour of activation, replace the medium with the prepared this compound working solutions or the vehicle control working solution.

    • Add fluorescently labeled leukocytes (e.g., neutrophils or monocytes) to each well.

    • Incubate for a defined period to allow for adhesion.

    • Gently wash the wells to remove non-adherent leukocytes.

    • Quantify the number of adherent leukocytes by measuring fluorescence.

    • Compare the results from the this compound-treated wells to the vehicle control wells to determine the specific inhibitory effect of the drug.

Mandatory Visualizations

Signaling Pathways

Selectin_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin PSGL-1 PSGL-1 E-selectin->PSGL-1 binding CD44 CD44 E-selectin->CD44 binding P-selectin P-selectin P-selectin->PSGL-1 binding ICAM-1 ICAM-1 Adhesion Adhesion ICAM-1->Adhesion L-selectin L-selectin SFKs Src Family Kinases (Fgr, Hck, Lyn) L-selectin->SFKs activates Endothelial Ligands Endothelial Ligands L-selectin->Endothelial Ligands PSGL-1->SFKs activates CD44->SFKs activates Syk Syk SFKs->Syk activates Integrin_LFA1_low LFA-1 (low affinity) Syk->Integrin_LFA1_low inside-out signaling Integrin_LFA1_high LFA-1 (high affinity) Integrin_LFA1_low->Integrin_LFA1_high conformational change Integrin_LFA1_high->ICAM-1 firm adhesion Bimosiamose Bimosiamose Disodium Bimosiamose->E-selectin Bimosiamose->P-selectin Bimosiamose->L-selectin

Caption: this compound inhibits the selectin-mediated leukocyte adhesion cascade.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bimo Prepare Bimosiamose Stock (in DMSO) treat_bimo Treat cells with Bimosiamose working solution prep_bimo->treat_bimo prep_vehicle Prepare Vehicle Control (DMSO only) treat_vehicle Treat cells with Vehicle Control working solution prep_vehicle->treat_vehicle measure Measure Endpoint (e.g., cell adhesion) treat_bimo->measure treat_vehicle->measure untreated Untreated Control (medium only) untreated->measure compare Compare Bimosiamose vs. Vehicle Control measure->compare result Determine Specific Effect of Bimosiamose compare->result

References

Validation & Comparative

A Tale of Two Pan-Selectin Inhibitors: A Comparative Analysis of Bimosiamose Disodium and Rivipansel (GMI-1070) for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two pan-selectin inhibitors, Bimosiamose Disodium and Rivipansel (GMI-1070). By examining their performance in preclinical and clinical studies, this document aims to offer valuable insights into their therapeutic potential and the nuances of targeting the selectin-mediated inflammatory cascade.

Both this compound and Rivipansel are synthetic molecules designed to block the function of selectins, a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) crucial for the initial steps of leukocyte recruitment to sites of inflammation. By inhibiting the tethering and rolling of leukocytes on the vascular endothelium, these drugs aim to attenuate the inflammatory response in various pathological conditions. However, their clinical development has taken divergent paths, with Rivipansel being investigated for sickle cell disease (SCD) and Bimosiamose for inflammatory airway diseases. This guide will delve into the available efficacy data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison.

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy data from preclinical and clinical studies of this compound and Rivipansel.

Table 1: this compound Efficacy Data

Study Model/Population Key Efficacy Endpoint Result Citation
Clinical Trial (NCT01108913)Healthy Volunteers with Ozone-Induced Airway InflammationReduction in Sputum Neutrophils40% reduction compared to placebo (p=0.068)[1]
Reduction in Sputum Interleukin-8 (IL-8)35% reduction compared to placebo (p=0.004)[1]
Reduction in Sputum Matrix Metalloproteinase-9 (MMP-9)46% reduction compared to placebo (p=0.022)[1]
Clinical Trial (NCT01108913)Patients with Chronic Obstructive Pulmonary Disease (COPD)Change in Sputum IL-8 Concentration-9.49 ng/mL decrease compared to placebo (p=0.008)[2]
Change in Sputum Neutrophil Count-0.368 x 10^6 cells/mL difference from placebo (p=0.313)[2]
Change in Sputum Macrophage Count-0.200 x 10^6 cells/mL decrease compared to placebo (p=0.012)[2]
Clinical TrialMild Allergic Asthma PatientsAttenuation of Late Asthmatic Reaction (LAR)50.2% attenuation of the maximum fall in FEV1 compared to placebo (p=0.045)[3]

Table 2: Rivipansel (GMI-1070) Efficacy Data

Study Model/Population Key Efficacy Endpoint Result Citation
PreclinicalSickle Cell MiceImprovement in Microcirculatory Blood Flow and SurvivalSignificantly improved blood flow and survival[4]
Phase 1 Clinical Trial (NCT00911495)Stable Sickle Cell Disease PatientsReduction in Biomarkers of Cellular AdhesionDecreased levels of soluble E-selectin and P-selectin[5]
Phase 2 Clinical TrialHospitalized Sickle Cell Disease Patients with Vaso-Occlusive Crisis (VOC)Time to Resolution of VOC, Opioid Use, Length of Hospital StayLarge reductions compared to placebo[5]
Phase 3 Clinical Trial (RESET - NCT02187003)Hospitalized Sickle Cell Disease Patients (≥6 years) with VOCTime to Readiness-for-Discharge (Primary Endpoint)Did not meet primary endpoint[6]
Time-to-Discharge, Cumulative IV Opioid Consumption, Time to Discontinuation of IV Opioids (Secondary Endpoints)Did not meet key secondary endpoints[6]
Post-hoc Analysis of RESET TrialPatients Treated within ~26 hours of VOC OnsetTime to Readiness-for-DischargeStatistically significant improvement compared to placebo[7]
Phase 3 Clinical Trial (RESET)Change in Soluble E-selectin61% decrease from baseline after loading dose in the rivipansel group[8][9]

Signaling Pathways and Mechanism of Action

Both Bimosiamose and Rivipansel function by competitively inhibiting the binding of carbohydrate ligands to E-, P-, and L-selectin on the surface of endothelial cells and leukocytes. This disruption of the initial tethering and rolling of leukocytes is the primary mechanism of action. The downstream consequence is a reduction in the extravasation of inflammatory cells to the site of injury or inflammation.

Pan-Selectin Inhibition Signaling Pathway General Signaling Pathway of Pan-Selectin Inhibition cluster_0 Vascular Lumen cluster_1 Inflammatory Cascade Leukocyte Leukocyte Leukocyte_Tethering_Rolling Leukocyte Tethering and Rolling Leukocyte->Leukocyte_Tethering_Rolling via L-Selectin Endothelial_Cell Endothelial_Cell Inflammatory_Stimuli Inflammatory_Stimuli Selectin_Expression Upregulation of E- and P-Selectin Inflammatory_Stimuli->Selectin_Expression Selectin_Expression->Leukocyte_Tethering_Rolling on Endothelial Cell Leukocyte_Adhesion_Transmigration Firm Adhesion and Transmigration Leukocyte_Tethering_Rolling->Leukocyte_Adhesion_Transmigration Inflammation Inflammation Leukocyte_Adhesion_Transmigration->Inflammation Pan-Selectin_Inhibitor This compound or Rivipansel Pan-Selectin_Inhibitor->Leukocyte_Tethering_Rolling Inhibits

A diagram illustrating the general mechanism of action for pan-selectin inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

This compound: Ozone-Induced Airway Inflammation in Healthy Volunteers (NCT01108913)

Objective: To investigate the effect of inhaled Bimosiamose on ozone-induced airway inflammation.

Methodology:

  • Study Design: A double-blind, placebo-controlled, randomized, cross-over study.[1]

  • Participants: 18 healthy volunteers.[1]

  • Intervention: Inhalation of Bimosiamose (10 mg twice daily) or placebo for 4 days.[1]

  • Inflammation Induction: Following the treatment period, participants were exposed to ozone (250 ppb) for 3 hours with intermittent exercise.[1]

  • Efficacy Assessment: Sputum was induced 3 hours after the ozone challenge. The sputum was processed to analyze the cellular composition (neutrophil count) and the concentrations of inflammatory mediators such as IL-8 and MMP-9 in the supernatant.[1]

Rivipansel (GMI-1070): Phase 3 RESET Clinical Trial (NCT02187003)

Objective: To evaluate the efficacy and safety of Rivipansel in treating vaso-occlusive crisis (VOC) in hospitalized patients with sickle cell disease.

Methodology:

  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: 345 patients aged six and older with SCD hospitalized for a VOC requiring intravenous opioids.[6]

  • Intervention: Patients were randomized 1:1 to receive either Rivipansel or placebo, administered intravenously every 12 hours for a maximum of 15 doses.[6]

  • Primary Endpoint: Time to readiness-for-discharge.[6]

  • Secondary Endpoints: Time-to-discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids.[6]

  • Biomarker Analysis: Blood samples were collected to measure levels of soluble E-selectin.[8][9]

Experimental_Workflow_Comparison Comparison of Experimental Workflows cluster_bimosiamose Bimosiamose (Airway Inflammation) cluster_rivipansel Rivipansel (Sickle Cell Disease) B_P Patient Population: Healthy Volunteers or COPD Patients B_I Intervention: Inhaled Bimosiamose or Placebo B_P->B_I B_C Challenge: Ozone Inhalation B_I->B_C B_A Assessment: Sputum Analysis (Inflammatory Cells, Cytokines) B_C->B_A R_P Patient Population: Hospitalized SCD Patients with VOC R_I Intervention: Intravenous Rivipansel or Placebo R_P->R_I R_A Assessment: Clinical Endpoints (Time to Discharge, Opioid Use) Biomarkers (sE-selectin) R_I->R_A

A simplified comparison of the experimental workflows for Bimosiamose and Rivipansel clinical trials.

Discussion and Conclusion

This comparative guide highlights the distinct clinical development pathways of two pan-selectin inhibitors, this compound and Rivipansel. While both drugs share a common mechanism of action, their efficacy has been evaluated in different disease contexts, making a direct head-to-head comparison challenging.

Bimosiamose has demonstrated statistically significant anti-inflammatory effects in the context of airway inflammation, reducing key inflammatory mediators and cell counts in both healthy volunteers and patients with COPD.[1][2] These findings suggest its potential as a therapeutic for inflammatory lung diseases.

Rivipansel, on the other hand, showed initial promise in early-phase clinical trials for sickle cell disease, with encouraging reductions in the duration of vaso-occlusive crises and opioid use.[5] However, the pivotal Phase 3 RESET trial failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication.[6] Interestingly, a post-hoc analysis suggested that early administration of Rivipansel, within approximately 26 hours of VOC onset, might be beneficial, indicating a potential therapeutic window for its efficacy.[7] This is further supported by the significant reduction in the biomarker soluble E-selectin observed in the treatment group, confirming target engagement.[8][9]

The divergent outcomes of these two molecules underscore the complexities of drug development and the importance of indication-specific efficacy. While pan-selectin inhibition is a rational therapeutic strategy for a range of inflammatory conditions, the success of a particular drug candidate likely depends on a multitude of factors, including the specific pathophysiology of the disease, the timing of drug administration, and the pharmacokinetic and pharmacodynamic properties of the molecule.

For researchers and drug developers, the story of Bimosiamose and Rivipansel provides valuable lessons. The positive, albeit in a different indication, results for Bimosiamose suggest that pan-selectin inhibition remains a viable therapeutic approach. The experience with Rivipansel highlights the critical importance of patient selection and the timing of intervention in acute inflammatory events like VOC. Future research in this area could explore the potential of Bimosiamose in other inflammatory conditions or the development of new pan-selectin inhibitors with optimized properties for specific diseases.

References

A Head-to-Head Comparison: Bimosiamose Disodium vs. Sialyl Lewisx in Selectin Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – In the landscape of inflammatory disease research and drug development, the targeted inhibition of selectin-mediated cell adhesion is a cornerstone of therapeutic strategy. This guide provides a detailed comparison of Bimosiamose Disodium, a synthetic pan-selectin antagonist, and sialyl Lewisx, the natural carbohydrate ligand for selectins. We present a comprehensive analysis of their binding affinities, mechanisms of action, and the experimental methodologies used to evaluate their performance, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Selectin Inhibition

Selectins (E-selectin, P-selectin, and L-selectin) are a family of cell adhesion molecules that play a critical role in the initial stages of the inflammatory cascade. They mediate the tethering and rolling of leukocytes on the endothelial lining of blood vessels, a prerequisite for their subsequent firm adhesion and transmigration into tissues. Dysregulation of this process is implicated in a multitude of inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and reperfusion injury.

Sialyl Lewisx (sLex) is a tetrasaccharide carbohydrate structure endogenously expressed on the surface of leukocytes. It serves as the natural binding partner for all three selectins, initiating the crucial first step of leukocyte rolling.[1] The interaction of sialyl Lewisx with E-selectin and P-selectin on activated endothelial cells, and with L-selectin on other leukocytes, facilitates the recruitment of inflammatory cells to the site of inflammation.

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist designed to mimic the structure and function of sialyl Lewisx.[2][3] By competitively inhibiting the binding of leukocytes to selectins, Bimosiamose aims to attenuate the inflammatory response. It has been investigated in clinical trials for various inflammatory diseases.[4][5][6]

Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of this compound and sialyl Lewisx to the three selectins. It is important to note that the data is derived from different studies and methodologies, which may influence the absolute values. A direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.

MoleculeTarget SelectinBinding Affinity MetricValueReference
This compound E-selectinIC5088 µM[7][8]
P-selectinIC5020 µM[7][8]
L-selectinIC5086 µM[7][8]
Sialyl Lewisx E-selectinKd120 ± 31 µM[9]
P-selectinKd~111.4 µM[10][11][12]
L-selectinIC50Low nanomolar (for multivalent forms)[13]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating higher affinity. However, they are determined by different experimental methods and are not directly interchangeable. The provided data suggests that this compound exhibits micromolar affinity for all three selectins, with a notably higher affinity for P-selectin. Sialyl Lewisx also demonstrates micromolar affinity for E-selectin and P-selectin. The affinity of sialyl Lewisx for L-selectin is significantly enhanced when presented in a multivalent format, reaching the low nanomolar range.

Mechanism of Action: Competitive Inhibition

Both this compound and sialyl Lewisx function as competitive inhibitors of selectin binding. They physically occupy the carbohydrate-binding domain of the selectins, thereby preventing the interaction with their natural ligands on leukocytes. This disruption of the initial tethering and rolling of leukocytes on the endothelium is the primary mechanism by which they exert their anti-inflammatory effects.

cluster_0 Leukocyte cluster_1 Endothelium Leukocyte Leukocyte sLex_on_Leukocyte Sialyl Lewisx Leukocyte->sLex_on_Leukocyte expresses Selectin Selectin (E/P) sLex_on_Leukocyte->Selectin Binds to Endothelium Endothelial Cell Endothelium->Selectin expresses Bimosiamose This compound Bimosiamose->Selectin Competitively Inhibits sLex_soluble Soluble Sialyl Lewisx sLex_soluble->Selectin Competitively Inhibits

Figure 1. Competitive inhibition of selectin binding by this compound and soluble sialyl Lewisx.

Experimental Protocols

The evaluation of selectin inhibitors relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the comparison.

Competitive Binding Assays (IC50 and Kd Determination)

a) Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination:

This assay is commonly used to determine the IC50 value of an inhibitor.

  • Plate Coating: Recombinant human E-, P-, or L-selectin/Fc chimera is immobilized on a 96-well microtiter plate.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA).

  • Inhibitor Incubation: A fixed concentration of a sialyl Lewisx-conjugated probe (e.g., biotinylated polyacrylamide-sLex) is mixed with serial dilutions of the inhibitor (this compound or soluble sialyl Lewisx).

  • Binding Reaction: The mixture is added to the selectin-coated wells and incubated to allow for competitive binding.

  • Detection: The amount of bound sLex-probe is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (e.g., TMB). The colorimetric change is measured using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of inhibitor that reduces the binding of the sLex-probe by 50%.

b) Surface Plasmon Resonance (SPR) for Kd Determination:

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and the dissociation constant (Kd).

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant selectin is immobilized onto the chip surface.

  • Analyte Injection: Serial dilutions of the analyte (sialyl Lewisx or this compound) in a suitable running buffer are injected over the sensor chip surface at a constant flow rate.

  • Association and Dissociation: The binding of the analyte to the immobilized selectin is monitored in real-time as a change in the refractive index (measured in Resonance Units, RU). This is followed by a dissociation phase where the running buffer flows over the chip, and the dissociation of the analyte is monitored.

  • Regeneration: The chip surface is regenerated using a specific regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Leukocyte Rolling and Adhesion Assays under Flow Conditions

These functional assays mimic the physiological conditions of blood flow to assess the ability of inhibitors to block leukocyte rolling and adhesion to endothelial cells.

  • Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a culture plate or the bottom of a flow chamber.

  • Activation: The HUVEC monolayer is activated with an inflammatory stimulus (e.g., TNF-α or IL-1β) to induce the expression of E-selectin and P-selectin.

  • Leukocyte Preparation: Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60) are fluorescently labeled for visualization.

  • Inhibitor Treatment: The leukocytes are pre-incubated with the inhibitor (this compound or soluble sialyl Lewisx) at various concentrations.

  • Flow Assay: The treated leukocytes are perfused over the activated HUVEC monolayer in a parallel-plate flow chamber at a defined physiological shear stress.

  • Microscopy and Image Analysis: The interactions between leukocytes and the endothelial monolayer are observed using video microscopy. The number of rolling and firmly adherent cells is quantified using image analysis software. The rolling velocity of individual cells can also be measured.

  • Data Analysis: The inhibitory effect is determined by comparing the number of rolling/adherent cells and their rolling velocities in the presence and absence of the inhibitor.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Culture & Activate Endothelial Cells D Assemble Parallel-Plate Flow Chamber A->D B Isolate & Label Leukocytes C Pre-incubate Leukocytes with Inhibitor B->C E Perfuse Leukocytes over Endothelial Monolayer C->E D->E F Record with Video Microscopy E->F G Quantify Rolling & Adherent Cells F->G H Measure Rolling Velocity F->H I Determine Inhibitory Effect G->I H->I

Figure 2. Experimental workflow for a leukocyte rolling and adhesion assay under flow conditions.

Conclusion

Both this compound and sialyl Lewisx are key molecules in the study of selectin-mediated inflammation. Sialyl Lewisx, as the natural ligand, provides the fundamental basis for our understanding of selectin biology. This compound represents a therapeutic application of this knowledge, acting as a synthetic mimetic to block the inflammatory cascade.

The available data indicates that this compound is a potent pan-selectin inhibitor with a particularly high affinity for P-selectin. While a direct, comprehensive comparison of binding affinities is lacking, both molecules demonstrate the ability to inhibit selectin function in the micromolar range. The choice between using soluble sialyl Lewisx or a synthetic antagonist like Bimosiamose in a research setting will depend on the specific experimental goals. For studying the fundamental biology of selectin-ligand interactions, sialyl Lewisx and its derivatives are invaluable. For preclinical and clinical investigations into the therapeutic potential of selectin blockade, synthetic antagonists like Bimosiamose offer advantages in terms of stability and drug-like properties.

Future head-to-head studies employing standardized binding and functional assays will be crucial for a more definitive comparison of the potency and efficacy of these and other emerging selectin inhibitors.

References

A Comparative Guide to Bimosiamose Disodium's Effect on Inflammatory Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bimosiamose Disodium's performance in modulating inflammatory biomarkers against other alternatives, supported by experimental data. This compound is a synthetic, non-oligosaccharide, pan-selectin antagonist designed to treat inflammatory diseases by inhibiting the initial steps of leukocyte trafficking to inflamed tissues.[1][2]

Mechanism of Action: Pan-Selectin Inhibition

This compound exerts its anti-inflammatory effects by antagonizing all three members of the selectin family: E-selectin, P-selectin, and L-selectin.[1] These cell adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in their extravasation to sites of inflammation.[2][3][4] By blocking these interactions, Bimosiamose effectively reduces the infiltration of inflammatory cells, such as neutrophils and macrophages, into tissues, thereby mitigating the inflammatory response.[1]

Signaling Pathway of Selectin-Mediated Leukocyte Adhesion

The following diagram illustrates the signaling cascade initiated by selectin binding to its ligands on leukocytes, leading to integrin activation and firm adhesion to the endothelium. Bimosiamose intervenes at the initial selectin-ligand binding step.

Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Endothelial_Activation Inflammatory Stimuli (e.g., TNF-α, IL-1) Selectin_Expression Upregulation of E-selectin & P-selectin Endothelial_Activation->Selectin_Expression activates Selectin_Binding Tethering & Rolling Selectin_Expression->Selectin_Binding binds to Leukocyte_Ligands PSGL-1, CD44 Signaling_Cascade Intracellular Signaling (e.g., Tyrosine Kinases) Selectin_Binding->Signaling_Cascade initiates Integrin_Activation Integrin (LFA-1) Conformational Change Signaling_Cascade->Integrin_Activation leads to Firm_Adhesion Firm Adhesion to Endothelium (via ICAM-1) Integrin_Activation->Firm_Adhesion enables Transmigration Diapedesis Firm_Adhesion->Transmigration Bimosiamose Bimosiamose Disodium Bimosiamose->Selectin_Binding inhibits

Caption: Selectin-mediated leukocyte adhesion and signaling pathway, and the inhibitory action of this compound.

Comparative Efficacy in Inflammatory Diseases

This compound has been evaluated in clinical trials for several inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis. This section compares its effects on key inflammatory biomarkers with those of other pan-selectin inhibitors and standard-of-care treatments.

Chronic Obstructive Pulmonary Disease (COPD)

COPD is characterized by chronic airway inflammation, predominantly involving neutrophils and macrophages.[5] Bimosiamose has been investigated for its potential to reduce this inflammation.

Table 1: Comparison of this compound and Alternatives on Inflammatory Biomarkers in COPD

TreatmentBiomarkerChange from Baseline/PlaceboStudy Population
This compound Sputum Neutrophils-40% (p=0.068) vs. placebo[6]Healthy volunteers with ozone-induced airway inflammation
-0.368 x 10^6 cells/mL (p=0.313) vs. placebo[7]Moderate to severe COPD patients
Sputum Macrophages-0.200 x 10^6 cells/mL (p=0.012) vs. placebo[7]Moderate to severe COPD patients
Sputum IL-8-35% (p=0.004) vs. placebo[6]Healthy volunteers with ozone-induced airway inflammation
-9.49 ng/mL (p=0.008) vs. placebo[7]Moderate to severe COPD patients
Sputum MMP-9-46% (p=0.022) vs. placebo[6]Healthy volunteers with ozone-induced airway inflammation
Inhaled Corticosteroids (Budesonide) BAL Neutrophils-3.91% (p=0.002) vs. baseline[8]Stable COPD patients
BAL IL-8-0.83 ng/mL (p=0.004) vs. baseline[8]Stable COPD patients
Inhaled Corticosteroids (Beclomethasone) Sputum Neutrophils-21.3% vs. control[9]Stable, smoking-related COPD
PDE4 Inhibitor (Roflumilast) Sputum Neutrophils-35.5% vs. placebo[10]COPD patients
Sputum IL-8Significant reduction vs. placebo[10]COPD patients
Bronchodilators (LABA/LAMA) Generally do not have a direct, significant impact on inflammatory cell counts.[11]COPD patients
Asthma

Asthma is a chronic airway disease characterized by inflammation and bronchoconstriction. While often associated with eosinophilic inflammation, neutrophilic inflammation can also play a role.

Table 2: Comparison of this compound and Alternatives on Inflammatory Biomarkers in Asthma

TreatmentBiomarkerChange from Baseline/PlaceboStudy Population
This compound Late Asthmatic Reaction (FEV1 fall)Attenuated by 50.2% (p=0.045) vs. placebo[12]Mild allergic asthmatics
Exhaled Nitric Oxide (FeNO)No significant effect[12]Mild allergic asthmatics
Peripheral Blood CellsNo significant effect[12]Mild allergic asthmatics
Inhaled Corticosteroids Sputum EosinophilsSignificant reductionAsthmatic patients
FeNOSignificant reductionAsthmatic patients

Note: Direct comparative data for Bimosiamose on sputum inflammatory cell counts in asthma is limited. The primary endpoint in the cited study was the late asthmatic reaction.

Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease. While Bimosiamose has been studied in psoriasis, detailed data on specific inflammatory biomarkers from these trials are not as readily available as for respiratory conditions.

Table 3: Comparison of this compound and Alternatives on Inflammatory Markers in Psoriasis

TreatmentBiomarker/Clinical EndpointChange from Baseline/PlaceboStudy Population
This compound Psoriasis Area and Severity Index (PASI)Statistically significant reduction (p=0.02)Psoriasis patients
Epidermal Thickness & Lymphocyte InfiltrationReduction observedPsoriasis patients
Biologics (e.g., TNF-α, IL-17, IL-23 inhibitors) Systemic Immune Inflammation Index (SII)Significantly decreased (p<0.001)[13][14]Psoriasis patients
Systemic Inflammation Response Index (SIRI)Significantly decreased (p<0.001)[13][14]Psoriasis patients
Coronary Inflammation (perivascular FAI)Significantly reduced (p<0.001)[15]Moderate to severe psoriasis patients
Trimethylamine-N-oxide (TMAO)Significantly reduced (p=0.02)[16]Plaque psoriasis patients

Other Pan-Selectin Inhibitors

Other pan-selectin inhibitors have been developed and tested in clinical trials, offering further insight into the potential of this therapeutic approach.

  • Rivipansel (GMI-1070): This pan-selectin inhibitor was investigated for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease.[17][18] While a Phase 3 trial did not meet its primary endpoint, post-hoc analyses suggested a benefit when administered early.[19][20] In a Phase 1 study in stable sickle cell disease patients, Rivipansel was shown to decrease biomarkers of cellular adhesion, including E-selectin and P-selectin.[17]

  • GMI-1070: In a Phase 1/2 study in adults with sickle cell disease at a steady state, GMI-1070 reduced soluble adhesion markers, leukocyte activation, and markers of coagulation activation.[21] It also demonstrated the ability to inhibit leukocyte adhesion and red blood cell interactions in preclinical models.[22][23]

Experimental Protocols

Sputum Induction and Processing

The following is a generalized protocol for sputum induction and processing, based on methodologies commonly used in clinical trials for respiratory diseases.[24][25][26][27][28]

Sputum_Induction_Workflow Start Start Pre-medicate Pre-medicate with Salbutamol (200µg) Start->Pre-medicate Baseline_Spirometry Baseline Spirometry (FEV1) Pre-medicate->Baseline_Spirometry Nebulization Inhale Nebulized Hypertonic Saline (3-5%) Baseline_Spirometry->Nebulization Cough_Expectorate Cough and Expectorate Sputum into a sterile container Nebulization->Cough_Expectorate Monitor_FEV1 Monitor FEV1 (stop if >20% drop) Cough_Expectorate->Monitor_FEV1 Repeat_Cycles Repeat Nebulization/Coughing Cycles (e.g., 3x 7 mins) Monitor_FEV1->Repeat_Cycles Sputum_Processing Process Sputum within 2 hours Repeat_Cycles->Sputum_Processing Mucolysis Mucolysis with DTT Sputum_Processing->Mucolysis Supernatant_Analysis Analyze Supernatant for Biomarkers (ELISA, etc.) Sputum_Processing->Supernatant_Analysis Cell_Count Total and Differential Cell Count (Cytospin) Mucolysis->Cell_Count End End

Caption: A typical workflow for sputum induction and subsequent laboratory processing.

Key Steps in Sputum Induction:

  • Pre-medication: Administration of a bronchodilator, typically salbutamol, to prevent bronchoconstriction.[24]

  • Baseline Measurements: Pre- and post-bronchodilator spirometry (FEV1) is performed.[24]

  • Nebulization: The patient inhales nebulized sterile hypertonic saline (typically 3-5%).[26]

  • Expectorant: The patient is encouraged to cough deeply and expectorate sputum into a sterile container.

  • Monitoring: FEV1 is monitored throughout the procedure to ensure patient safety.[26]

Key Steps in Sputum Processing:

  • Sputum Selection: The more viscous portions of the sputum are selected.

  • Mucolysis: The selected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.[25]

  • Cell Counting: Total and differential cell counts are performed on the processed sample, often using a cytocentrifuge and staining.[25]

  • Supernatant Analysis: The supernatant is collected after centrifugation and can be used for measuring soluble biomarkers like cytokines (e.g., IL-8) and enzymes (e.g., MMP-9) using techniques like ELISA.

Ozone-Induced Airway Inflammation Model

This model is used to induce a neutrophilic inflammatory response in the airways of healthy volunteers to test the efficacy of anti-inflammatory drugs.[6]

Key Steps:

  • Drug Administration: Subjects receive the investigational drug (e.g., inhaled Bimosiamose) or placebo for a specified period.[6]

  • Ozone Exposure: Subjects are exposed to a controlled concentration of ozone (e.g., 250 ppb) for a set duration (e.g., 3 hours) with intermittent exercise.[6]

  • Sputum Induction: Sputum is induced at a specific time point post-ozone exposure (e.g., 3 hours) for biomarker analysis.[6]

Conclusion

This compound, as a pan-selectin antagonist, has demonstrated a consistent anti-inflammatory effect across different inflammatory conditions by reducing the levels of key inflammatory biomarkers such as IL-8, MMP-9, and inflammatory cell counts. Its mechanism of action, targeting the initial step of leukocyte recruitment, offers a distinct therapeutic approach compared to broader anti-inflammatory agents like corticosteroids or the more targeted biologics.

The comparative data presented in this guide suggest that while Bimosiamose shows promise in modulating neutrophilic inflammation, its clinical efficacy relative to established treatments requires further investigation through direct, head-to-head comparative trials. For researchers and drug development professionals, the validation of the selectin-inhibition strategy by Bimosiamose and other pan-selectin inhibitors underscores the potential of targeting leukocyte adhesion in a variety of inflammatory diseases. Future research could focus on identifying patient populations most likely to benefit from this therapeutic approach and exploring combination therapies with existing treatments.

References

A Comparative Guide to the Efficacy of Bimosiamose Disodium and Specific E-selectin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pan-selectin antagonist, Bimosiamose Disodium, and specific E-selectin inhibitors, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their use. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these therapeutic agents.

Introduction to Selectin Inhibition

Selectins are a family of cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in the inflammatory cascade and in cancer cell metastasis.[1][2] This family includes E-selectin (expressed on endothelial cells), P-selectin (on platelets and endothelial cells), and L-selectin (on leukocytes).[3] By targeting these interactions, selectin inhibitors offer a promising therapeutic strategy for a range of inflammatory diseases and cancers.

This compound , also known as TBC-1269, is a synthetic, small-molecule pan-selectin antagonist.[4][5] It competitively inhibits E-, P-, and L-selectin, thereby blocking the recruitment of leukocytes to inflammatory sites.[4] In contrast, specific E-selectin inhibitors , such as Uproleselan (GMI-1271), are designed to block only the E-selectin pathway.[6][7] This specificity is particularly relevant in diseases where the E-selectin interaction is a key driver of pathology, such as in acute myeloid leukemia (AML), where it mediates chemoresistance.[3][8][9]

Mechanism of Action and Signaling Pathways

E-selectin, expressed on inflamed vascular endothelium, binds to its ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) and CD44, on the surface of leukocytes.[10][11][12] This interaction initiates a signaling cascade within the leukocyte, involving Src family kinases (SFKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (Btk), ultimately leading to the activation of integrins like αLβ2.[1][10][11][12] This integrin activation results in slow leukocyte rolling, firm adhesion to the endothelium, and subsequent extravasation into the surrounding tissue.[10][13] In the context of AML, the binding of leukemic blasts to E-selectin in the bone marrow microenvironment promotes their survival and confers resistance to chemotherapy.[3][8][9]

Bimosiamose, as a pan-selectin inhibitor, broadly disrupts this process by blocking the initial tethering and rolling mediated by all three selectins. Specific E-selectin inhibitors like Uproleselan prevent the downstream signaling cascade initiated by E-selectin, thereby disrupting the protective niche for cancer cells and rendering them more susceptible to chemotherapy.[7][8][14]

E_Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte / Cancer Cell E_selectin E-selectin PSGL1 PSGL-1 / CD44 E_selectin->PSGL1 Binding SFKs Src Family Kinases (Hck, Lyn, Fgr) PSGL1->SFKs Activates Syk Syk SFKs->Syk Activates Btk Btk Syk->Btk Activates p38 p38 MAPK Btk->p38 Activates Integrin_inactive Integrin αLβ2 (Inactive) p38->Integrin_inactive Inside-out Signaling Integrin_active Integrin αLβ2 (Active) Integrin_inactive->Integrin_active Activation Slow_Rolling Slow Rolling & Firm Adhesion Integrin_active->Slow_Rolling Leads to Bimosiamose Bimosiamose (Pan-selectin inhibitor) Bimosiamose->E_selectin Inhibits Uproleselan Uproleselan (E-selectin inhibitor) Uproleselan->E_selectin Inhibits

Figure 1: E-selectin Signaling Pathway and Points of Inhibition.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative efficacy data for this compound and the specific E-selectin inhibitor Uproleselan from various clinical and preclinical studies.

Table 1: Efficacy of this compound in Inflammatory Conditions
IndicationStudy PopulationTreatmentKey FindingsReference
COPD 77 patientsInhaled Bimosiamose (10 mg twice daily for 28 days) vs. Placebo- Decrease in sputum IL-8: -9.49 ng/mL (p=0.008)- Decrease in sputum macrophage count: -0.200 x 10⁶ cells/mL (p=0.012)- Non-significant decrease in sputum neutrophil count: -0.368 x 10⁶ cells/mL (p=0.313)[15][16]
Ozone-Induced Airway Inflammation 18 healthy volunteersInhaled Bimosiamose (10 mg twice daily for 4 days) vs. Placebo- 40% reduction in sputum neutrophils (p=0.068)- 35% reduction in sputum IL-8 (p=0.004)- 46% reduction in sputum MMP-9 (p=0.022)[17]
Psoriasis Patients with plaque psoriasisSubcutaneous Bimosiamose- Statistically significant reduction in Psoriasis Area and Severity Index (PASI) score (p=0.02)- Reduction in epidermal thickness and lymphocyte infiltration[18]
Psoriasis (Phase I) 6 patients with plaque psoriasisBimosiamose 5% cream twice daily for 5.5 days- Safe and well-tolerated with no or very limited systemic exposure- No adverse events reported[19][20]
Table 2: Efficacy of Uproleselan (GMI-1271) in Acute Myeloid Leukemia (AML)
Study PhasePatient PopulationTreatmentKey FindingsReference
Phase 3 (Relapsed/Refractory AML) 388 patientsUproleselan + Chemotherapy (MEC or FAI) vs. Placebo + Chemotherapy- Primary Endpoint (Overall Survival - ITT): Not met. Median OS: 13.0 months (Uproleselan arm) vs. 12.3 months (Placebo arm) (HR=0.89)[6][21][22] - Subgroup (Primary Refractory AML): Median OS: 31.2 months (Uproleselan) vs. 10.1 months (Placebo) (HR=0.58)[6] - Transplanted Patients: Median OS: Not reached (Uproleselan) vs. 24.8 months (Placebo) (HR=0.59)[21][6][21][22]
Phase 1/2 (Relapsed/Refractory AML) 66 patients (at RP2D)Uproleselan (10 mg/kg twice daily) + MEC Chemotherapy- Remission Rate (CR/CRi): 41% (CR: 35%)- Median Overall Survival (OS): 8.8 months- Low incidence of severe oral mucositis (2%)[8][23][24][25]
Phase 1/2 (Newly Diagnosed AML, ≥60 years) 25 patientsUproleselan + 7+3 Chemotherapy- Remission Rate (CR/CRi): 72% (CR: 52%)- Median Overall Survival (OS): 12.6 months[23]

Experimental Protocols and Methodologies

This compound Studies
  • COPD Study (NCT01108913): This was a multicenter, randomized, double-blind, placebo-controlled, cross-over trial. 77 patients with COPD received inhaled Bimosiamose (10 mg) or placebo twice daily for 28 days. The primary efficacy endpoints were inflammatory markers in induced sputum (differential cell counts, IL-8, MMP-9, myeloperoxidase) and lung function.[15]

  • Psoriasis Clinical Trial: In a study with psoriatic patients, Bimosiamose was administered via subcutaneous injection. The efficacy was evaluated by the Psoriasis Area and Severity Index (PASI) score and histological analysis of skin biopsies for epidermal thickness and lymphocyte infiltration.[18]

  • Psoriasis Preclinical Model: A xenogeneic transplantation model was used where human psoriatic skin was transplanted onto SCID mice. Bimosiamose was injected locally, and the disease severity was assessed based on scaliness, induration, and erythema.[26]

Bimosiamose_COPD_Trial_Workflow cluster_groupA Group A cluster_groupB Group B Start Patient Recruitment (N=77 COPD Patients) Randomization Randomization (1:1) Start->Randomization Treatment_A1 Bimosiamose 10mg bid (28 days) Randomization->Treatment_A1 Cross-over Design Treatment_B1 Placebo bid (28 days) Randomization->Treatment_B1 Washout_A Washout Period Treatment_A1->Washout_A Treatment_A2 Placebo bid (28 days) Washout_A->Treatment_A2 Analysis Efficacy & Safety Analysis (Sputum Markers, Lung Function) Treatment_A2->Analysis Washout_B Washout Period Treatment_B1->Washout_B Treatment_B2 Bimosiamose 10mg bid (28 days) Washout_B->Treatment_B2 Treatment_B2->Analysis

Figure 2: Workflow of the Bimosiamose COPD Clinical Trial.

Uproleselan (GMI-1271) Studies
  • Phase 3 AML Trial (NCT03616470): This was an international, randomized, double-blind, placebo-controlled trial involving 388 patients with relapsed/refractory AML.[6][22] Patients were randomized 1:1 to receive either Uproleselan or placebo in combination with standard chemotherapy (MEC or FAI).[22] The primary endpoint was overall survival. Key secondary endpoints included the incidence of severe oral mucositis and remission rates.[6][27]

  • Phase 1/2 AML Trial (NCT02306291): This study evaluated the safety, tolerability, and anti-leukemic activity of Uproleselan at different doses (5-20 mg/kg) in combination with MEC chemotherapy in patients with relapsed/refractory AML.[8][23] An expansion cohort was treated at the recommended phase 2 dose (10 mg/kg twice daily).[23]

Uproleselan_AML_Mechanism cluster_marrow Bone Marrow Microenvironment Niche Protective Vascular Niche Chemoresistance Chemoresistance Niche->Chemoresistance Induces E_selectin E-selectin on Endothelium AML_Cell AML Cell E_selectin->AML_Cell Pro-survival Signaling AML_Cell->E_selectin Adhesion Chemo Chemotherapy Chemo->AML_Cell Induces Apoptosis Uproleselan Uproleselan Uproleselan->E_selectin Blocks Adhesion Uproleselan->Chemoresistance Disrupts Chemoresistance->Chemo Inhibits

Figure 3: Uproleselan's Mechanism in Overcoming Chemoresistance.

Summary and Conclusion

The comparison between this compound and specific E-selectin inhibitors reveals distinct therapeutic profiles and applications.

  • This compound , as a pan-selectin antagonist, has demonstrated efficacy in attenuating inflammation in conditions like COPD and psoriasis.[15][18] Its broad mechanism of action makes it suitable for diseases where the recruitment of various leukocyte populations, mediated by E-, P-, and L-selectin, is a key pathological feature. Clinical development for Bimosiamose appears to have stalled, with no new data reported since the early 2010s.[2]

  • Specific E-selectin inhibitors , exemplified by Uproleselan , have been extensively studied in the context of hematologic malignancies.[3][14][25] The rationale is to disrupt the protective bone marrow microenvironment that fosters chemoresistance in AML cells.[3][8] While the Phase 3 trial in a broad relapsed/refractory AML population did not meet its primary endpoint of overall survival, promising efficacy signals were observed in high-risk subgroups, such as patients with primary refractory AML and those who proceeded to transplant.[6][21] This suggests that E-selectin inhibition may be most beneficial in specific, well-defined patient populations.

References

A Comparative Analysis of Bimosiamose Disodium and PSI-697: Pan-Selectin versus P-Selectin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory and anti-thrombotic drug development, selectin inhibitors have emerged as a promising therapeutic class. This guide provides a detailed comparative analysis of two notable small molecule selectin inhibitors: Bimosiamose Disodium, a pan-selectin antagonist, and PSI-697, a specific P-selectin antagonist. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, chemical properties, and available preclinical and clinical data.

Introduction to this compound and PSI-697

This compound (formerly TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist, meaning it inhibits all three members of the selectin family: E-selectin, L-selectin, and P-selectin.[1][2] These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in the inflammatory cascade.[3] By blocking these interactions, Bimosiamose aims to reduce the recruitment of inflammatory cells to tissues. It has been investigated in various inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD).[4][5]

PSI-697 is a novel, orally active small-molecule antagonist that specifically targets P-selectin.[6][7] P-selectin is expressed on activated platelets and endothelial cells and plays a significant role in mediating leukocyte and platelet rolling and adhesion in vascular diseases.[6][7] PSI-697 has been evaluated in models of vascular inflammation and thrombosis for its potential in treating atherothrombotic and venous thrombotic diseases.[6][7]

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of each compound.

PropertyThis compoundPSI-697
Chemical Formula C46H52Na2O16[8]C21H18ClNO3[9]
Molecular Weight 906.88 g/mol [8]367.83 g/mol [9]
Target(s) E-selectin, L-selectin, P-selectin (Pan-selectin)[1]P-selectin[6]
Mechanism of Action Inhibits the binding of leukocytes to the endothelium by blocking all three selectins.[1]Specifically inhibits the interaction between P-selectin and its ligand, PSGL-1.[6]
Administration Routes Intravenous, Inhaled, Subcutaneous[6][10]Oral[8]

Mechanism of Action and Signaling Pathways

The differential targeting of selectins by this compound and PSI-697 dictates their biological effects.

Bimosiamose, by inhibiting E-selectin (on endothelial cells), L-selectin (on leukocytes), and P-selectin (on platelets and endothelial cells), provides a broad blockade of leukocyte trafficking. This pan-selectin inhibition is intended to have a potent anti-inflammatory effect across a range of diseases where multiple selectins are involved.

PSI-697's specificity for P-selectin focuses its action on pathological processes where P-selectin is the primary driver, such as in thrombosis and certain types of vascular inflammation. P-selectin, stored in Weibel-Palade bodies of endothelial cells and α-granules of platelets, is rapidly translocated to the cell surface upon activation, initiating the adhesion cascade.

cluster_bimo This compound MOA Bimo Bimosiamose Disodium ESel E-selectin Bimo->ESel inhibits LSel L-selectin Bimo->LSel inhibits PSel_B P-selectin Bimo->PSel_B inhibits Rolling Leukocyte Rolling & Adhesion ESel->Rolling LSel->Rolling PSel_B->Rolling Leukocyte_B Leukocyte Leukocyte_B->Rolling Endothelium_B Endothelium Endothelium_B->Rolling Platelet_B Platelet Platelet_B->Rolling Inflammation_B Inflammation Rolling->Inflammation_B

This compound's pan-selectin inhibition.

cluster_psi PSI-697 Mechanism of Action PSI PSI-697 Interaction P-selectin/PSGL-1 Interaction PSI->Interaction inhibits PSel_P P-selectin PSel_P->Interaction PSGL1 PSGL-1 PSGL1->Interaction Leukocyte_P Leukocyte Leukocyte_P->PSGL1 Platelet_P Activated Platelet Platelet_P->PSel_P Endothelium_P Activated Endothelium Endothelium_P->PSel_P Adhesion Leukocyte & Platelet Adhesion Interaction->Adhesion ThromboInflammation Thrombosis & Inflammation Adhesion->ThromboInflammation

PSI-697's specific P-selectin inhibition.

Preclinical Efficacy

This compound

In vitro studies have demonstrated that Bimosiamose can block the adhesion of various leukocytes, including neutrophils, eosinophils, and lymphoid cells, under both static and dynamic flow conditions.[9] This is consistent with its pan-selectin inhibitory activity. In vivo, Bimosiamose has shown therapeutic efficacy in numerous animal models of acute and chronic inflammation by preventing the influx of leukocytes into inflamed tissues.[9]

This compound - In Vitro Potency[1]
Target IC50
E-selectin88 µM
P-selectin20 µM
L-selectin86 µM
PSI-697

In vitro, PSI-697 dose-dependently inhibits the binding of human P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), with 50% inhibition observed at concentrations between 50 and 125 µM.[1][7]

Preclinical in vivo studies in rodents have demonstrated the anti-inflammatory and anti-thrombotic efficacy of orally administered PSI-697.

PSI-697 - Preclinical In Vivo Efficacy
Model Dose & Route
Rat cremaster venules (surgical inflammation)50 mg/kg p.o.
Rat venous thrombosis100 mg/kg p.o.
Rat carotid injury15-30 mg/kg p.o. daily for 13 days
Baboon venous thrombosis30 mg/kg p.o. daily

Clinical Trial Data

This compound

Bimosiamose has undergone clinical evaluation for inflammatory airway diseases.

This compound - Clinical Efficacy
Indication Study Design
Mild Allergic AsthmaRandomized, double-blind, placebo-controlled crossover trial (n=12) with inhaled Bimosiamose (70 mg bid)[11][12]
COPDRandomized, double-blind, placebo-controlled crossover trial (n=77) with inhaled Bimosiamose (10 mg bid) for 28 days[13]
Ozone-Induced Airway Inflammation (Healthy Volunteers)Randomized, double-blind, placebo-controlled crossover trial (n=18) with inhaled Bimosiamose (10 mg bid) for 4 days[14]
PSI-697

A clinical trial in healthy smokers was conducted to assess the effect of PSI-697 on platelet-monocyte aggregate formation, a marker of in vivo platelet activation.

PSI-697 - Clinical Efficacy
Population Study Design
Healthy SmokersDouble-blind, randomized, placebo-controlled crossover study with a single oral 600 mg dose of PSI-697[8][15][16]

It is noteworthy that while PSI-697 did not affect platelet-monocyte aggregates in this human study, it has been shown to reduce ex vivo thrombus formation in human blood at the concentrations achieved in the study.[8]

Pharmacokinetics and Safety

This compound

Pharmacokinetic studies have been conducted for different routes of administration.

This compound - Pharmacokinetics (Intravenous, 30 mg/kg in healthy males)[6]
Parameter Value (mean ± SD)
Cmax675 ± 11 µg/mL
tmax0.36 ± 0.13 h
t1/24.1 ± 1.0 h
AUC(0-inf)1,360 ± 393 h·µg/mL

Following inhalation, Bimosiamose has low systemic bioavailability.[9][10] Single and multiple inhalations of up to 70 mg were well tolerated in healthy males.[9][10] Intravenous administration was also found to be safe and well-tolerated.[6]

PSI-697

In a clinical study with healthy smokers, a single 600 mg oral dose of PSI-697 resulted in the following plasma concentrations:

PSI-697 - Plasma Concentrations (600 mg oral dose in healthy smokers)[8][15][16]
Time Point Plasma Concentration (ng/mL)
4 hours1906
24 hours83

The oral administration of PSI-697 was well tolerated with no significant adverse effects reported in this study.[8] In rats, the pharmacokinetics of PSI-697 were characterized by low clearance, a short half-life, a low volume of distribution, and moderate apparent oral bioavailability.[1][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.

Biacore Assay for P-selectin/PSGL-1 Binding Inhibition (as used for PSI-697)

This surface plasmon resonance (SPR)-based assay measures the binding interaction between P-selectin and its ligand PSGL-1 in real-time.

cluster_biacore Biacore Experimental Workflow Start Start Immobilize Immobilize human PSGL-1 on Biacore sensor chip Start->Immobilize Inject_Psel Inject soluble human P-selectin (analyte) Immobilize->Inject_Psel Measure_Binding Measure baseline binding response Inject_Psel->Measure_Binding Inject_Inhibitor Pre-incubate P-selectin with PSI-697 at various concentrations Measure_Binding->Inject_Inhibitor Inject_Mix Inject P-selectin/PSI-697 mixture Inject_Inhibitor->Inject_Mix Measure_Inhibition Measure inhibited binding response Inject_Mix->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Workflow for Biacore analysis of P-selectin inhibition.

Methodology:

  • Immobilization: Recombinant human P-selectin glycoprotein ligand-1 (PSGL-1) is immobilized on the surface of a Biacore sensor chip.

  • Analyte Injection: A solution of soluble human P-selectin is passed over the chip surface, and the binding response is measured.

  • Inhibition Assay: P-selectin is pre-incubated with varying concentrations of the inhibitor (e.g., PSI-697).

  • Measurement: The P-selectin/inhibitor mixture is then injected over the PSGL-1-coated chip. The reduction in the binding signal compared to P-selectin alone indicates the inhibitory activity of the compound.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the binding signal (IC50) is determined.

Flow Cytometry for Platelet-Monocyte Aggregate Formation (as used for PSI-697)

This technique quantifies the percentage of monocytes that have platelets adhered to their surface in whole blood.

Methodology:

  • Blood Collection: Whole blood is collected into an appropriate anticoagulant.

  • Stimulation (Optional): To assess the effect on activated platelets, a platelet agonist such as thrombin receptor-activating peptide (TRAP) can be added.

  • Antibody Staining: The blood is incubated with fluorescently labeled antibodies specific for monocytes (e.g., anti-CD14) and platelets (e.g., anti-CD41 or anti-CD61).

  • Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.

  • Flow Cytometry Analysis: The sample is run on a flow cytometer. Monocytes are identified based on their light scatter properties and positive staining for the monocyte marker. The percentage of these monocytes that are also positive for the platelet marker is then determined, representing the platelet-monocyte aggregates.

Conclusion

This compound and PSI-697 represent two distinct strategies for targeting the selectin family of adhesion molecules. Bimosiamose, as a pan-selectin antagonist, offers a broad-spectrum anti-inflammatory approach, which has shown promise in respiratory inflammatory diseases. Its efficacy in attenuating the late asthmatic response and reducing airway inflammation markers in COPD in clinical trials supports the validity of this approach. However, its development for some indications appears to have been discontinued.

PSI-697, with its specific P-selectin inhibition, is tailored for conditions where P-selectin-mediated adhesion is the predominant pathological mechanism, such as in thrombosis and vascular inflammation. While it has demonstrated robust efficacy in preclinical models of thrombosis and vascular injury, its failure to inhibit platelet-monocyte aggregates in a human study raises questions about its clinical translatability for this specific biomarker, although other measures of its anti-thrombotic effect in human blood were positive.

The choice between a pan-selectin inhibitor and a specific P-selectin inhibitor will ultimately depend on the specific disease pathophysiology. For conditions driven by a broader inflammatory response involving multiple selectins, a pan-selectin inhibitor like Bimosiamose may be more appropriate. Conversely, in diseases where P-selectin plays a central role, a targeted inhibitor like PSI-697 could offer a more focused therapeutic effect with potentially fewer off-target effects. Further clinical research, including head-to-head comparative trials, would be invaluable in elucidating the relative merits of these two approaches in various disease settings.

References

Validating Bimosiamose Disodium's Mechanism: A Comparative Guide Leveraging Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to combat inflammation by inhibiting the crucial initial steps of leukocyte trafficking.[1][2][3] This guide provides a comparative analysis of this compound, detailing its mechanism of action and outlining how knockout (KO) animal models can be pivotal in unequivocally validating its therapeutic activity. We will also compare its profile to other selectin inhibitors and present relevant experimental data and protocols.

Mechanism of Action: Targeting the Leukocyte Adhesion Cascade

Inflammatory responses are characterized by the recruitment of leukocytes from the bloodstream to the affected tissue. This process is initiated by the selectin family of adhesion molecules: E-selectin (expressed on endothelial cells), P-selectin (on endothelial cells and platelets), and L-selectin (on leukocytes).[4][5][6] These molecules mediate the initial "tethering" and "rolling" of leukocytes along the blood vessel wall, a prerequisite for their subsequent firm adhesion and transmigration.

This compound acts as a competitive antagonist for all three selectins, thereby blocking this initial interaction and attenuating the inflammatory cascade.[1][2][4] This mechanism has shown therapeutic potential in various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[7][8][9]

The Crucial Role of Knockout Models in Mechanistic Validation

While clinical trials provide efficacy data in humans, preclinical studies utilizing knockout (KO) animal models are indispensable for definitively validating the on-target mechanism of action of a drug like this compound. By comparing the drug's effect in wild-type animals versus those lacking specific selectins, researchers can confirm that the therapeutic benefit is indeed derived from the intended molecular interaction.

Experimental Workflow for Knockout Model Validation

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Inflammatory Challenge cluster_3 Outcome Measures Wild-Type Wild-Type Vehicle Vehicle Wild-Type->Vehicle Bimosiamose Bimosiamose Wild-Type->Bimosiamose E-Selectin KO E-Selectin KO E-Selectin KO->Vehicle E-Selectin KO->Bimosiamose P-Selectin KO P-Selectin KO P-Selectin KO->Vehicle P-Selectin KO->Bimosiamose L-Selectin KO L-Selectin KO L-Selectin KO->Vehicle L-Selectin KO->Bimosiamose LPS, Allergen, etc. LPS, Allergen, etc. Vehicle->LPS, Allergen, etc. Bimosiamose->LPS, Allergen, etc. Leukocyte Infiltration Leukocyte Infiltration LPS, Allergen, etc.->Leukocyte Infiltration Cytokine Levels Cytokine Levels LPS, Allergen, etc.->Cytokine Levels Pathology Score Pathology Score LPS, Allergen, etc.->Pathology Score

Caption: Experimental workflow for validating Bimosiamose's mechanism using knockout models.

Predicted Outcomes and Interpretation

A well-designed study using selectin KO mice would yield the following predictable outcomes, thereby validating the mechanism of this compound:

Animal ModelTreatmentExpected Outcome on Leukocyte InfiltrationInterpretation
Wild-Type VehicleHighUninhibited inflammatory response.
BimosiamoseSignificantly Reduced Bimosiamose effectively blocks selectin-mediated leukocyte recruitment.
E-Selectin KO VehicleReducedE-selectin plays a role in the specific inflammatory model.
BimosiamoseNo Significant Additional Reduction Confirms Bimosiamose's effect is mediated through E-selectin.
P-Selectin KO VehicleReducedP-selectin is involved in the inflammatory response.
BimosiamoseNo Significant Additional Reduction Validates the P-selectin inhibitory activity of Bimosiamose.
L-Selectin KO VehicleReducedL-selectin contributes to the inflammatory cascade.
BimosiamoseNo Significant Additional Reduction Demonstrates the L-selectin antagonistic effect of Bimosiamose.

Comparative Analysis with Other Selectin Antagonists

While Bimosiamose is a pan-selectin inhibitor, other drugs have been developed with varying selectin specificities. A comparative overview is essential for researchers to select the most appropriate tool for their specific research question.

CompoundTarget(s)Development StatusKey Features
This compound E, P, L-selectinClinical trials for asthma, COPD, psoriasisBroad-spectrum anti-inflammatory effects by targeting all three selectins.[4][7][8]
Rivipansel (GMI-1070) E, P, L-selectinInvestigated for sickle cell diseaseA glycomimetic pan-selectin antagonist.[4][9]
Uproleselan (GMI-1271) E-selectinInvestigated for acute myeloid leukemiaA specific E-selectin antagonist.
Crizanlizumab P-selectinApproved for sickle cell diseaseA monoclonal antibody specifically targeting P-selectin.

Signaling Pathway of Selectin-Mediated Leukocyte Tethering and Rolling

G cluster_0 Endothelial Cell cluster_1 Leukocyte E-selectin E-selectin Tethering & Rolling Tethering & Rolling E-selectin->Tethering & Rolling P-selectin P-selectin P-selectin->Tethering & Rolling L-selectin L-selectin Endothelial Ligands Endothelial Ligands L-selectin->Endothelial Ligands Binds L-selectin->Tethering & Rolling PSGL-1 PSGL-1 PSGL-1->E-selectin Binds PSGL-1->P-selectin Binds Bimosiamose Bimosiamose Bimosiamose->E-selectin Inhibits Bimosiamose->P-selectin Inhibits Bimosiamose->L-selectin Inhibits

Caption: Bimosiamose inhibits leukocyte tethering and rolling by blocking selectins.

Detailed Experimental Protocols

1. Animal Models:

  • Wild-type C57BL/6J mice.

  • E-selectin deficient (Seletm1Hyn) mice.[10]

  • P-selectin deficient (Selptm1Hyn) mice.[6][10]

  • L-selectin deficient (Selltm2Hyn/J) mice.[11]

    • All mice should be age and sex-matched.

2. Induction of Inflammation (Example: Acute Lung Injury):

  • Administer this compound (e.g., 10-50 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes prior to inflammatory challenge.

  • Induce lung inflammation via intranasal administration of lipopolysaccharide (LPS; 10 µg in 50 µL saline).

3. Assessment of Leukocyte Infiltration (24 hours post-LPS):

  • Perform bronchoalveolar lavage (BAL) with phosphate-buffered saline (PBS).

  • Centrifuge BAL fluid and resuspend the cell pellet.

  • Determine total cell counts using a hemocytometer.

  • Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.

4. Measurement of Inflammatory Mediators:

  • Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, CXCL1/KC) in the BAL fluid supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

5. Histopathological Analysis:

  • Perfuse lungs and fix in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Score lung injury based on edema, inflammation, and alveolar septal thickening in a blinded manner.

Quantitative Data from Clinical Studies

Table 1: Effect of Inhaled Bimosiamose in COPD Patients [7]

ParameterPlaceboBimosiamose (10 mg bid, 28 days)Changep-value
Sputum Interleukin-8 (ng/mL) ---9.490.008
Sputum Macrophage Count (x10⁶ cells/mL) ---0.2000.012
Sputum Neutrophil Count (x10⁶ cells/mL) ---0.3680.313

Table 2: Effect of Inhaled Bimosiamose on Late Asthmatic Reaction (LAR) in Mild Asthmatics [8][9]

ParameterPlacebo (mean ± SEM)Bimosiamose (70 mg bid) (mean ± SEM)% Attenuationp-value
Max Fall in FEV1 (%) -13.10 ± 2.30-6.52 ± 3.8650.20.045

Conclusion

This compound is a promising pan-selectin antagonist with demonstrated anti-inflammatory activity in clinical settings. The use of selectin-specific knockout mouse models provides a powerful and definitive method for validating its mechanism of action. The experimental framework outlined in this guide offers a clear path for researchers to confirm the on-target effects of Bimosiamose and to further explore the therapeutic potential of selectin inhibition in a variety of inflammatory diseases. The comparative data on other selectin inhibitors also provides a valuable context for future drug development and research in this area.

References

A Comparative Analysis of Bimosiamose Disodium and Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bimosiamose Disodium, a pan-selectin antagonist, with other anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting the Initial Steps of Inflammation

This compound is a synthetic, small-molecule pan-selectin antagonist.[1] It competitively inhibits E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[1][2] By blocking these interactions, this compound effectively hinders the recruitment of inflammatory cells to the site of inflammation.[1] This mechanism of action is distinct from many other anti-inflammatory drugs that target different pathways.

The Selectin-Mediated Leukocyte Adhesion and Transmigration Pathway

The migration of leukocytes from the bloodstream into tissues is a critical event in inflammation and is mediated by a series of molecular interactions. The selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a pivotal role in the initial capture and rolling of leukocytes along the vascular endothelium. This process is a prerequisite for subsequent firm adhesion and transmigration into the inflamed tissue. This compound, as a pan-selectin inhibitor, targets this early step in the inflammatory cascade.

Leukocyte_Adhesion_and_Transmigration cluster_tissue Inflamed Tissue Leukocyte Leukocyte Endothelium Endothelial Cell Leukocyte->Endothelium Tethering & Rolling (Selectin-Mediated) Leukocyte->Endothelium Firm Adhesion (Integrin-Mediated) Tissue Site of Inflammation Leukocyte->Tissue Transmigration (Diapedesis) Endothelium->Leukocyte Chemokine Activation

Caption: Overview of Leukocyte Adhesion and Transmigration.

Comparative Efficacy of this compound

The clinical efficacy of this compound has been evaluated in several inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

Asthma

In a randomized, double-blind, placebo-controlled, cross-over clinical trial involving subjects with mild allergic asthma, inhaled Bimosiamose (70 mg twice daily) significantly attenuated the late asthmatic reaction (LAR) following an allergen challenge.[2] The primary endpoint, the maximum fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 8 hours post-allergen challenge, was reduced by 50.2% compared to placebo.[2]

ParameterBimosiamose[2]Placebo[2]p-value
Maximum Fall in FEV1 (3-8h post-allergen) -6.52% (±3.86 SEM)-13.10% (±2.30 SEM)0.045
Chronic Obstructive Pulmonary Disease (COPD)

A study on the effect of inhaled Bimosiamose on ozone-induced airway inflammation in healthy subjects demonstrated a reduction in inflammatory markers. Compared to placebo, Bimosiamose reduced sputum neutrophils by 40% (p=0.068), interleukin-8 (IL-8) by 35% (p=0.004), and matrix-metalloproteinase-9 (MMP-9) by 46% (p=0.022).[3]

In a separate trial with COPD patients, inhaled Bimosiamose (10 mg twice daily for 28 days) led to a significant decrease in sputum IL-8 and macrophage counts compared to placebo, indicating an attenuation of airway inflammation.[4]

ParameterBimosiamose vs. Placebo Change[4]95% Confidence Interval[4]p-value[4]
Sputum IL-8 Concentration -9.49 ng/mL-18.8 to -2.7 ng/mL0.008
Sputum Neutrophil Count -0.368 x 10^6 cells/mL-1.256 to 0.407 x 10^6/mL0.313
Sputum Macrophage Count -0.200 x 10^6 cells/mL-0.365 to -0.044 x 10^6 cells/mL0.012
Psoriasis

In a clinical trial with psoriasis patients, the administration of Bimosiamose resulted in a statistically significant clinical improvement as measured by the Psoriasis Area and Severity Index (PASI) (p=0.02).[5] Furthermore, treatment led to a reduction in epidermal thickness and lymphocyte infiltration.[5] A Phase I study of Bimosiamose 5% cream in patients with plaque psoriasis found it to be safe and well-tolerated with limited systemic exposure.[6] A subsequent Phase 2 study was planned to evaluate its efficacy.[7]

Comparison with Other Selectin Antagonists

Direct head-to-head clinical trial data comparing this compound with other selectin antagonists is limited. However, a comparison can be drawn from their individual clinical trial results in different indications.

GMI-1070 (Rivipansel) is another pan-selectin inhibitor that has been investigated primarily for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease. In a Phase 2 study, GMI-1070 showed a clinically meaningful reduction in the time to resolution of VOC and a significant reduction in opioid use compared to placebo, although the primary endpoint was not statistically significant.[8][9]

Efomycine M is a selective inhibitor of E- and P-selectin.[10] Preclinical studies in mouse models of psoriasis demonstrated that Efomycine M significantly diminished leukocyte rolling and alleviated cutaneous inflammation.[10]

AgentMechanismIndication StudiedKey Efficacy Findings
This compound Pan-selectin antagonistAsthma, COPD, PsoriasisAttenuated late asthmatic reaction, reduced airway inflammation in COPD, improved PASI score in psoriasis.[2][4][5]
GMI-1070 (Rivipansel) Pan-selectin antagonistSickle Cell Disease (VOC)Reduced time to VOC resolution and opioid use (Phase 2).[8][9]
Efomycine M E- and P-selectin inhibitorPsoriasis (preclinical)Diminished leukocyte rolling and alleviated cutaneous inflammation in mouse models.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key clinical trials of this compound.

Asthma Allergen Challenge Study Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, cross-over trial.[2]

  • Participants: Twelve male subjects with mild allergic asthma.[2]

  • Intervention: Inhaled Bimosiamose (70 mg twice daily) or placebo for 3 days and a single dose on the morning of day 4.[2]

  • Challenge: Allergen inhalation challenge performed on day 4.[2]

  • Primary Endpoint: Maximum percentage fall in FEV1 from 3 to 8 hours after allergen challenge.[2]

  • Secondary Endpoints: Early asthmatic response, exhaled nitric oxide, and airway hyperresponsiveness to methacholine 24 hours post-allergen.[2]

Asthma_Trial_Workflow Screening Screening of Mild Allergic Asthmatics Randomization Randomization Screening->Randomization Treatment_B Bimosiamose (70mg bid) for 3.5 days Randomization->Treatment_B Treatment_P Placebo for 3.5 days Randomization->Treatment_P Allergen_Challenge Allergen Challenge Treatment_B->Allergen_Challenge Treatment_P->Allergen_Challenge FEV1_Measurement FEV1 Measurement (3-8h post-challenge) Allergen_Challenge->FEV1_Measurement Secondary_Endpoints Assessment of Secondary Endpoints (24h post-challenge) FEV1_Measurement->Secondary_Endpoints Crossover Washout & Crossover Secondary_Endpoints->Crossover

Caption: Bimosiamose Asthma Clinical Trial Workflow.

COPD Sputum Induction Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, cross-over trial.[4]

  • Participants: 77 patients with moderate to severe COPD.[4]

  • Intervention: Inhaled Bimosiamose (10 mg twice daily) or placebo for 28 days.[4]

  • Sputum Induction: Sputum was induced using nebulized hypertonic saline.[11][12] The procedure involves pre-treatment with a bronchodilator, followed by inhalation of saline in cycles, with monitoring of FEV1 for safety.[11][12][13]

  • Sputum Analysis: Differential cell counts (neutrophils, macrophages) and measurement of inflammatory markers (IL-8, MMP-9, myeloperoxidase).[4]

COPD_Sputum_Protocol Patient_Recruitment Recruitment of COPD Patients Randomization Randomization Patient_Recruitment->Randomization Treatment_B Bimosiamose (10mg bid) for 28 days Randomization->Treatment_B Treatment_P Placebo for 28 days Randomization->Treatment_P Sputum_Induction Sputum Induction (Hypertonic Saline) Treatment_B->Sputum_Induction Treatment_P->Sputum_Induction Sputum_Processing Sputum Processing Sputum_Induction->Sputum_Processing Cell_Analysis Differential Cell Count Sputum_Processing->Cell_Analysis Biomarker_Analysis Inflammatory Marker Analysis (IL-8, MMP-9, etc.) Sputum_Processing->Biomarker_Analysis

Caption: COPD Sputum Induction and Analysis Workflow.

Conclusion

This compound represents a targeted anti-inflammatory approach by inhibiting the initial selectin-mediated steps of leukocyte recruitment. Clinical data in asthma, COPD, and psoriasis demonstrate its potential to reduce inflammation and improve clinical outcomes. While direct comparative efficacy data against other anti-inflammatory agents from head-to-head trials are lacking, its unique mechanism of action and positive clinical findings position it as a noteworthy candidate for further investigation and development in the management of inflammatory diseases. Researchers and drug development professionals should consider the distinct advantages of targeting the early phases of the inflammatory cascade when evaluating novel therapeutic strategies.

References

comparative pharmacokinetics of different pan-selectin antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Pan-Selectin Antagonists

Introduction to Pan-Selectin Antagonists

Selectins are a family of cell adhesion molecules that play a critical role in the initial stages of inflammation and other pathological processes such as cancer metastasis and vaso-occlusive crises in sickle cell disease. This family consists of three members: E-selectin (expressed on endothelial cells), P-selectin (expressed on activated endothelial cells and platelets), and L-selectin (expressed on leukocytes). By mediating the tethering and rolling of leukocytes and other cells on the vascular endothelium, selectins facilitate their extravasation into tissues. Pan-selectin antagonists are a class of therapeutic agents designed to block the function of all three selectins, thereby inhibiting these cell adhesion processes and mitigating downstream inflammatory and pathological events. This guide provides a comparative overview of the pharmacokinetics of several key pan-selectin antagonists that have been evaluated in clinical trials: bimosiamose, rivipansel, crizanlizumab, and uproleselan.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of different pan-selectin antagonists, compiled from various clinical studies. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and analytical methodologies.

Parameter Bimosiamose Rivipansel Crizanlizumab Uproleselan
Route of Administration Intravenous, InhalationIntravenousIntravenousIntravenous
Half-life (t½) ~7.4 hours (IV)[1]~7.6 days (in SCD patients)[1][2]7.6 days (in SCD patients)[1][2]Dose-dependent
Peak Plasma Concentration (Cmax) 64 ng/mL (at ≥50 mg twice daily, inhaled)[3]Not explicitly stated in provided abstracts0.16 mg/mL (at 5 mg/kg)[1][4]Dose-dependent
Area Under the Curve (AUC) 5746 h·ng/mL (highest dose, inhaled)[3]Not explicitly stated in provided abstracts33.6 mg*h/mL (AUClast at 5 mg/kg)[1]Dose-dependent
Clearance (CL) Not explicitly stated in provided abstracts11.7 mL/h (in healthy volunteers)[1][4]11.7 mL/h (in healthy volunteers)[1][4]Not explicitly stated in provided abstracts
Volume of Distribution (Vd) Not explicitly stated in provided abstracts4.26 L (single 5 mg/kg dose)[1][4]4.26 L (single 5 mg/kg dose)[1][4]Not explicitly stated in provided abstracts
Primary Indication(s) Studied Asthma, COPD, Psoriasis[5][6][7][8]Sickle Cell Disease (Vaso-occlusive crisis)[9][10][11]Sickle Cell Disease (Vaso-occlusive crisis)[1][2][12]Acute Myeloid Leukemia (AML)[13][14][15][16][17]

Experimental Protocols

A summary of the methodologies used in the pharmacokinetic analysis of these pan-selectin antagonists is provided below.

Bimosiamose
  • Study Design: Phase I, randomized, double-blind, placebo-controlled, dose-escalation studies were conducted in healthy male subjects to assess the tolerability and pharmacokinetics of inhaled bimosiamose.[3]

  • Sample Collection: Blood samples were collected for the determination of plasma concentrations of bimosiamose.[3]

  • Analytical Method: The specific analytical method for plasma concentration determination is not detailed in the provided abstracts but is typically a validated bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rivipansel
  • Study Design: A population pharmacokinetic model was developed using data from nine different clinical studies, including Phase 1, 2, and 3 trials in healthy subjects and patients with sickle cell disease.[18] The RESET trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Pharmacokinetic Modeling: A two-compartment population pharmacokinetic model was used to describe the plasma and urine concentrations of rivipansel.[18]

  • Analytical Method: While not explicitly stated in all abstracts, pharmacokinetic analysis of small molecules like rivipansel in clinical trials typically involves validated LC-MS/MS methods.

Crizanlizumab
  • Study Design: Pharmacokinetic data were obtained from studies in both healthy volunteers and patients with sickle cell disease.[1] A Phase 2, non-randomized, open-label study (SOLACE) evaluated the pharmacokinetics and pharmacodynamics of crizanlizumab.[19]

  • Pharmacokinetic Modeling: A population pharmacokinetic model was developed using a two-compartment intravenous infusion model with a target-mediated drug disposition (TMDD) approach.[20]

  • Analytical Method: Serum crizanlizumab concentrations were measured using a validated immunoassay.

Uproleselan
  • Study Design: A Phase 1/2, multicenter, open-label study was conducted to evaluate the safety, tolerability, and pharmacokinetics of uproleselan in combination with chemotherapy in patients with relapsed or refractory acute myeloid leukemia (AML).[17] A Phase I study in Chinese patients with relapsed/refractory AML also characterized the pharmacokinetic profile.[13][14]

  • Sample Collection: Blood samples were collected to determine the amount of uproleselan in the blood over time.[15]

  • Analytical Method: The specific analytical method for determining uproleselan concentrations in blood is not detailed in the provided abstracts but would involve a validated bioanalytical method appropriate for the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by pan-selectin antagonists and a general workflow for pharmacokinetic analysis.

Selectin_Signaling_Pathway Selectin-Mediated Cell Adhesion and Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte / Cancer Cell E-Selectin E-Selectin sLex/sLea sLex/sLea E-Selectin->sLex/sLea Binding P-Selectin P-Selectin PSGL-1 PSGL-1 P-Selectin->PSGL-1 Binding Integrin_Activation Integrin Activation PSGL-1->Integrin_Activation Signal Transduction sLex/sLea->Integrin_Activation Signal Transduction Cell_Adhesion_Migration Cell Adhesion & Migration/Extravasation Integrin_Activation->Cell_Adhesion_Migration Pan-Selectin_Antagonist Pan-Selectin Antagonist Pan-Selectin_Antagonist->E-Selectin Inhibition Pan-Selectin_Antagonist->P-Selectin Inhibition

Caption: Simplified diagram of selectin-mediated cell adhesion and signaling cascade inhibited by pan-selectin antagonists.

PK_Analysis_Workflow General Workflow for Pharmacokinetic Analysis Clinical_Trial Clinical Trial (Dosing) Blood_Sampling Serial Blood Sampling Clinical_Trial->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS, Immunoassay) Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Analysis Bioanalysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, AUC, t½, etc.) Data_Analysis->PK_Parameters

Caption: A generalized workflow for the pharmacokinetic analysis of pan-selectin antagonists in clinical trials.

Conclusion

The pan-selectin antagonists discussed in this guide represent a diverse group of molecules with distinct pharmacokinetic profiles and clinical applications. Bimosiamose, a small molecule, has been investigated for inflammatory conditions. Rivipansel, another small molecule, was studied for vaso-occlusive crises in sickle cell disease. Crizanlizumab, a monoclonal antibody, is approved for the same indication, and its pharmacokinetic profile reflects its biological nature with a long half-life. Uproleselan, a glycomimetic molecule, is being evaluated in the context of cancer therapy. Understanding the comparative pharmacokinetics of these agents is crucial for researchers and drug development professionals in optimizing dosing regimens, predicting drug exposure, and ultimately improving therapeutic outcomes in their respective target populations. Further head-to-head comparative studies would be invaluable for a more direct assessment of their pharmacokinetic and pharmacodynamic properties.

References

Bimosiamose Disodium: A Comparative Analysis of its Antagonistic Effects on P-selectin and E-selectin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bimosiamose Disodium, a synthetic pan-selectin antagonist, demonstrates differential inhibitory effects on P-selectin and E-selectin, two key adhesion molecules involved in the inflammatory cascade. This comparison guide provides an objective overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Bimosiamose (also known as TBC-1269) has been investigated for its therapeutic potential in various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[1][2][3] Its mechanism of action lies in the inhibition of the selectin family of adhesion molecules, thereby interfering with the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in their extravasation to inflamed tissues.

Quantitative Comparison of Inhibitory Activity

This compound exhibits a notable difference in its potency against P-selectin and E-selectin. The half-maximal inhibitory concentration (IC50) values from in vitro assays indicate a significantly higher affinity for P-selectin.

Target SelectinIC50 (μM)
P-selectin20[3][4]
E-selectin88[3][4]
Data sourced from in vitro cell-based assays.

This four-fold difference in inhibitory concentration suggests that Bimosiamose is a more potent antagonist of P-selectin-mediated cell adhesion compared to E-selectin.

Signaling Pathway and Mechanism of Action

P-selectin and E-selectin are expressed on the surface of activated endothelial cells and mediate the initial capture and subsequent rolling of leukocytes. This process is a prerequisite for the firm adhesion and transmigration of leukocytes into the surrounding tissue. Bimosiamose, as a pan-selectin antagonist, competitively inhibits the binding of leukocyte surface ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), to both P-selectin and E-selectin.

cluster_blood_vessel Blood Vessel Lumen Leukocyte Leukocyte PSGL1 PSGL-1 P_selectin P-selectin PSGL1->P_selectin Binding E_selectin E-selectin PSGL1->E_selectin Binding Leukocyte_Rolling Leukocyte Tethering & Rolling Bimosiamose Bimosiamose Disodium Bimosiamose->P_selectin Inhibits Bimosiamose->E_selectin Inhibits

Bimosiamose inhibits leukocyte tethering and rolling.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro assay used to determine the inhibitory effects of this compound on selectin-mediated cell adhesion. This protocol is based on the principles of competitive inhibition cell-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for P-selectin and E-selectin.

Materials:

  • Recombinant human P-selectin and E-selectin

  • Leukocytic cell line expressing appropriate selectin ligands (e.g., HL-60 cells)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • 96-well microplates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Plate reader with fluorescence detection

Experimental Workflow:

start Start plate_prep Coat 96-well plate with recombinant P-selectin or E-selectin start->plate_prep blocking Block non-specific binding sites plate_prep->blocking cell_label Label HL-60 cells with fluorescent dye blocking->cell_label incubation Incubate labeled cells with different concentrations of Bimosiamose cell_label->incubation adhesion Add cell/Bimosiamose mixture to coated plates and incubate incubation->adhesion wash Wash plates to remove non-adherent cells adhesion->wash readread readread wash->readread read Measure fluorescence of adherent cells using a plate reader analysis Calculate % inhibition and determine IC50 value end End analysis->end readread->analysis

Workflow for selectin inhibition assay.

Procedure:

  • Plate Coating: 96-well microplates are coated with a solution of either recombinant human P-selectin or E-selectin and incubated overnight at 4°C.

  • Blocking: The plates are washed, and any remaining non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).

  • Cell Preparation: HL-60 cells are labeled with a fluorescent dye according to the manufacturer's instructions.

  • Inhibition Assay: The labeled cells are pre-incubated with various concentrations of this compound.

  • Adhesion: The cell and Bimosiamose mixture is then added to the selectin-coated plates and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by a gentle washing step.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each Bimosiamose concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

The available data indicates that this compound is a more potent inhibitor of P-selectin than E-selectin. This differential activity may have implications for its therapeutic application in inflammatory diseases where one selectin may play a more dominant role than the other. Further research is warranted to fully elucidate the clinical significance of this differential inhibitory profile. The provided experimental framework offers a basis for the continued investigation and comparison of selectin antagonists.

References

A Comparative Guide to the Anti-Inflammatory Effects of Bimosiamose Disodium in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Bimosiamose Disodium and other alternative compounds, with a focus on their effects in human cells. The information presented is supported by experimental data to aid in the evaluation of these potential therapeutic agents.

Executive Summary

This compound is a pan-selectin antagonist designed to mitigate inflammatory responses by inhibiting the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade. This guide compares the in vitro efficacy of this compound with other anti-inflammatory agents, including another selectin inhibitor and compounds with different mechanisms of action, such as a corticosteroid and a nonsteroidal anti-inflammatory drug (NSAID). The data presented herein is derived from studies on human cell lines to provide a relevant preclinical comparison.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and selected alternative compounds in human cell-based assays.

CompoundDrug ClassHuman Cell Type(s)Key Anti-Inflammatory Effects (In Vitro)
This compound (TBC1269) Pan-selectin AntagonistHuman Neutrophils, Human Endothelial Cells- Inhibits neutrophil adhesion to P-selectin in a concentration-dependent manner, with significant inhibition at ≥100 µg/mL.[1] - IC50 for P-selectin: 70 µM; IC50 for E-selectin and L-selectin: >500 µM.[2] - Did not significantly affect LPS-induced TNF-α or IL-6 release in a human endotoxemia model.[3]
GMI-1070 Pan-selectin AntagonistHuman Neutrophils, HUVEC- Potent inhibitor of human neutrophil adhesion to immobilized E-selectin and ICAM-1 under flow conditions.[4]
Dexamethasone CorticosteroidHuman PBMCs, Human Retinal Pericytes, Human Monocytes (THP-1)- Inhibits the production of TNF-α, IL-6, IL-1β, and IL-8 in LPS-stimulated human PBMCs.[5] - Dose-dependently inhibits the secretion of inflammatory mediators like MCP-1 from human retinal pericytes.
Ibuprofen NSAIDHuman Macrophages (from THP-1), Human Neutrophils- Inhibits proinflammatory cytokine production by immune cells.[6] - Can inhibit neutrophil aggregation.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a framework for the in vitro validation of anti-inflammatory compounds.

Leukocyte-Endothelial Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of leukocytes to endothelial cells, mimicking a key step in the inflammatory process.

Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a suitable substrate, such as collagen-coated plates.

  • Human neutrophils are isolated from the peripheral blood of healthy donors.

Induction of Inflammation:

  • The HUVEC monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to induce the expression of adhesion molecules like E-selectin and P-selectin.

Adhesion Assay:

  • The activated HUVEC monolayer is washed to remove the inflammatory stimulus.

  • The test compound (e.g., this compound) at various concentrations is added to the HUVEC monolayer and incubated for a specified period.

  • Isolated human neutrophils, often fluorescently labeled for quantification, are then added to the HUVEC monolayer.

  • After a co-incubation period, non-adherent neutrophils are removed by gentle washing.

  • The number of adherent neutrophils is quantified using fluorescence microscopy or a plate reader.

  • The percentage inhibition of adhesion is calculated by comparing the number of adherent cells in the presence of the test compound to a vehicle control.

Cytokine Release Assay

This assay measures the effect of a compound on the production and release of inflammatory cytokines from immune cells.

Cell Culture:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.

  • Alternatively, a human macrophage-like cell line such as THP-1 can be used.

Induction of Inflammation:

  • The cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production of cytokines.

Cytokine Measurement:

  • The cells are pre-incubated with various concentrations of the test compound before the addition of the inflammatory stimulus.

  • After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

  • The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The IC50 value, the concentration of the compound that inhibits cytokine release by 50%, can be determined from the dose-response curve.

Visualizations

Signaling Pathway of Leukocyte Adhesion and Inflammation

cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_interaction Cell Adhesion Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Endothelial_Activation Endothelial Activation Inflammatory_Stimulus->Endothelial_Activation Selectin_Expression Upregulation of Selectins (E/P-selectin) Endothelial_Activation->Selectin_Expression Tethering_Rolling Tethering & Rolling Selectin_Expression->Tethering_Rolling interacts with Leukocyte Leukocyte PSGL1 PSGL-1 Firm_Adhesion Firm Adhesion Tethering_Rolling->Firm_Adhesion Transmigration Transmigration Firm_Adhesion->Transmigration Inflammation Inflammation Transmigration->Inflammation Bimosiamose This compound Bimosiamose->Tethering_Rolling inhibits cluster_setup Experimental Setup cluster_assays Assessment of Anti-Inflammatory Effects cluster_analysis Data Analysis Cell_Culture 1. Culture Human Cells (e.g., HUVEC, PBMCs) Induce_Inflammation 2. Induce Inflammation (e.g., with LPS, TNF-α) Cell_Culture->Induce_Inflammation Add_Compound 3. Add Test Compound (e.g., Bimosiamose) Induce_Inflammation->Add_Compound Adhesion_Assay 4a. Leukocyte Adhesion Assay Add_Compound->Adhesion_Assay Cytokine_Assay 4b. Cytokine Release Assay Add_Compound->Cytokine_Assay Quantify_Adhesion 5a. Quantify Adherent Cells Adhesion_Assay->Quantify_Adhesion Measure_Cytokines 5b. Measure Cytokine Levels (ELISA) Cytokine_Assay->Measure_Cytokines Compare_Results 6. Compare with Controls and Alternatives Quantify_Adhesion->Compare_Results Measure_Cytokines->Compare_Results

References

Safety Operating Guide

Navigating the Disposal of Bimosiamose Disodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to note that all laboratory waste disposal must comply with local, state, and federal regulations, as well as institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Chemical and Physical Properties of Bimosiamose Disodium

Understanding the properties of a substance is the first step in its safe handling and disposal. Below is a summary of available data for this compound.

PropertyValue
Chemical Formula C46H52Na2O16[1]
Molecular Weight 906.88 g/mol
CAS Number 187269-60-9[1]
Appearance Solid
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline for the disposal of small quantities of this compound, typically found in a research laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Nitrile gloves

2. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Solid Waste Disposal:

  • Unused or Expired this compound:

    • Place the original container with the unused or expired product into a designated, compatible, and clearly labeled hazardous waste container.

    • If the original container is compromised, transfer the solid waste to a new, sealable, and chemically compatible container. Ensure the new container is properly labeled with the chemical name ("this compound"), concentration, and hazard information (if known).

  • Contaminated Labware (e.g., weigh boats, spatulas, pipette tips):

    • Collect all solid labware that has come into direct contact with this compound.

    • Place these items in a designated solid chemical waste container. This container should be a sturdy, sealable bag or a rigid container lined with a durable plastic bag.

    • Label the container clearly as "Solid Chemical Waste" and list "this compound" as a contaminant.

4. Liquid Waste Disposal (if applicable):

  • If this compound has been dissolved in a solvent, the resulting solution must be disposed of as liquid chemical waste.

  • Collect the liquid waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide") and their approximate concentrations.

  • Never dispose of solutions containing this compound down the drain unless specifically authorized by your institution's EHS department.

5. Empty Container Disposal:

  • An empty container that previously held this compound should be managed as chemical waste.

  • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.[2]

  • After rinsing, deface the original label to prevent misuse and dispose of the container according to your institution's guidelines for empty chemical containers.

6. Waste Pickup and Disposal:

  • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.[3][4]

  • Schedule a waste pickup with your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BimosiamoseDisodiumDisposal cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal start This compound Waste solid_waste Solid Waste (Unused product, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste Is it liquid? empty_container Empty Container start->empty_container Is it an empty container? collect_solid Collect in labeled solid chemical waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid chemical waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse waste_pickup Store in Satellite Accumulation Area & Schedule EHS Pickup collect_solid->waste_pickup collect_liquid->waste_pickup collect_rinsate Collect rinsate as liquid chemical waste triple_rinse->collect_rinsate dispose_container Dispose of container per institutional guidelines triple_rinse->dispose_container collect_rinsate->waste_pickup

This compound Disposal Workflow

By adhering to these general guidelines and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.